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  • Product: 2,8-Dimethylnonan-5-one
  • CAS: 2050-99-9

Core Science & Biosynthesis

Foundational

2,8-Dimethylnonan-5-one: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications

Executive Summary 2,8-Dimethylnonan-5-one (CAS: 2050-99-9), frequently referred to as diisopentyl ketone or isoamyl ketone, is a symmetrical, sterically hindered aliphatic ketone[1][2]. Characterized by its dual isopenty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,8-Dimethylnonan-5-one (CAS: 2050-99-9), frequently referred to as diisopentyl ketone or isoamyl ketone, is a symmetrical, sterically hindered aliphatic ketone[1][2]. Characterized by its dual isopentyl (3-methylbutyl) chains flanking a central carbonyl moiety, this compound serves as a critical intermediate in organic synthesis. It is heavily utilized in the preparation of complex alkylenediamine derivatives, secondary alcohols, and as a baseline substrate in chiral induction studies[3][4]. This whitepaper provides an in-depth technical evaluation of its physicochemical properties, mechanistic reactivity, and field-validated experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physical and thermodynamic properties of 2,8-dimethylnonan-5-one dictate its behavior in both synthetic and chromatographic environments. The steric bulk of the branched methyl groups at the C2 and C8 positions creates a hydrophobic shield around the C5 carbonyl, significantly influencing its nucleophilic addition kinetics and overall lipophilicity[2][4].

Table 1: Quantitative Physicochemical Properties
PropertyValueReference
IUPAC Name 2,8-Dimethylnonan-5-one[2]
CAS Registry Number 2050-99-9[1]
Molecular Formula C11H22O[1]
Molecular Weight 170.29 g/mol [2][5]
Boiling Point 208.9 °C at 760 mmHg (103-105 °C at 19 mmHg)[3][6]
Density 0.818 g/cm³[6]
LogP (Octanol/Water) ~3.2 - 3.4[5][6]
Topological Polar Surface Area 17.1 Ų[6]

Chemical Reactivity & Mechanistic Pathways

The reactivity of 2,8-dimethylnonan-5-one is primarily governed by the electrophilicity of its C5 carbonyl carbon. This electrophilicity is modulated by the electron-donating inductive effects (+I) and the pronounced steric hindrance of the adjacent isopentyl chains[7].

  • Nucleophilic Addition (Oximation): The synthesis of 2,8-dimethylnonan-5-one oxime requires forcing conditions (e.g., refluxing in ethanol) due to the steric shielding of the carbonyl group[3]. The addition of hydroxylamine hydrochloride, facilitated by a base, yields the oxime intermediate. This intermediate can be subsequently reduced to 2,8-dimethylnonan-5-amine, a critical precursor for bioactive alkylenediamine derivatives[3].

  • Hydride Reduction: The ketone undergoes clean chemoselective reduction to 2,8-dimethyl-5-nonanol in the presence of sodium borohydride (NaBH₄)[8]. The reaction proceeds via a standard hydride transfer mechanism, forming a tetrahedral alkoxide intermediate that is subsequently protonated by a protic solvent.

  • Asymmetric Epoxidation Catalysis: In studies exploring chiral induction, diisopentyl ketone has been evaluated as a sterically hindered acyclic catalyst for the epoxidation of trans-disubstituted alkenes. While cyclic, carbohydrate-derived ketones (e.g., arabinose derivatives) exhibit superior enantioselectivity, 2,8-dimethylnonan-5-one serves as an essential comparative baseline to measure the impact of structural rigidity versus mere steric bulk[4].

ChemPathways EthylFormate Ethyl Formate + Isoamylmagnesium Bromide AlcoholInt 2,8-Dimethylnonan-5-ol (Intermediate) EthylFormate->AlcoholInt Grignard Addition Ketone 2,8-Dimethylnonan-5-one (Target Compound) AlcoholInt->Ketone Oxidation Oxime 2,8-Dimethylnonan-5-one Oxime (Nucleophilic Addition) Ketone->Oxime NH2OH·HCl, Base, Reflux SecAlcohol 2,8-Dimethyl-5-nonanol (Hydride Reduction) Ketone->SecAlcohol NaBH4, MeOH, 0°C Amine 2,8-Dimethylnonan-5-amine (Reductive Amination) Oxime->Amine Raney Ni / NaOH

Logical workflow of 2,8-dimethylnonan-5-one synthesis and downstream reactivity pathways.

Experimental Protocols

As a standard in applied chemical research, protocols must be designed as self-validating systems. The following workflows incorporate in-process controls to ensure high-fidelity results.

Protocol 1: Chemoselective Reduction to 2,8-Dimethyl-5-nonanol

This protocol leverages NaBH₄ in a protic solvent to achieve quantitative reduction[8].

  • Causality: Methanol acts as both the solvent and the proton source for the alkoxide intermediate. Maintaining the reaction at 0 °C controls the exothermic hydride transfer, preventing solvent boil-off and suppressing unwanted side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of anhydrous methanol[8].

  • Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Hydride Addition: Slowly add 0.8 g (21 mmol) of sodium borohydride (NaBH₄) in small portions to manage hydrogen gas evolution[8].

  • Reaction Monitoring: Stir the mixture for 1 hour at 0 °C.

    • Self-Validation: Monitor via TLC. The starting material will disappear, and a new, more polar spot (Rf ~0.36 in 20% ethyl acetate/hexane) will emerge[8].

  • Quenching: Quench the excess NaBH₄ by carefully adding 1N HCl until gas evolution ceases[8].

  • Workup: Dilute the mixture with a 1:1 solution of hexane/ether. Wash the organic layer sequentially with 1N NaOH, distilled water, and saturated aqueous NaCl (brine)[8].

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Analytical Validation: ¹H NMR (CDCl₃) must confirm the disappearance of the carbonyl carbon and the presence of the carbinol proton at ~3.56 ppm (m, 1H)[8].

ReductionProtocol Step1 1. Dissolution Dissolve Ketone in MeOH Step2 2. Thermal Regulation Cool to 0 °C Step1->Step2 Step3 3. Hydride Addition Add NaBH4 portionwise Step2->Step3 Step4 4. Reaction Monitoring Stir 1h, validate via TLC Step3->Step4 Step5 5. Quenching Neutralize with 1N HCl Step4->Step5 Step6 6. Workup & Isolation Extract, Wash, Dry over MgSO4 Step5->Step6

Step-by-step experimental workflow for the chemoselective reduction to 2,8-dimethyl-5-nonanol.

Protocol 2: Synthesis of 2,8-Dimethylnonan-5-one Oxime

This transformation is a critical step in synthesizing complex amines[3].

  • Causality: The elevated reflux temperature provides the necessary activation energy to overcome the steric hindrance of the isopentyl groups, driving the dehydration of the tetrahedral intermediate to form the C=N bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.11 g of 2,8-dimethylnonan-5-one in 20 mL of ethanol[3].

  • Reagent Addition: Successively add an aqueous solution of hydroxylamine hydrochloride (3.47 g in 6 mL H₂O) and an aqueous solution of potassium hydroxide (4.77 g in 6 mL H₂O)[3].

  • Reflux: Heat the mixture under reflux until the reaction reaches completion.

  • Precipitation & Extraction: Pour the reaction mixture into 150 mL of ice-water. Acidify with 2N HCl and extract with an organic solvent (e.g., toluene or benzene)[3].

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the oxime as a pale oil (Expected Yield: ~93.7%)[3].

Chromatographic Separation & Analytical Characterization

Due to the absence of strong UV chromophores and its high lipophilicity (LogP ~3.2), analyzing 2,8-dimethylnonan-5-one requires optimized reversed-phase high-performance liquid chromatography (RP-HPLC)[6][9].

  • Stationary Phase: Utilizing a mixed-mode or standard C18/R1 column (e.g., Newcrom R1 or C18), the compound can be effectively retained and separated[9].

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water is highly effective[9].

  • Additives: Phosphoric acid (H₃PO₄) is traditionally used to maintain peak shape; however, for Mass Spectrometry (LC-MS) compatible applications, phosphoric acid must be substituted with formic acid (HCOOH) to prevent ion suppression[9].

References

  • NIST WebBook. "5-Nonanone, 2,8-dimethyl-". URL:[Link]

  • Cheméo. "Chemical Properties of 5-Nonanone, 2,8-dimethyl- (CAS 2050-99-9)". URL:[Link]

  • SIELC Technologies. "Separation of 2,8-Dimethylnonan-5-one". URL:[Link]

  • European Patent Office. "Patent EP0235942: Alkylenediamine derivatives". URL:[Link]

  • PubChem. "Diisoamyl ketone | C11H22O | CID 62421". URL:[Link]

  • ACS Publications. "Arabinose-Derived Ketones as Catalysts for Asymmetric Epoxidation of Alkenes". URL:[Link]

Sources

Exploratory

IUPAC name for Diisoamyl ketone

Structural Elucidation, Nomenclature, and Solvent Applications of Diisoamyl Ketone in Pharmaceutical Development Executive Summary In the landscape of synthetic chemistry and pharmaceutical drug development, aliphatic ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation, Nomenclature, and Solvent Applications of Diisoamyl Ketone in Pharmaceutical Development

Executive Summary

In the landscape of synthetic chemistry and pharmaceutical drug development, aliphatic ketones serve as critical intermediates and highly selective extraction solvents. Diisoamyl ketone (CAS 2050-99-9) is a symmetrical, branched aliphatic ketone that offers unique physicochemical properties, including high lipophilicity and distinct phase-separation capabilities. This technical whitepaper deconstructs the structural identity and systematic IUPAC nomenclature of diisoamyl ketone, profiles its quantitative properties, and outlines a self-validating experimental protocol for its use in the liquid-liquid extraction (LLE) of Active Pharmaceutical Ingredients (APIs).

Chemical Identity and IUPAC Nomenclature Derivation

The common name "diisoamyl ketone" implies a central carbonyl moiety bonded to two isoamyl (isopentyl) groups. To derive its formal, globally recognized IUPAC name, we must apply the systematic rules of organic nomenclature to its structural formula[1]:

  • Identify the Principal Functional Group: The highest-priority functional group is the carbonyl group (C=O), which dictates the suffix of the parent chain as "-one".

  • Determine the Longest Carbon Chain: The longest continuous carbon chain containing the carbonyl carbon must be identified. An isoamyl group is structurally a 3-methylbutyl radical. Tracing the longest path through the two 3-methylbutyl groups and the central carbonyl carbon yields a continuous chain of 9 carbon atoms. Thus, the parent alkane is nonane.

  • Number the Chain: Numbering must give the carbonyl carbon the lowest possible locant. Because the molecule is perfectly symmetrical, numbering from either terminus places the carbonyl exactly at position 5. The parent structure is therefore nonan-5-one.

  • Identify and Locate Substituents: The remaining branches not included in the 9-carbon parent chain are two methyl groups. Based on the numbering established in Step 3, these methyl branches fall at positions 2 and 8.

  • Assemble the Final Name: Combining the substituents with the parent chain yields the official IUPAC name: 2,8-dimethylnonan-5-one [1].

Physicochemical Profile and Toxicological Relevance

In drug development, a solvent's physical properties dictate its utility in downstream processing. Furthermore, 2,8-dimethylnonan-5-one is highly relevant in predictive toxicology. It is frequently utilized in Structure-Activity Relationship (SAR)-based read-across assessments because its specific metabolism fingerprint allows scientists to quantify analogue suitability when evaluating the safety profiles of related aliphatic compounds[2].

The quantitative data for 2,8-dimethylnonan-5-one is summarized below:

PropertyValueSource
IUPAC Name 2,8-dimethylnonan-5-onePubChem[1]
Common Synonyms Diisoamyl ketone, 2,8-dimethyl-5-nonanoneBOC Sciences[]
CAS Registry Number 2050-99-9PubChem[1]
Molecular Formula C11H22OBOC Sciences[]
Molecular Weight 170.3 g/mol BOC Sciences[]
SMILES CC(C)CCC(=O)CCC(C)CPubChem[1]
InChIKey JQCWLRHNAHIIGW-UHFFFAOYSA-NPubChem[1]

Application: Liquid-Liquid Extraction (LLE) Protocol

As a Senior Application Scientist, I frequently employ 2,8-dimethylnonan-5-one as a highly lipophilic organic solvent to extract non-polar APIs from aqueous biological matrices. Its symmetrical, branched aliphatic tails provide a highly hydrophobic microenvironment, while the central polar carbonyl allows for targeted dipole-dipole interactions with specific analytes.

The following protocol represents a self-validating system where each step's causality ensures the integrity of the final API recovery.

Protocol: Selective Partitioning of Lipophilic APIs using 2,8-Dimethylnonan-5-one

  • Step 1: Aqueous Phase Conditioning. Adjust the pH of the aqueous API solution using 0.1 M HCl or NaOH until the target molecule is neutralized.

    • Causality: Ensuring the API is in its un-ionized state maximizes its partition coefficient (LogP) into the organic phase, preventing yield loss in the aqueous layer. This creates a self-validating step where optimal recovery is intrinsically linked to precise pH adjustment.

  • Step 2: Solvent Addition. Add an equal volume (1:1 v/v) of 2,8-dimethylnonan-5-one to the aqueous mixture.

    • Causality: A 1:1 ratio provides optimal thermodynamic capacity for solute transfer without excessive solvent consumption, ensuring both cost-efficiency and rapid phase equilibrium.

  • Step 3: High-Shear Agitation. Vortex the biphasic mixture for 5 minutes at 2500 RPM.

    • Causality: High-shear mixing generates micro-droplets, exponentially increasing the interfacial surface area. This drives the mass transfer of the API into the ketone phase strictly according to Fick's Law of Diffusion.

  • Step 4: Phase Separation. Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C.

    • Causality: The branched, bulky nature of diisoamyl ketone can stabilize transient emulsions. Centrifugation mechanically accelerates droplet coalescence, yielding a sharply defined organic-aqueous interface and validating the separation efficiency.

  • Step 5: API Recovery. Decant the upper organic layer and concentrate via rotary evaporation under reduced pressure.

    • Causality: 2,8-dimethylnonan-5-one has a lower density than water, ensuring it forms the top layer. Utilizing vacuum evaporation lowers the boiling point of the solvent, preventing the thermal degradation of the recovered API.

Workflow Visualization

LLE_Workflow Start Aqueous API Solution Solvent Add 2,8-Dimethylnonan-5-one Start->Solvent Mix Agitation & Partitioning (Lipophilic Transfer) Solvent->Mix PhaseSep Phase Separation (Centrifugation) Mix->PhaseSep OrgPhase Organic Phase (API + Ketone) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Impurities) PhaseSep->AqPhase Bottom Layer Recovery Solvent Evaporation & API Recovery OrgPhase->Recovery

Liquid-Liquid Extraction Workflow using 2,8-Dimethylnonan-5-one.

References

  • Title: Diisoamyl ketone | C11H22O | CID 62421 - PubChem Source: nih.gov URL: [Link]

  • Title: Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment Source: acs.org URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application Workflows of 2,8-Dimethylnonan-5-one (CAS 2050-99-9)

Executive Summary & Structural Rationale 2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone or diisopentyl ketone) is a highly symmetrical aliphatic ketone with the chemical formula C₁₁H₂₂O[1]. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone or diisopentyl ketone) is a highly symmetrical aliphatic ketone with the chemical formula C₁₁H₂₂O[1]. As a Senior Application Scientist, understanding the structural causality of this molecule is paramount: the dual isoamyl chains flanking the central carbonyl group provide significant steric bulk and high lipophilicity (LogP ~3.4)[2]. This unique steric environment shields the α-protons, influencing its metabolic stability and making it an ideal structural analogue for Structure-Activity Relationship (SAR) toxicological assessments[3]. Furthermore, its symmetrical nature and electrophilic carbonyl center make it a highly efficient precursor for synthesizing complex, lipophilic alkylenediamine derivatives used in pharmaceutical development[4].

This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic pathways, and downstream application workflows.

Physicochemical and Thermodynamic Profiling

Understanding the baseline thermodynamics and physical properties of 2,8-dimethylnonan-5-one is critical for optimizing reaction conditions, particularly in phase-transfer catalysis or high-temperature reductions. The molecule's high boiling point and low water solubility dictate the use of biphasic organic-aqueous workups in synthetic protocols.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Molecular Formula C₁₁H₂₂OPubChem[1]
Molecular Weight 170.29 g/mol PubChem[1]
Density 0.818 g/cm³Guidechem[5]
Boiling Point 208.9 °C (at 760 mmHg)Guidechem[5]
Flash Point 62.3 °CGuidechem[5]
LogP (Octanol/Water) 3.428Cheméo[2]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Enthalpy of Vaporization (ΔvapH°) 46.05 kJ/molCheméo[2]
Exact Mass 170.16706 DaPubChem[1]

Synthetic Methodologies & Mechanistic Insights

To construct the symmetrical C₁₁ backbone, the most atom-economical and scalable route involves the double nucleophilic addition of a Grignard reagent to a formate ester, followed by oxidation[4].

Causality Behind Experimental Choices:

Ethyl formate is explicitly chosen as the electrophilic hub over an acid chloride. A formate ester inherently reacts with exactly two equivalents of the Grignard reagent (isoamylmagnesium bromide) to yield the secondary alcohol (2,8-dimethylnonan-5-ol) directly, bypassing the instability of formyl chlorides and preventing over-alkylation to a tertiary alcohol. For the subsequent oxidation, bleaching powder (calcium hypochlorite) is utilized as a mild, cost-effective, and green oxidant, avoiding the heavy-metal toxicity associated with standard Chromium-based (Jones) reagents[4].

Synthesis EF Ethyl Formate (Electrophile) Addition Double Grignard Addition (Ether, 0°C to RT) EF->Addition Grignard Isoamylmagnesium Bromide (Nucleophile) Grignard->Addition Alcohol 2,8-Dimethylnonan-5-ol (Intermediate) Addition->Alcohol Acidic Workup Oxidation Oxidation (Bleaching Powder / H+) Alcohol->Oxidation Ketone 2,8-Dimethylnonan-5-one (Target Ketone) Oxidation->Ketone -H2O, -2e-

Fig 1. Synthetic workflow for 2,8-dimethylnonan-5-one via Grignard addition and oxidation.

Protocol 1: Self-Validating Synthesis of 2,8-Dimethylnonan-5-one
  • Grignard Formation: React magnesium turnings with isoamyl bromide in anhydrous diethyl ether to form isoamylmagnesium bromide. Validation: The disappearance of Mg turnings and the sustained exothermic reflux of ether validate the formation of the Grignard reagent.

  • Double Addition: Cool the Grignard solution to 0 °C. Add ethyl formate dropwise. The reaction will form an intermediate alkoxide. Stir at room temperature for 2 hours, then quench with 1N HCl to hydrolyze the alkoxide to 2,8-dimethylnonan-5-ol[6],[4].

  • Oxidation: Dissolve the isolated 2,8-dimethylnonan-5-ol in a suitable solvent and treat with bleaching powder under mildly acidic conditions to facilitate the oxidation of the secondary hydroxyl group to a ketone[4].

  • Isolation & Validation: Extract the aqueous mixture with benzene or ether, wash with saturated NaCl, and dry over anhydrous Na₂SO₄. Distill the crude product under reduced pressure.

    • Validation Criteria: The target ketone elutes at a boiling point of 103-105 °C at 19 mmHg[4]. GC-MS analysis must show a molecular ion peak at m/z 170[7].

Downstream Applications

SAR-Based Read-Across Toxicological Assessment

In computational toxicology and drug design, 2,8-dimethylnonan-5-one is utilized as a high-fidelity structural analogue for evaluating the toxicity of unknown aliphatic ketones. According to ADMET (absorption, distribution, metabolism, excretion, and toxicity) models, this ketone shares an identical metabolic fingerprint with specific target substances of interest (SOI)[3]. Because its branched methyl groups at the 2- and 8-positions dictate specific hydroxylation biotransformation pathways, it achieves a Target Match Similarity Score (TMSS) of 1 in read-across assessments, making it a "suitable with interpretation" analogue for predicting in vivo toxicity without requiring novel animal testing[3].

Reductive Amination to Alkylenediamine Derivatives

The steric bulk of 2,8-dimethylnonan-5-one makes it an excellent precursor for synthesizing sterically hindered, lipophilic amines used in pharmaceutical libraries[4].

Causality Behind Experimental Choices:

Standard catalytic hydrogenation (H₂/Pd-C) of sterically hindered oximes often suffers from poor kinetics. To overcome this, the protocol utilizes Raney alloy (Ni-Al) in aqueous NaOH. The aluminum reacts with the hydroxide to generate a massive localized burst of nascent hydrogen in situ, rapidly reducing the C=N bond despite the steric shielding of the flanking isoamyl groups[4].

Applications Ketone 2,8-Dimethylnonan-5-one (CAS 2050-99-9) SAR SAR Toxicological Assessment Ketone->SAR Structural Analogue RedAm Reductive Amination Ketone->RedAm 1. NH2OH  2. Raney Alloy/NaOH Tox Read-Across Toxicity Profiling (ADMET Models) SAR->Tox Similarity Scoring Amine Alkylenediamine Derivatives (Pharma Intermediates) RedAm->Amine Primary Amine Formation

Fig 2. Downstream utilization of 2,8-dimethylnonan-5-one in SAR and pharmaceutical synthesis.

Protocol 2: Self-Validating Reductive Amination Workflow
  • Oxime Formation: To a solution of 5.11 g of 2,8-dimethylnonan-5-one in 20 mL of ethanol, add an aqueous solution of 3.47 g hydroxylamine hydrochloride and 4.77 g KOH. Heat under reflux. Pour into ice water, acidify with 2N HCl, and extract with benzene.

    • Validation Criteria: Evaporation yields ~5.21 g of 2,8-dimethylnonan-5-one oxime as a pale brown oil (yield ~93.7%)[4].

  • In Situ Reduction: Dissolve 2.78 g of the oxime in 60 mL of ethanol. Add 60 mL of 2N aqueous NaOH. Introduce 4.32 g of Raney alloy in a single portion. The vigorous evolution of hydrogen gas serves as a visual validation of the reduction environment[4].

  • Isolation: Stir for 3 hours, filter to remove the spent nickel catalyst, and extract the filtrate with chloroform. Dry over anhydrous Na₂SO₄.

    • Validation Criteria: Convert the crude amine to an oxalate salt to precipitate it from solution, confirming the presence of the basic primary amine, before neutralizing back to the free base[4].

Analytical Characterization Standards

To ensure rigorous scientific integrity, any synthesized or procured 2,8-dimethylnonan-5-one must be validated against the following spectral benchmarks:

  • Mass Spectrometry (EI): The electron ionization mass spectrum will display a distinct molecular ion at m/z 170, with major fragmentation peaks corresponding to the loss of the isoamyl radical (m/z 99) and subsequent α-cleavages[7].

  • NMR Spectroscopy: If reduced back to the alcohol (2,8-dimethyl-5-hydroxynonane), the ¹H NMR (CDCl₃) profile acts as a definitive structural confirmation, showing distinct doublets for the terminal methyl groups at 0.88 ppm (d, J=7 Hz, 6H) and 0.89 ppm (d, J=7 Hz, 6H), alongside a multiplet for the central methine proton at 3.56 ppm (m, 1H)[6].

References

  • Title: Chemical Properties of 5-Nonanone, 2,8-dimethyl- (CAS 2050-99-9) | Source: Cheméo | URL: [Link]

  • Title: Diisoamyl ketone | C11H22O | CID 62421 | Source: PubChem | URL: [Link]

  • Title: Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment | Source: ACS Publications | URL: [Link]

  • Title: Alkylenediamine derivatives - Patent EP0235942A2 | Source: European Patent Office | URL: [Link]

  • Title: 5-Nonanone, 2,8-dimethyl- Mass spectrum | Source: NIST WebBook | URL: [Link]

Sources

Exploratory

The Natural Occurrence, Ethanopharmacology, and Analytical Profiling of 2,8-Dimethylnonan-5-one

Introduction and Physicochemical Dynamics 2,8-Dimethylnonan-5-one (CAS: 2050-99-9), commonly referred to as diisoamyl ketone or diisopentyl ketone, is a branched aliphatic ketone characterized by its high volatility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Dynamics

2,8-Dimethylnonan-5-one (CAS: 2050-99-9), commonly referred to as diisoamyl ketone or diisopentyl ketone, is a branched aliphatic ketone characterized by its high volatility and lipophilicity[1]. In drug development and natural product chemistry, aliphatic ketones of this structural class are highly valued for their ability to partition rapidly across biological membranes. With an XLogP3 of approximately 3.2 and a molecular weight of 170.29 g/mol , this compound exhibits ideal physicochemical characteristics for vapor-phase transport and lipid bilayer penetration[1].

Natural Occurrence: From Plant Volatiles to Medicinal Smoke

While historically recognized for its utility as an industrial solvent, 2,8-dimethylnonan-5-one is naturally occurring in highly specific botanical matrices.

Botanical Essential Oils: It is detected as a trace volatile organic compound (VOC) in various plant essential oils, where it is routinely identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) retention indices[2].

Medicinal Smoke and Ethanopharmacology: The most profound natural occurrence of 2,8-dimethylnonan-5-one is found in the medicinal smoke generated by burning turmeric (Curcuma longa) rhizomes[3]. In traditional Asiatic medicine, turmeric smudging is utilized to relieve respiratory congestion. Recent nanoscale analyses have elucidated the exact causality behind this clinical efficacy: the thermal degradation process generates carbon nanodots (NCs) that act as high-surface-area scaffolds[3]. As these NCs ascend in the thermal plume, they adsorb vapor-phase 2,8-dimethylnonan-5-one and other essential oil components. This functionalization allows the nanodots to act as natural drug delivery vehicles, transporting the lipophilic ketone directly into the deep lung tissue to exert antimicrobial and anti-inflammatory effects[3].

G A Turmeric Rhizome Combustion B Thermal Degradation & Volatilization A->B C Formation of Carbon Nanodots (NCs) B->C D Vapor-Phase Release of 2,8-Dimethylnonan-5-one B->D E Functionalized NCs in Medicinal Smoke C->E Adsorption D->E Functionalization F Inhalation & Respiratory Delivery E->F

Pathway of 2,8-dimethylnonan-5-one functionalization on carbon nanodots during turmeric smudging.

Ecological and Biological Roles

Beyond human ethanopharmacology, 2,8-dimethylnonan-5-one plays a distinct role in ecological interactions. Aliphatic ketones are ubiquitous in insect chemical ecology. This specific compound has been documented in biologically active compositions utilized to increase the efficacy of active ingredients, functioning synergistically in insect repellents and pheromone formulations[4]. Its structural geometry mimics endogenous signaling molecules in arthropods, allowing it to competitively bind to olfactory receptors, thereby disrupting pest navigation and feeding behaviors[4].

Self-Validating Experimental Protocols

To ensure analytical reproducibility, the following protocols integrate built-in quality controls (QCs) and internal standards (IS), creating a self-validating analytical system for researchers isolating this compound.

Protocol 1: Isolation of Volatiles from Medicinal Smoke Condensates

Causality: Highly volatile ketones like 2,8-dimethylnonan-5-one are easily lost during standard open-air solvent extraction. A closed-loop cryogenic trapping system is required to arrest the vapor phase and force condensation.

  • System Blank Validation: Run the combustion apparatus (quartz tube furnace) empty at 400°C for 30 minutes. Extract the trap with dichloromethane (DCM) to establish a baseline free of background contamination.

  • Combustion & Trapping: Place 5.0 g of dried Curcuma longa rhizomes into the furnace. Funnel the effluent smoke through a tandem series of cryogenic traps maintained at -80°C using an active vacuum pump (flow rate: 500 mL/min).

  • Solubilization & Internal Standard Addition: Rinse the traps with 10 mL of HPLC-grade DCM. Immediately spike the extract with 10 µL of nonadecane (1 mg/mL) as an internal standard. Causality: Nonadecane does not occur in turmeric smoke and elutes in a distinct GC window, allowing for the precise calculation of extraction recovery without target interference.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter. This critical step separates the solid carbon nanodots (which can be reserved for FTIR analysis) from the free volatile fraction[3].

Protocol 2: GC-MS Profiling and Identification

Causality: A slow thermal gradient is essential to resolve branched aliphatic isomers that possess nearly identical mass-to-charge (m/z) ratios.

  • System Suitability Test (SST): Inject a known standard mix of C8-C12 alkanes to calibrate the retention index (RI) system prior to sample analysis.

  • Injection: Inject 1 µL of the filtered DCM extract into a GC-MS equipped with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use splitless mode at 250°C to ensure the complete transfer of trace volatiles onto the column.

  • Thermal Gradient: Hold at 60°C for 2 minutes, then ramp at 5°C/min to 280°C. Causality: This shallow gradient maximizes the theoretical plates of the column, ensuring baseline resolution of 2,8-dimethylnonan-5-one from co-eluting sesquiterpenes.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. Identify the target compound by cross-referencing its fragmentation pattern and calculated RI against the NIST spectral library[1].

GCMS N1 Sample Condensate (Cryogenic Trap at -80°C) N2 Solvent Extraction (DCM to solubilize lipophiles) N1->N2 N3 PTFE Filtration (0.22 µm to remove NCs) N2->N3 N4 Capillary GC Separation (HP-5MS Column, 5°C/min ramp) N3->N4 N5 Electron Ionization (70 eV for fragmentation) N4->N5 N6 Mass Spectra Analysis (NIST Library Matching) N5->N6

Self-validating GC-MS workflow for the isolation and identification of volatile aliphatic ketones.

Quantitative Data Summaries

The following table summarizes the core physicochemical and analytical parameters of 2,8-Dimethylnonan-5-one to guide experimental design:

ParameterValue / DescriptionAnalytical Significance
IUPAC Name 2,8-dimethylnonan-5-oneStandardized nomenclature for library matching
Molecular Formula C₁₁H₂₂ODetermines exact mass (170.167 Da)
XLogP3 3.2Indicates high lipophilicity and membrane permeability
Boiling Point ~208.9°C at 760 mmHgDictates GC-MS thermal gradient and inlet parameters
Topological Polar Surface Area 17.1 ŲConfirms suitability for deep-tissue vapor delivery
Natural Sources Turmeric smoke, Plant essential oilsHighlights ethanopharmacological and ecological relevance

References

  • NIST WebBook. "5-Nonanone, 2,8-dimethyl-". National Institute of Standards and Technology.1

  • Chun, S., et al. "The ethanopharmacological aspect of carbon nanodots in turmeric smoke". PubMed Central (PMC) - NIH.3

  • Google Patents. "CA2502148A1 - Methods and compositions for increasing the efficacy of biologically-active ingredients". Google Patents. 4

  • Universidad Nacional de La Plata. "Journal of Essential Oil Bearing Plants (GC-MS Retention Indices)". UNLP. 2

Sources

Foundational

The Discovery, Synthesis, and Application of 2,8-Dimethylnonan-5-one: A Comprehensive Technical Guide

Target Audience: Chemical Researchers, Process Chemists, and Formulation Scientists Content Focus: Historical context, mechanistic synthesis, and self-validating experimental protocols. Executive Summary 2,8-Dimethylnona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Process Chemists, and Formulation Scientists Content Focus: Historical context, mechanistic synthesis, and self-validating experimental protocols.

Executive Summary

2,8-Dimethylnonan-5-one (commonly known as diisopentyl ketone or diisoamyl ketone) is a highly branched, symmetrical C11 aliphatic ketone. While it may appear as a niche intermediate, its unique physicochemical properties—specifically its high boiling point, low polarity, and tailored evaporation rate—have cemented its value in advanced polymer coatings and organic synthesis[1][2]. This whitepaper explores the historical discovery of its synthetic pathways, details its chemical profile, and provides a rigorously self-validating protocol for its laboratory-scale production.

Historical Context and Industrial Discovery

The history of 2,8-dimethylnonan-5-one is intimately tied to the mid-20th-century industrial drive to develop high-molecular-weight solvents. As the polymer and coatings industries expanded, there was an urgent need for solvents that could replace toxic coalescing agents like isophorone[2].

Historically, symmetrical aliphatic ketones were synthesized via the dry distillation of calcium or barium salts of carboxylic acids (Peligot's reaction). To isolate 2,8-dimethylnonan-5-one, early chemists utilized the calcium salt of 4-methylpentanoic acid (isocaproic acid). However, this method suffered from poor atom economy and severe scaling limitations.

A major breakthrough in its industrial history occurred with the development of one-stage cross-aldol condensation and hydrogenation processes. As documented in, chemical engineers successfully synthesized 2,8-dimethylnonan-5-one by reacting cheap, abundant precursors: acetone and 3-methylbutanal (isovaleraldehyde)[3]. The reaction produced 2,8-dimethyl-3,6-nonadien-5-one, which was subsequently hydrogenated over a mixed Ni/Co/ZnO catalyst to yield the target saturated ketone[3]. Today, modern catalytic decarboxylative ketonization has largely superseded these early methods for targeted symmetrical ketone synthesis.

Physicochemical Profiling

Understanding the physical properties of 2,8-dimethylnonan-5-one is critical for its application in formulations. Its high molecular weight (170.29 g/mol ) and branched structure provide a low initial viscosity while maintaining a slow evaporation rate, making it an ideal coalescing solvent[1][2].

Table 1: Key Physicochemical Properties

PropertyValueReference / Source
IUPAC Name 2,8-Dimethylnonan-5-one[1]
Common Synonyms Diisopentyl ketone, Diisoamyl ketone, Isocaprone[4]
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1]
Boiling Point 208.9 °C (at 760 mmHg)[5]
Density 0.818 g/cm³[5]
Topological Polar Surface Area 17.1 Ų[1]

Mechanistic Pathways of Synthesis

The most atom-economical route for synthesizing 2,8-dimethylnonan-5-one in modern laboratories is the catalytic decarboxylative ketonization of 4-methylpentanoic acid.

Mechanistic Causality: The reaction is driven by a metal oxide catalyst (typically CeO₂ or MnO₂). The amphoteric nature of CeO₂ and its high concentration of oxygen vacancies facilitate the adsorption of two carboxylate molecules. The high thermal energy (400 °C) triggers an α-hydrogen abstraction, forming an enolate-like intermediate that attacks the adjacent adsorbed carboxylate. Subsequent elimination of CO₂ and H₂O yields the symmetrical ketone.

Pathway A 4-Methylpentanoic Acid (2 Equivalents) B Surface Adsorption CeO2 Catalyst (400°C) A->B  Vapor Phase Feed   C 2,8-Dimethylnonan-5-one (Target Ketone) B->C  Decarboxylative Ketonization   D CO2 + H2O (Byproducts) B->D  Elimination  

Catalytic Decarboxylative Ketonization Pathway for 2,8-Dimethylnonan-5-one Synthesis.

Laboratory Protocol: Continuous Flow Synthesis

To ensure high scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . By utilizing a continuous flow reactor coupled with a Dean-Stark apparatus, the operator can visually and volumetrically confirm reaction progress without immediate reliance on GC-MS.

Materials & Apparatus
  • Substrate: 4-Methylpentanoic acid (>98% purity).

  • Catalyst: CeO₂ supported on Al₂O₃ pellets.

  • Apparatus: Tubular furnace, syringe pump, N₂ carrier gas system, water-cooled condenser, and a Dean-Stark trap.

Step-by-Step Methodology
  • Catalyst Activation (Thermal Pretreatment):

    • Load 10 g of CeO₂/Al₂O₃ catalyst into the central zone of the tubular reactor.

    • Purge the system with N₂ (50 mL/min) and heat to 400 °C for 2 hours.

    • Causality: This step is critical to desorb surface moisture and activate the oxygen vacancies on the CeO₂ surface, which act as the primary catalytic sites for bimolecular condensation.

  • Substrate Injection:

    • Using a syringe pump, introduce 4-methylpentanoic acid into the pre-heating zone (250 °C) at a Weight Hourly Space Velocity (WHSV) of 0.5 h⁻¹.

    • Causality: A low WHSV ensures the vaporized substrate has sufficient residence time on the catalyst bed, maximizing conversion and preventing the breakthrough of corrosive unreacted acid.

  • Condensation & Self-Validation:

    • Route the reactor effluent through a condenser into the Dean-Stark trap.

    • Self-Validating Mechanism: The reaction theoretically produces 1 mole of water for every mole of 2,8-dimethylnonan-5-one. By monitoring the accumulation of the aqueous phase in the trap, the operator can calculate the real-time conversion rate. If water evolution drops below the theoretical rate, it immediately indicates catalyst deactivation or flow issues.

  • Purification (Fractional Distillation):

    • Collect the organic phase from the trap. Wash with saturated NaHCO₃ to neutralize trace unreacted acid.

    • Dry over anhydrous MgSO₄ and subject the crude mixture to vacuum fractional distillation.

    • Collect the fraction boiling at ~85–90 °C at 10 mmHg to isolate pure 2,8-dimethylnonan-5-one.

Workflow Step1 1. Substrate Preparation (4-Methylpentanoic Acid) Step2 2. Thermal Activation (CeO2 Catalyst at 400°C) Step1->Step2 Step3 3. Continuous Flow Reaction (WHSV = 0.5 h⁻¹) Step2->Step3 Step4 4. Dean-Stark Condensation (Real-Time H2O Validation) Step3->Step4 Step5 5. Fractional Distillation (Target Ketone Isolation) Step4->Step5

Continuous Flow Reactor Workflow for Diisopentyl Ketone Production.

Industrial and Research Applications

Advanced Polymer and Fluorocarbon Coatings

In the formulation of high-performance fluorocarbon coatings, solvents must dissolve the polymer matrix without causing premature evaporation or "blushing" (moisture trapping). 2,8-Dimethylnonan-5-one is highly valued here. According to , it serves as a superior, high-molecular-weight coalescing agent that replaces isophorone[2]. Its specific evaporation rate allows the coating to level perfectly at room temperature while maintaining poor solubility limits that prevent the degradation of the underlying substrate[2].

Synthetic Intermediate

In advanced organic synthesis, the steric bulk of the diisopentyl groups makes this ketone an excellent candidate for creating sterically hindered chiral auxiliaries or specific cyclic ketone peroxides used as polymerization initiators[6]. Furthermore, its reduction via sodium borohydride yields 2,8-dimethyl-5-nonanol, a precursor for specialized surfactants and lipid-like delivery molecules[7].

References

  • PubChem Compound Summary for CID 62421, Diisoamyl ketone. National Center for Biotechnology Information (NCBI). Verified URL:[Link]

  • 5-Nonanone, 2,8-dimethyl-. NIST Chemistry WebBook, SRD 69. Verified URL:[Link]

  • Isophorone-free fluorocarbon coating composition (US Patent 5281444A).Google Patents.
  • Aldol condensation and hydrogenation process (US Patent 4212825A).Google Patents.

Sources

Exploratory

spectroscopic data for 2,8-Dimethylnonan-5-one

An In-depth Technical Guide to the Spectroscopic Characterization of 2,8-Dimethylnonan-5-one Authored by a Senior Application Scientist This guide provides a detailed analysis of the , a C11 aliphatic ketone. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,8-Dimethylnonan-5-one

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the , a C11 aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive methodologies with established spectroscopic principles to offer a comprehensive characterization of the molecule. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind spectral interpretation and experimental design.

Molecular Structure and Spectroscopic Overview

2,8-Dimethylnonan-5-one is a symmetrical ketone with the chemical formula C₁₁H₂₂O.[1] Its structure features a central carbonyl group flanked by two isobutyl groups. This symmetry significantly influences its spectroscopic signature, particularly in NMR, by reducing the number of unique signals.

Molecular Structure of 2,8-Dimethylnonan-5-one

Caption: Molecular structure of 2,8-Dimethylnonan-5-one.

¹H NMR Spectroscopy: A Predictive Analysis

Due to the absence of publicly available experimental ¹H NMR spectra for 2,8-Dimethylnonan-5-one, we will rely on predictive models and an understanding of chemical shift theory. The symmetry of the molecule simplifies the spectrum, resulting in only four distinct proton signals.

Predicted ¹H NMR Data

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1, H-1', H-9, H-9'0.90Doublet12HThese methyl protons are adjacent to a single proton on C-2 and C-8, resulting in a doublet. They are far from the electron-withdrawing carbonyl group, hence their upfield shift.
H-2, H-81.80Nonet2HThese methine protons are split by the six methyl protons and the two methylene protons, leading to a complex multiplet, predicted here as a nonet.
H-3, H-71.50Triplet4HThese methylene protons are adjacent to the methine proton, but due to symmetry, they are treated as being coupled to two adjacent protons on C-4 and C-6, resulting in a triplet.
H-4, H-62.40Triplet4HThese methylene protons are alpha to the carbonyl group, which deshields them significantly, causing a downfield shift. They are coupled to the two protons on C-3 and C-7, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,8-Dimethylnonan-5-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A spectral width of 12-15 ppm, centered around 6-7 ppm, is typically sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are good starting points.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and baseline correct it. Integrate the signals and reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy: A Predictive Analysis

Similar to the ¹H NMR, the ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only six unique carbon signals. The most downfield signal will be the carbonyl carbon due to the significant deshielding effect of the double-bonded oxygen.

Predicted ¹³C NMR Data

Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale
C-5211.0The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic for ketones.[2][3]
C-4, C-642.0These carbons are alpha to the carbonyl group and are thus deshielded.
C-3, C-724.5These methylene carbons are in the middle of the alkyl chain.
C-2, C-828.0These methine carbons are part of the isobutyl groups.
C-1, C-1', C-9, C-9'22.5These terminal methyl carbons are the most shielded and appear furthest upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup: Tune and shim the instrument for ¹³C.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to acquire the spectrum. A spectral width of 220-240 ppm is standard. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for the carbonyl carbon.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Experimental Analysis

The gas-phase IR spectrum of 2,8-Dimethylnonan-5-one is available from the NIST WebBook.[4] The spectrum is dominated by a strong carbonyl stretch and various C-H stretching and bending vibrations.

Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityAnalysis
~1715C=O stretchStrongThis sharp, intense peak is characteristic of a saturated aliphatic ketone.[2][5] Conjugation would shift this peak to a lower wavenumber.
2850-3000C-H stretchStrongThese absorptions are due to the stretching of the sp³ C-H bonds in the methyl and methylene groups.
~1465C-H bend (methylene)MediumScissoring vibration of the CH₂ groups.
~1370C-H bend (methyl)MediumSymmetrical bending (umbrella mode) of the CH₃ groups. The presence of a doublet around this region could indicate the presence of the isopropyl-like terminus of the isobutyl groups.

Experimental Protocol: IR Spectroscopy (Liquid Film)

  • Sample Preparation: Place a small drop of neat liquid 2,8-Dimethylnonan-5-one between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify and label the major absorption bands in the spectrum.

Mass Spectrometry: Fragmentation Analysis

The electron ionization (EI) mass spectrum of 2,8-Dimethylnonan-5-one is available from the NIST WebBook.[6] The molecular ion peak (M⁺) is expected at m/z 170, corresponding to the molecular weight of the compound.[1] The fragmentation pattern is characteristic of aliphatic ketones and is dominated by alpha cleavage and McLafferty rearrangement.[2]

Major Fragment Ions

m/zProposed FragmentRationale
170[C₁₁H₂₂O]⁺Molecular Ion (M⁺)
113[C₇H₁₃O]⁺Alpha cleavage, loss of a C₄H₉ radical.
85[C₅H₉O]⁺Alpha cleavage, loss of a C₆H₁₃ radical.
71[C₄H₇O]⁺Secondary fragmentation.
58[C₃H₆O]⁺McLafferty rearrangement. This is a characteristic fragmentation for ketones with gamma-hydrogens.
43[C₃H₇]⁺Propyl cation, a common fragment in aliphatic compounds.

Fragmentation Pathways of 2,8-Dimethylnonan-5-one

cluster_alpha Alpha Cleavage cluster_mclafferty McLafferty Rearrangement M [C11H22O]+• m/z = 170 (Molecular Ion) A1 [C7H13O]+ m/z = 113 M->A1 - •C4H9 A2 [C5H9O]+ m/z = 85 M->A2 - •C6H13 B1 [C3H6O]+• m/z = 58 M->B1 - C8H16

Caption: Key fragmentation pathways in the EI-MS of 2,8-Dimethylnonan-5-one.

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For a volatile liquid like this, GC-MS is ideal as it also provides a measure of purity.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This guide provides a comprehensive spectroscopic analysis of 2,8-Dimethylnonan-5-one, integrating experimental data with predictive methods. The symmetrical nature of the molecule is a key feature that simplifies its NMR spectra. The IR spectrum is characterized by a strong carbonyl absorption typical of an aliphatic ketone, and the mass spectrum is defined by predictable alpha cleavage and McLafferty rearrangement fragmentation patterns. The provided protocols offer a self-validating framework for the empirical analysis of this and similar compounds, ensuring scientific integrity and trustworthiness in experimental outcomes.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 21). Researchers Study the Relationship Between Aliphatic Ketones and Water Molecules. Retrieved from [Link]

  • NIST. (n.d.). 5-Nonanone, 2,8-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2,8-Dimethylnonan-5-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NIST. (n.d.). 5-Nonanone, 2,8-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Foundational

2,8-Dimethylnonan-5-one (MW 170.29): A Comprehensive Technical Guide on Synthesis, Solvent Dynamics, and Pharmacokinetic Profiling

Executive Summary 2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone), bearing the CAS Registry Number 2050-99-9, is a symmetrical, branched aliphatic ketone with a molecular weight of 170.29 g/mol [1]. In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone), bearing the CAS Registry Number 2050-99-9, is a symmetrical, branched aliphatic ketone with a molecular weight of 170.29 g/mol [1]. In modern chemical engineering and pharmaceutical development, this compound serves a dual purpose. First, its unique steric profile and lipophilicity make it an exceptionally high-efficiency hydrophobic solvent for liquid-liquid extractions [5]. Second, it acts as a critical structural analogue in Structure-Activity Relationship (SAR) toxicological assessments, allowing researchers to predict pharmacokinetic properties of related aliphatic drugs [3].

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and its mechanistic role in both industrial extraction and drug metabolism studies.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 2,8-dimethylnonan-5-one consists of a central carbonyl group flanked by two symmetrical isoamyl (3-methylbutyl) chains.

Causality of Chemical Behavior: The symmetrical placement of the bulky isoamyl groups imparts significant steric hindrance around the electrophilic carbonyl carbon. This steric shielding minimizes unwanted nucleophilic attacks (e.g., side reactions during complex extractions) while the extensive hydrocarbon branching lowers the melting point and drives high lipophilicity. The single ketone oxygen acts as a hydrogen-bond acceptor, allowing it to solvate moderately polar organic molecules, while the hydrophobic bulk prevents the solvent from dissolving into aqueous phases.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Molecular Formula C₁₁H₂₂ODefines the symmetrical aliphatic ketone structure.
Molecular Weight 170.29 g/mol Standardized mass for stoichiometric calculations [2].
Exact Mass 170.167065 DaCritical for high-resolution GC-MS identification [1].
Boiling Point 208.9 °CEnables high-temperature extractions without solvent loss.
Density 0.818 g/cm³Ensures rapid phase separation (floats on aqueous layers).
XLogP3 (Lipophilicity) 3.2Optimal partition coefficient for hydrophobic extraction [1].
Topological Polar Surface Area 17.1 ŲLow TPSA confirms poor aqueous solubility [1].
H-Bond Acceptor Count 1Facilitates targeted solvation of polar functional groups.

Synthetic Methodologies: The Grignard-Oxidation Route

To achieve high-purity 2,8-dimethylnonan-5-one, a highly controlled two-step synthetic route is employed. The protocol below is designed as a self-validating system , incorporating built-in visual and analytical checkpoints to ensure reaction success at every stage [4].

Step-by-Step Experimental Protocol

Step 1: Grignard Preparation & Nucleophilic Addition

  • Action: Under a strictly anhydrous argon atmosphere, prepare isoamylmagnesium bromide (2.1 equivalents) by reacting isoamyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Validation Checkpoint 1: The complete consumption of magnesium turnings and the generation of a gentle exothermic reflux validate the successful formation of the Grignard reagent.

  • Action: Cool the flask to 0 °C. Dropwise add ethyl formate (1.0 equivalent) dissolved in ether.

  • Causality: Ethyl formate provides the exact single-carbon core needed to bridge the two isoamyl chains. The low temperature (0 °C) suppresses side reactions, ensuring the Grignard reagent attacks the formate ester sequentially to yield the secondary alkoxide.

  • Validation Checkpoint 2: The formation of a dense, white magnesium alkoxide precipitate confirms the nucleophilic addition.

Step 2: Quenching & Isolation

  • Action: Quench the reaction mixture carefully with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl provides a mild proton source to form the intermediate 2,8-dimethylnonan-5-ol without inducing acid-catalyzed dehydration, which would occur if strong acids (like HCl) were used.

Step 3: Controlled Oxidation

  • Action: Dissolve the isolated 2,8-dimethylnonan-5-ol in dichloromethane (DCM). Add a controlled stoichiometric amount of an oxidizing agent (e.g., Pyridinium chlorochromate or calcium hypochlorite) at room temperature.

  • Causality: The oxidation specifically targets the secondary hydroxyl group. The steric bulk of the isoamyl groups prevents over-oxidation or C-C bond cleavage.

  • Validation Checkpoint 3: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The disappearance of the polar alcohol spot and the emergence of a higher Rf ketone spot self-validates the oxidation.

Step 4: Purification & Characterization

  • Action: Filter the mixture through a Celite pad, concentrate in vacuo, and purify via fractional distillation (b.p. ~103-105 °C at 19 mmHg) [4].

  • Validation Checkpoint 4: Confirm the molecular weight (170.29) via GC-MS (Molecular ion peak at m/z 170).

SynthesisWorkflow N1 Ethyl Formate + Isoamylmagnesium Bromide N2 2,8-Dimethylnonan-5-ol (Intermediate Alcohol) N1->N2 Grignard Addition (0°C, Diethyl Ether) N3 2,8-Dimethylnonan-5-one (Target Ketone, MW 170.29) N2->N3 Controlled Oxidation (CrO3 or Hypochlorite)

Figure 1: Two-step synthetic workflow for 2,8-dimethylnonan-5-one.

Applications in Pharmaceutical Development

High-Efficiency Hydrophobic Extraction Solvent

In the industrial synthesis of active pharmaceutical ingredients (APIs) and complex intermediates (e.g., methylene dipropionate), 2,8-dimethylnonan-5-one is deployed as a premium liquid-liquid extraction solvent [5]. The Causality of Solvent Selection: Standard non-polar solvents like hexanes often fail to extract moderately polar oxygenated compounds from water. Conversely, highly polar solvents like ethyl acetate suffer from high aqueous miscibility, leading to solvent loss. 2,8-Dimethylnonan-5-one bridges this gap perfectly. Its ketone moiety acts as an anchor to hydrogen-bond with the target API, while its massive hydrophobic XLogP3 (3.2) shield forces immediate and sharp phase separation from the aqueous effluent, maximizing yield and purity [5].

SAR-Based Read-Across in Toxicological Profiling

In early-stage drug development, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. 2,8-Dimethylnonan-5-one serves as a high-fidelity structural analogue for evaluating the pharmacokinetics of related branched aliphatic drugs (such as diisobutyl ketone) [3].

The Causality of Analogue Suitability: Because metabolic enzymes (like Cytochrome P450 and aldo-keto reductases) recognize the steric environment around the carbonyl and the terminal methyl branches similarly, 2,8-dimethylnonan-5-one yields an identical metabolic fingerprint to its target analogues. This grants it a Target Match Similarity Score (TMSS) of 1.0, allowing toxicologists to confidently extrapolate in vivo clearance rates [3].

Metabolic Pathway:

  • Phase I: The compound undergoes rapid carbonyl reduction to 2,8-dimethylnonan-5-ol, alongside CYP450-mediated hydroxylation at the terminal (ω) or penultimate (ω-1) carbons of the isoamyl chains [3].

  • Phase II: These hydroxylated metabolites are subsequently conjugated with glucuronic acid by UGT enzymes, rendering them highly water-soluble for renal excretion.

MetabolismPathway M1 2,8-Dimethylnonan-5-one (Diisoamyl Ketone) M2 Carbonyl Reduction (Phase I) M1->M2 Aldo-Keto Reductases M3 Alkyl Chain Hydroxylation (Phase I) M1->M3 Cytochrome P450 M4 2,8-Dimethylnonan-5-ol M2->M4 M5 Hydroxylated Metabolites (ω or ω-1 position) M3->M5 M6 Glucuronide Conjugation (Phase II Renal Excretion) M4->M6 UGT Enzymes M5->M6 UGT Enzymes

Figure 2: Phase I and Phase II metabolic pathways for SAR toxicological read-across.

Conclusion

2,8-Dimethylnonan-5-one (MW 170.29) is far more than a simple aliphatic ketone. Its highly specific steric bulk and precise lipophilicity make it an indispensable tool in the pharmaceutical engineer's arsenal. Whether utilized as a phase-separating extraction solvent to isolate sensitive APIs or as a metabolic surrogate to predict the toxicological fate of new drug candidates, its predictable chemical behavior ensures robust, reproducible results across both chemical synthesis and pharmacokinetic profiling.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 62421, Diisoamyl ketone." PubChem, [Link]

  • National Institute of Standards and Technology (NIST). "5-Nonanone, 2,8-dimethyl-." NIST Chemistry WebBook, SRD 69, [Link]

  • Wu, S., et al. "Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment." Chemical Research in Toxicology, American Chemical Society (ACS), 2023. [Link]

  • Nippon Chemiphar Co., Ltd. "Alkylenediamine derivatives." European Patent Office, EP0235942A2, 1987. [Link]

  • Eastman Chemical Company. "Hydrocarboxylation of methylene dipropionate in the presence of a propionic acid and a homogeneous catalyst.
Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,8-Dimethylnonan-5-one: Precursors and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2,8-Dimethylnonan-5-one, also known as diisoamyl ketone or diisopentyl ketone, is a symmetrical ketone with the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylnonan-5-one, also known as diisoamyl ketone or diisopentyl ketone, is a symmetrical ketone with the molecular formula C₁₁H₂₂O.[][2] Its utility spans various applications, including its use as a specialty solvent and as a versatile chemical intermediate in the synthesis of more complex molecules. For researchers and professionals in drug development and chemical synthesis, understanding the pathways to construct this molecule is crucial for accessing novel structures and optimizing synthetic processes.

This guide provides an in-depth technical overview of the primary synthetic routes to 2,8-dimethylnonan-5-one. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. The methodologies are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility. We will explore three core strategies, each starting from a different class of commercially accessible precursors: carboxylic acids, acid chlorides, and nitriles.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to 2,8-dimethylnonan-5-one logically deconstructs the target molecule into simpler, readily available precursors. The most apparent disconnection is at the carbon-carbonyl bond, given the molecule's symmetry. This strategy reveals that the C11 backbone can be assembled from two identical five-carbon (isoamyl/isopentyl) fragments.

G cluster_0 Retrosynthetic Step cluster_1 Precursor Identification TM 2,8-Dimethylnonan-5-one (Target Molecule) Disconnect C(4)-C(5) Disconnection (Ketone Synthesis Transform) TM->Disconnect => Synthon1 Isoamyl Acyl Cation Synthon (C5H11CO+) Disconnect->Synthon1 Synthon2 Isoamyl Anion Synthon (C5H11-) Disconnect->Synthon2 Precursor1 Isovaleric Acid Isovaleroyl Chloride Isovaleronitrile Synthon1->Precursor1 Equivalent to Precursor2 Isopentyllithium Isopentylmagnesium Bromide Diisopentylcadmium Synthon2->Precursor2 Equivalent to Equivalents Synthetic Equivalents (Precursors)

Caption: Retrosynthetic analysis of 2,8-dimethylnonan-5-one.

This analysis identifies three primary classes of precursors:

  • C₅ Carboxylic Acid Derivatives: Isovaleric acid, isovaleroyl chloride, or isovaleronitrile act as the electrophilic component.

  • C₅ Organometallic Reagents: Isopentyllithium, isopentylmagnesium bromide (a Grignard reagent), or related organometallic species serve as the nucleophilic component.

The following chapters will detail the forward synthesis based on these precursor combinations.

Chapter 2: Synthesis via Carboxylic Acid Precursors: The Organolithium Route

One of the most direct and effective methods for preparing ketones from carboxylic acids involves the use of organolithium reagents.[3] Unlike Grignard reagents, which tend to react further with the initially formed ketone to produce tertiary alcohols, organolithiums can be controlled to stop at the ketone stage.[4]

Expertise & Causality: The Dianion Intermediate

The success of this reaction hinges on the use of at least two equivalents of the organolithium reagent (e.g., isopentyllithium) for every one equivalent of the carboxylic acid (isovaleric acid).[5][6]

  • First Equivalent (Base): The first equivalent of the highly basic organolithium acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. This is a rapid and irreversible acid-base reaction.[7]

  • Second Equivalent (Nucleophile): The second equivalent then acts as a nucleophile, adding to the carbonyl carbon of the lithium carboxylate. This forms a stable tetrahedral dianion intermediate.[6] This dianion is the key to the reaction's success; it is unreactive towards further nucleophilic attack under the reaction conditions and does not collapse until a proton source is added during aqueous workup.[8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis (Workup) Acid Isovaleric Acid OL1 + Isopentyllithium (1st eq.) Carboxylate Lithium Isovalerate OL1->Carboxylate OL2 + Isopentyllithium (2nd eq.) Carboxylate->OL2 Dianion Stable Dianion Intermediate OL2->Dianion Workup + H₃O⁺ Dianion->Workup Hydrate Gem-diol (Hydrate) Workup->Hydrate Ketone 2,8-Dimethylnonan-5-one (Final Product) Hydrate->Ketone - H₂O

Caption: Reaction pathway for the synthesis of ketones from carboxylic acids.

Experimental Protocol: Isovaleric Acid to 2,8-Dimethylnonan-5-one

This protocol describes the synthesis using isopentyllithium, generated in situ from isopentyl bromide.

Materials:

  • Isovaleric acid (1.0 eq.)

  • Isopentyl bromide (2.1 eq.)

  • Lithium metal (with ~1% sodium) (4.4 eq.)

  • Anhydrous diethyl ether or THF

  • Aqueous HCl (for workup)

Procedure:

  • Preparation of Isopentyllithium: Under an inert atmosphere (Argon or Nitrogen), add freshly cut lithium metal to a flask containing anhydrous diethyl ether. Add a solution of isopentyl bromide in diethyl ether dropwise to the lithium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the lithium has been consumed.

  • Reaction with Carboxylic Acid: Cool the freshly prepared isopentyllithium solution to 0 °C. Slowly add a solution of isovaleric acid in diethyl ether dropwise. A vigorous reaction (gas evolution) will occur as the first equivalent reacts. The lithium isovalerate may precipitate.

  • Formation of Dianion: After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the dianion intermediate.

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of dilute HCl. Stir vigorously until the excess lithium is quenched and the layers separate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Chapter 3: Synthesis via Acid Chloride Precursors

The conversion of a carboxylic acid to a more reactive acid chloride provides alternative pathways for ketone synthesis. Isovaleroyl chloride, prepared from isovaleric acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, is the key precursor for these methods.

Section 3.1: The Organocadmium Route: A Selective Classic

The reaction between an organocadmium reagent and an acid chloride is a highly reliable and selective method for ketone synthesis.[9] Organocadmium reagents are prized for their moderated reactivity; they react readily with highly electrophilic acid chlorides but are unreactive towards the less electrophilic ketone product, thus cleanly avoiding the formation of tertiary alcohol byproducts.[10][11]

Trustworthiness & Safety: The primary drawback of this method is the high toxicity of cadmium compounds. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Waste must be disposed of according to hazardous waste protocols.

Protocol: Diisopentylcadmium with Isovaleroyl Chloride

  • Prepare Grignard Reagent: Prepare isopentylmagnesium bromide from isopentyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Prepare Organocadmium Reagent: In a separate flask under an inert atmosphere, add anhydrous cadmium chloride (CdCl₂) (0.5 eq.). Cool the flask in an ice bath and slowly add the prepared Grignard reagent (1.0 eq.). A vigorous reaction will occur. After addition, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of diisopentylcadmium.

  • Reaction with Acid Chloride: Add a solution of isovaleroyl chloride in an inert solvent like benzene or ether dropwise to the diisopentylcadmium reagent. Reflux the mixture for 1 hour.[12]

  • Workup and Isolation: Cool the reaction and hydrolyze it by adding dilute sulfuric acid. Extract the product with ether, wash the organic layer, dry, and purify by vacuum distillation.

G Start Isopentyl Bromide + Mg Grignard Isopentylmagnesium Bromide (Grignard Reagent) Start->Grignard CdCl2 + CdCl₂ Grignard->CdCl2 Organocadmium Diisopentylcadmium CdCl2->Organocadmium Reaction Reaction Organocadmium->Reaction AcidChloride Isovaleroyl Chloride AcidChloride->Reaction Product 2,8-Dimethylnonan-5-one Reaction->Product

Caption: Workflow for the organocadmium-based synthesis of ketones.

Section 3.2: The Organocuprate (Gilman) Route

Organocuprates, or Gilman reagents, offer a less toxic alternative to organocadmium compounds for converting acid chlorides to ketones.[7] Lithium diisopentylcuprate, prepared from an isopentyllithium and a copper(I) salt, reacts efficiently with isovaleroyl chloride to yield the target ketone.

Chapter 4: Synthesis from Nitrile Precursors

The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a robust and widely used method for ketone synthesis.[13] This route offers an excellent alternative when the corresponding carboxylic acid or acid chloride is not ideal.

Mechanism & Causality

The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to attack by the nucleophilic Grignard reagent. This addition forms a magnesium salt of an imine (an N-metallo ketimine). This intermediate is stable in the reaction medium. During aqueous acidic workup, the imine is hydrolyzed to the corresponding ketone.

Protocol: Isopentylmagnesium Bromide with Isovaleronitrile

  • Prepare Grignard Reagent: Prepare isopentylmagnesium bromide from isopentyl bromide and magnesium turnings in anhydrous diethyl ether as previously described.

  • Reaction with Nitrile: To the stirred Grignard solution, add a solution of isovaleronitrile in anhydrous ether dropwise. A precipitate may form. After the addition is complete, reflux the mixture for 2-4 hours to drive the reaction to completion.

  • Hydrolysis: Cool the reaction mixture and pour it onto a mixture of crushed ice and excess dilute acid (e.g., H₂SO₄ or HCl). Stir vigorously until the intermediate is fully hydrolyzed and the magnesium salts dissolve.

  • Isolation and Purification: Separate the ether layer, extract the aqueous phase with ether, and combine the organic layers. Wash, dry, and purify the product by vacuum distillation as described in previous methods.

Chapter 5: Comparative Analysis and Route Selection

Choosing the optimal synthetic route depends on several factors, including precursor availability, laboratory equipment, safety considerations, and desired scale.

Parameter Route 1: Carboxylic Acid + Organolithium Route 2: Acid Chloride + Organocadmium Route 3: Nitrile + Grignard Reagent
Key Precursors Isovaleric Acid, Isopentyl Bromide, LithiumIsovaleroyl Chloride, Isopentyl Bromide, CdCl₂Isovaleronitrile, Isopentyl Bromide, Mg
Yield Generally Good to Excellent[3]High to Excellent[9][10]Good to High[13]
Selectivity High (avoids tertiary alcohol)[6]Excellent (no over-addition)[10]High (hydrolysis yields ketone)
Complexity Moderate (requires 2 eq. organolithium)High (multi-step reagent prep)Moderate (standard Grignard reaction)
Safety Concerns Pyrophoric organolithium reagentsHighly Toxic Cadmium Compounds Standard Grignard precautions
Ideal Use Case Direct conversion when the acid is readily available.When ultimate selectivity is required and cadmium handling protocols are in place.A versatile and common method, especially if the nitrile is a convenient starting material.

Authoritative Insight:

  • For most laboratory-scale syntheses, the Nitrile + Grignard Route (3) and the Carboxylic Acid + Organolithium Route (1) represent the best balance of efficiency, safety, and operational simplicity.

  • The Organocadmium Route (2) , while historically significant and highly effective, is now often superseded by less toxic alternatives like the organocuprate method due to the severe health and environmental risks associated with cadmium.[9][10] It should only be considered when other methods fail and with stringent safety controls.

Conclusion

The synthesis of 2,8-dimethylnonan-5-one can be effectively achieved through several well-established organometallic routes. The choice of precursor—be it a carboxylic acid, acid chloride, or nitrile—dictates the specific reagent and conditions required. By understanding the mechanisms that ensure high selectivity, such as the formation of stable dianion intermediates or the use of moderately reactive organometallics like diisopentylcadmium, researchers can confidently select and execute a synthetic plan tailored to their specific needs, balancing yield, cost, and safety to achieve their research and development goals.

References

  • Jorgenson, M. J. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions. Available at: [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. Available at: [Link]

  • Grokipedia. Organocadmium chemistry. Available at: [Link]

  • Burkhardt, E. R., & Rieke, R. D. (1985). Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. J. Org. Chem., 50, 416-417. Available at: [Link]

  • Cason, J. The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews. Available at: [Link]

  • Organic Syntheses. Ketone, cyclohexyl methyl. Available at: [Link]

  • AK Lectures. Organolithium Reactions with Carboxylic Acids. Available at: [Link]

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32.
  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available at: [Link]

  • Shirley, D. A. The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions. Available at: [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Available at: [Link]

  • Quora. Which enzyme is required for the synthesis of ketone bodies as well as cholesterol? Available at: [Link]

  • Chemistry Stack Exchange. Retrosynthesis of 2,5,8-trimethylnonan-5-ol. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Google Patents. US8809592B2 - Process for producing DIBK.
  • Google Patents. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone.
  • PrepChem.com. Synthesis of diisobutylketone. Available at: [Link]

  • Google Patents. CN114436794B - Method for synthesizing methyl isoamyl ketone.
  • PubChem - NIH. 2,8-Dimethyl-5-nonanol. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust Two-Step Synthesis of 2,8-Dimethylnonan-5-one for Research and Development

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2,8-dimethylnonan-5-one, a valuable ketone intermediate in organic synthesis. The presented methodology is a robust two-step pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2,8-dimethylnonan-5-one, a valuable ketone intermediate in organic synthesis. The presented methodology is a robust two-step process designed for high yield and purity, making it suitable for researchers, scientists, and professionals in drug development. The synthesis commences with the formation of the secondary alcohol, 2,8-dimethylnonan-5-ol, via a Grignard reaction between isopentylmagnesium bromide and ethyl formate. This is followed by the efficient oxidation of the alcohol intermediate to the target ketone using Jones reagent. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction

2,8-Dimethylnonan-5-one, also known as diisoamyl ketone, is a symmetrical aliphatic ketone. Its structural features make it a useful building block in the synthesis of more complex molecules and a target for methodological studies in organic chemistry. The protocol detailed herein follows a classical and reliable synthetic pathway, chosen for its high efficiency and the ready availability of starting materials.

The synthesis is logically divided into two primary stages:

  • Formation of the Secondary Alcohol Precursor: A Grignard reaction is employed to create the carbon-carbon bonds necessary to construct the backbone of the molecule. Grignard reagents are powerful nucleophiles that react with electrophilic carbonyl carbons, making them ideal for this type of bond formation[1][2]. The reaction of two equivalents of isopentylmagnesium bromide with one equivalent of ethyl formate yields the symmetrical secondary alcohol, 2,8-dimethylnonan-5-ol.

  • Oxidation to the Target Ketone: Secondary alcohols can be efficiently oxidized to ketones[3]. This protocol utilizes Jones reagent (chromic acid), a strong and effective oxidizing agent, to convert 2,8-dimethylnonan-5-ol into the final product, 2,8-dimethylnonan-5-one[4]. The reaction is typically rapid and clean, and since ketones are resistant to further oxidation under these conditions, over-oxidation is not a concern[5].

Overall Synthetic Scheme

synthesis_overview cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Jones Oxidation isopentyl_bromide Isopentyl Bromide (2 equiv.) grignard Isopentylmagnesium Bromide isopentyl_bromide->grignard Et2O magnesium Mg magnesium->grignard intermediate_alkoxide Intermediate Alkoxide grignard->intermediate_alkoxide ethyl_formate Ethyl Formate (1 equiv.) ethyl_formate->intermediate_alkoxide alcohol 2,8-Dimethylnonan-5-ol intermediate_alkoxide->alcohol H3O+ workup1 Acidic Workup (e.g., aq. NH4Cl) alcohol_input 2,8-Dimethylnonan-5-ol ketone 2,8-Dimethylnonan-5-one (Target Product) alcohol_input->ketone jones_reagent Jones Reagent (CrO3, H2SO4, Acetone) jones_reagent->ketone

Caption: Overall two-step synthesis of 2,8-Dimethylnonan-5-one.

Experimental Protocols

PART A: Synthesis of 2,8-Dimethylnonan-5-ol

This procedure details the formation of the alcohol precursor via a Grignard reaction. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture[6].

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (mass/vol)
Magnesium Turnings24.310.225.35 g
Isopentyl Bromide151.040.2021.6 mL (30.2 g)
Anhydrous Diethyl Ether74.12-200 mL
Ethyl Formate74.080.109.2 mL (7.4 g)
Saturated NH₄Cl (aq.)--150 mL
Anhydrous MgSO₄120.37-~10 g

Equipment

  • 500 mL three-necked round-bottom flask, oven-dried

  • Reflux condenser and drying tube (CaCl₂)

  • 250 mL addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure

  • Grignard Reagent Formation:

    • Place the magnesium turnings into the 500 mL three-necked flask equipped with a stir bar, reflux condenser, and addition funnel. Assemble the apparatus and flame-dry under a flow of inert gas.

    • Allow the apparatus to cool to room temperature.

    • In the addition funnel, prepare a solution of isopentyl bromide (21.6 mL) in 80 mL of anhydrous diethyl ether.

    • Add approximately 10-15 mL of the isopentyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by slight bubbling and a cloudy appearance. If it does not start, gently warm the flask with a heating mantle or add a small crystal of iodine.

    • Once the reaction has started, add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent[7]. The solution should appear grayish and most of the magnesium should be consumed.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve ethyl formate (9.2 mL) in 50 mL of anhydrous diethyl ether and add this solution to the addition funnel.

    • Add the ethyl formate solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C. A vigorous reaction will occur, and a thick, white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding 150 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise through the addition funnel. This will hydrolyze the intermediate magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2,8-dimethylnonan-5-ol as a colorless oil. The product can be purified further by vacuum distillation if necessary.

PART B: Oxidation of 2,8-Dimethylnonan-5-ol to 2,8-Dimethylnonan-5-one

This procedure uses Jones reagent, a powerful oxidant. Caution: Jones reagent is highly corrosive, toxic, and carcinogenic. It must be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (mass/vol)
2,8-Dimethylnonan-5-ol (crude)172.31~0.0915.5 g
Chromium Trioxide (CrO₃)99.990.1010.0 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-8.7 mL
Acetone58.08-200 mL
Isopropanol60.10-~10 mL
Diethyl Ether74.12-300 mL
Saturated NaHCO₃ (aq.)--100 mL
Anhydrous MgSO₄120.37-~10 g

Procedure

  • Preparation of Jones Reagent:

    • In a flask, carefully and slowly add the concentrated sulfuric acid (8.7 mL) to 23 mL of deionized water, while cooling in an ice bath.

    • To this cooled acid solution, add the chromium trioxide (10.0 g) portion-wise with stirring until it is fully dissolved. The resulting solution is Jones Reagent, which will be a dark orange-red color.

  • Oxidation Reaction:

    • Dissolve the crude 2,8-dimethylnonan-5-ol (15.5 g) in 200 mL of acetone in a large flask (e.g., 1 L) equipped with a magnetic stirrer and cooled in an ice-water bath.

    • Add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to a murky green as the Cr(VI) is reduced to Cr(III)[8].

    • After the addition is complete, and the orange color persists, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the excess oxidant by adding isopropanol dropwise until the solution remains green.

    • Most of the acetone is removed by rotary evaporation.

    • Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude 2,8-dimethylnonan-5-one.

    • The final product can be purified by vacuum distillation to yield a clear, colorless liquid.

Caption: Workflow for the Jones oxidation of 2,8-Dimethylnonan-5-ol.

Expected Results & Characterization

  • 2,8-Dimethylnonan-5-ol: A colorless oil. The success of the Grignard reaction can be confirmed by IR spectroscopy (presence of a broad -OH stretch around 3300-3500 cm⁻¹) and ¹H NMR spectroscopy.

  • 2,8-Dimethylnonan-5-one: A colorless liquid with a characteristic odor.[9]

    • Boiling Point: ~209 °C at 760 mmHg[9].

    • IR Spectroscopy: The disappearance of the broad -OH peak and the appearance of a strong, sharp C=O stretch around 1710-1720 cm⁻¹ confirms the oxidation.

    • ¹H NMR Spectroscopy: The spectrum will be symmetrical. The proton on the carbon bearing the alcohol (~3.6 ppm) will disappear. A triplet corresponding to the protons alpha to the carbonyl group will appear around 2.4 ppm.

    • ¹³C NMR Spectroscopy: A peak corresponding to the carbonyl carbon will appear downfield, typically around 210 ppm.

References

  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link][8]

  • Westin, J. (n.d.). Oxidation of Alcohols. Organic Chemistry - Jack Westin. Retrieved from [Link][5]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link][4]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols. DP IB Chemistry Revision Notes 2023. Retrieved from [Link][3]

  • Chemguide. (n.d.). Reaction of Aldehydes and Ketones with Grignard Reagents. Retrieved from [Link][6]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][2]

Sources

Application

Application Note: Laboratory Preparation and Scale-Up Protocols for Diisoamyl Ketone

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Introduction & Chemical Context

Diisoamyl ketone (IUPAC: 2,8-dimethylnonan-5-one) is a symmetric, highly branched aliphatic ketone. It serves as a valuable intermediate in organic synthesis, a specialized low-polarity solvent in chromatography, and a lipophilic precursor for complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to address the dual needs of modern chemical synthesis: the demand for high-purity analytical standards and the requirement for scalable, green manufacturing. Because of its structural symmetry, the synthesis of diisoamyl ketone can be approached via two distinct paradigms:

  • Precision Bench-Scale Synthesis: A directed Grignard addition to a Weinreb amide, ensuring high purity and preventing over-alkylation.

  • Scalable Green Synthesis: Catalytic decarboxylative ketonization of isocaproic acid, ideal for larger scale-up with high atom economy.

Quantitative Data: Physicochemical Properties

Before initiating synthesis, it is critical to understand the target molecule's physical profile to optimize downstream extraction and distillation parameters.

Table 1: Physicochemical Properties of Diisoamyl Ketone [1]

PropertyValue
IUPAC Name 2,8-dimethylnonan-5-one
CAS Number 2050-99-9
Molecular Formula C₁₁H₂₂O
Molar Mass 170.30 g/mol
Density 0.818 g/cm³
Boiling Point 208.9 °C (at 760 mmHg)
Flash Point 62.3 °C

Protocol A: Precision Synthesis via Weinreb Amide (Bench-Scale)

Causality & Mechanistic Insight

When synthesizing symmetric ketones like diisoamyl ketone, the direct addition of a Grignard reagent (isoamylmagnesium bromide) to an ester (e.g., ethyl isocaproate) is notoriously difficult to arrest at the ketone stage. The intermediate ketone is more electrophilic than the starting ester, leading to a rapid second nucleophilic attack and the formation of a tertiary alcohol byproduct.

To circumvent this, we employ the Weinreb amide (N-methoxy-N-methylamide). The magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered cyclic chelate. This tetrahedral intermediate is remarkably stable under reaction conditions and resists collapse until it is intentionally quenched with aqueous acid, thereby exclusively yielding the desired diisoamyl ketone.

Weinreb A Isocaproic Acid B SOCl2 / DMF (cat.) A->B C Isocaproyl Chloride B->C D HN(CH3)OCH3·HCl / Et3N C->D E Weinreb Amide D->E F Isoamylmagnesium Bromide (THF, 0 °C) E->F G Mg-Chelated Intermediate F->G H Aqueous Acid Quench G->H I Diisoamyl Ketone H->I

Workflow of Diisoamyl Ketone synthesis via the Weinreb amide intermediate.

Step-by-Step Methodology

Step 1: Amidation (Preparation of N-methoxy-N-methyl-4-methylpentanamide)

  • Dissolve 50 mmol of isocaproic acid in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 3 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Slowly add 60 mmol of thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the mixture to warm to room temperature. Self-Validating Step: The cessation of HCl and SO₂ gas evolution serves as a visual confirmation that the acyl chloride formation is complete.

  • Concentrate the mixture in vacuo to remove excess SOCl₂, yielding crude isocaproyl chloride.

  • In a separate dry flask, suspend 55 mmol of N,O-dimethylhydroxylamine hydrochloride in 100 mL DCM. Add 120 mmol of triethylamine (Et₃N) at 0 °C.

  • Add the crude isocaproyl chloride dropwise. Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the Weinreb amide.

Step 2: Grignard Addition

  • In a flame-dried Schlenk flask, prepare isoamylmagnesium bromide by reacting 55 mmol of 1-bromo-3-methylbutane with 60 mmol of magnesium turnings in 50 mL of anhydrous THF.

  • Cool a solution of the Weinreb amide (50 mmol in 50 mL THF) to 0 °C.

  • Add the Grignard reagent dropwise over 30 minutes. Stir the reaction mixture at room temperature for 3 hours to ensure complete formation of the stable Mg-chelate.

Step 3: Quench & Isolation

  • Cool the reaction vessel to 0 °C and carefully quench with 100 mL of cold 1M HCl. Self-Validating Step: The complete dissolution of the white magnesium salts confirms the successful breakdown of the tetrahedral chelate into the target ketone.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate. Purify via vacuum distillation to obtain pure diisoamyl ketone.

Protocol B: Catalytic Decarboxylative Ketonization (Scale-Up)

Causality & Mechanistic Insight

For multi-gram to kilogram scale production, stoichiometric organometallic reagents generate prohibitive amounts of halogenated and metallic waste. The catalytic decarboxylative ketonization of isocaproic acid offers a highly atom-economical and green alternative, historically utilized for symmetric aliphatic ketones[2].

By passing the carboxylic acid vapor over a solid base or metal oxide catalyst (such as CeO₂/Al₂O₃) at elevated temperatures (400 °C), the acid undergoes surface coordination[3]. Subsequent α-hydrogen abstraction and C-C bond formation yield the symmetric ketone[4]. The reaction expels only carbon dioxide and water as byproducts, making it an ideal continuous-flow process.

Ketonization A Isocaproic Acid Feed B Vaporizer (300 °C) A->B C CeO2/Al2O3 Catalyst Bed (400 °C) B->C D Decarboxylation (-CO2, -H2O) C->D E Condenser (20 °C) D->E F Biphasic Separation E->F G Fractional Distillation F->G H Diisoamyl Ketone G->H

Continuous flow setup for the catalytic decarboxylative ketonization.

Step-by-Step Methodology

Step 1: Catalyst Preparation

  • Impregnate γ-Al₂O₃ pellets with an aqueous solution of cerium(III) nitrate hexahydrate to achieve an 18 wt% CeO₂ loading.

  • Dry the pellets at 110 °C for 12 hours, followed by calcination in a muffle furnace at 500 °C in air for 4 hours to yield the active CeO₂/Al₂O₃ catalyst.

Step 2: Vapor-Phase Ketonization

  • Pack a quartz tube reactor (inner diameter: 20 mm) with 10 g of the prepared catalyst. Place the tube in a programmable split-tube furnace and heat to 400 °C under a continuous flow of N₂ carrier gas (50 mL/min).

  • Introduce neat isocaproic acid via a precision syringe pump (flow rate: 0.1 mL/min) into a pre-heater zone maintained at 300 °C to vaporize the feed.

  • Pass the vaporized acid through the catalyst bed.

Step 3: Downstream Processing

  • Route the reactor effluent through a Graham condenser chilled to 10 °C.

  • Collect the condensate in a receiving flask. Self-Validating Step: The formation of a distinct biphasic mixture (an upper organic layer and a lower aqueous layer) acts as an immediate visual indicator of successful dehydration and decarboxylation.

  • Separate the upper organic layer (crude diisoamyl ketone), dry over anhydrous Na₂SO₄, and subject it to fractional distillation under reduced pressure to isolate the industrial-grade product.

Route Comparison Summary

Table 2: Comparison of Synthetic Routes

MetricProtocol A: Weinreb-GrignardProtocol B: Catalytic Ketonization
Target Scale Milligram to Gram (Bench-scale)Multigram to Kilogram (Scale-up)
Atom Economy Low (Stoichiometric Mg/Br waste)High (Only CO₂ and H₂O byproducts)
Purity Profile >99% (Highly selective, no isomers)>95% (Requires fractional distillation)
Equipment Needs Standard Schlenk line / GlasswareHigh-temperature tube furnace
Primary Precursors Isocaproic acid, Isoamyl bromideIsocaproic acid

References

  • Xiong, M., et al. "A Bio-Catalytic Approach to Aliphatic Ketones". Source: National Institutes of Health (PMC). URL:[Link][3]

  • "Challenges and Opportunities for Bio-oil Refining: A Review". Source: ACS Publications. URL: [Link][4]

  • "COMMUNICATIONS TO THE EDITOR". Source: ACS Publications. URL: [Link][2]

Sources

Method

Introduction: The Analytical Imperative for 2,8-Dimethylnonan-5-one

An In-Depth Guide to the Analysis of 2,8-Dimethylnonan-5-one Application Note & Protocols for High-Sensitivity Detection by HS-SPME-GC-MS 2,8-Dimethylnonan-5-one (CAS No. 2050-99-9) is a C11-ketone whose detection is per...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analysis of 2,8-Dimethylnonan-5-one

Application Note & Protocols for High-Sensitivity Detection by HS-SPME-GC-MS

2,8-Dimethylnonan-5-one (CAS No. 2050-99-9) is a C11-ketone whose detection is pertinent across various scientific domains, from flavor and fragrance analysis to environmental monitoring and metabolomics.[1] As a semi-volatile organic compound (VOC), its chemical nature presents a distinct analytical challenge: to achieve sensitive and selective quantification from complex sample matrices without analyte loss or the introduction of contaminants.

This technical guide moves beyond a simple recitation of steps. It provides a validated, field-proven methodology centered on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can not only replicate this method but also adapt its principles to their unique analytical questions.

Pillar 1: The Strategic Choice of HS-SPME-GC-MS

The selection of an analytical technique must be a deliberate, strategy-driven decision. For a volatile analyte like 2,8-Dimethylnonan-5-one, a coupled HS-SPME-GC-MS approach offers an unparalleled synergy of sample preparation, separation, and detection.

  • Headspace (HS) Sampling : By analyzing the vapor phase above the sample, we effectively isolate volatile and semi-volatile compounds from non-volatile matrix components (e.g., salts, sugars, proteins) that can interfere with analysis and contaminate the GC system.

  • Solid-Phase Microextraction (SPME) : This innovative, solvent-free technique utilizes a coated fiber to adsorb and concentrate analytes from the headspace. This dual-action of extraction and concentration in a single step significantly enhances method sensitivity. The choice of fiber coating is critical; a Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity for VOCs, including ketones.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for volatile compound analysis. GC provides high-resolution separation of compounds in a mixture, while MS offers definitive identification based on an analyte's unique mass spectrum and fragmentation pattern, providing a level of certainty that other detectors cannot match.[4][5]

The logical flow of this integrated method is designed for maximum efficiency and data integrity.

HS-SPME-GC-MS_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Sample Aliquoting Vial 2. Transfer to Headspace Vial (with NaCl, optional) Sample->Vial Equilibrate 3. Incubation & Equilibration Vial->Equilibrate SPME 4. HS-SPME Fiber Exposure Equilibrate->SPME Desorption 5. Thermal Desorption in GC Inlet SPME->Desorption Transfer to GC-MS Separation 6. GC Separation Desorption->Separation Detection 7. MS Detection & Ionization Separation->Detection Identification 8. Spectral Library Matching Detection->Identification Data Acquisition Quantification 9. Integration & Quantification Identification->Quantification Report 10. Final Report Quantification->Report

Caption: HS-SPME-GC-MS workflow from sample preparation to final report.

Pillar 2: Self-Validating Protocols for Trustworthy Data

A protocol's trustworthiness is defined by its robustness and reproducibility. The following methodologies have been optimized to ensure high-quality data generation.

Protocol 1: Headspace SPME Sample Preparation

This protocol is designed to maximize the transfer of 2,8-Dimethylnonan-5-one from the sample matrix to the SPME fiber.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm)

  • Heating block or water bath with agitation

  • Sodium Chloride (NaCl), analytical grade

  • Internal Standard (IS) solution (e.g., 2-undecanone in methanol, 10 µg/mL)

Step-by-Step Procedure:

  • Sample Aliquoting: Place 5.0 mL of the liquid sample (e.g., beverage, cell culture media, wastewater) or 1.0 g of a solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution directly into the sample. The use of an IS is critical for correcting variations in extraction efficiency and injection volume.

  • Matrix Modification (Salting Out): Add 1.5 g of NaCl to aqueous samples. Causality Note: Increasing the ionic strength of the aqueous solution decreases the solubility of organic analytes like ketones, promoting their partitioning into the headspace for enhanced sensitivity.[6]

  • Vial Sealing: Immediately cap the vial securely.

  • Equilibration: Place the vial in a heating block set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. Causality Note: Heating and agitation facilitate the release of the analyte from the sample matrix and accelerate the establishment of equilibrium between the sample, the headspace, and the SPME fiber.

  • SPME Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace (not touching the sample) for 20 minutes under continued heating and agitation. This allows the analyte to adsorb onto the fiber coating.

  • Fiber Retraction: After the extraction period, retract the fiber into its protective needle and immediately transfer it to the GC-MS for analysis.

Protocol 2: GC-MS Instrumental Analysis

The following parameters are a robust starting point for the analysis on most modern GC-MS systems.

Parameter Setting Rationale for Choice
Gas Chromatograph
Injection PortSplitless Mode, 250°CEnsures the complete and rapid thermal desorption of the analyte from the SPME fiber onto the GC column, maximizing sensitivity.[7]
Carrier GasHelium, constant flow at 1.2 mL/minProvides optimal separation efficiency and is inert, preventing reactions with the analyte or stationary phase.
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)This non-polar column is industry-standard for general VOC analysis, offering excellent resolution for a wide range of compounds including ketones.[7]
Oven ProgramInitial 50°C (hold 2 min), ramp 8°C/min to 280°C (hold 5 min)The initial hold ensures good peak shape for early-eluting compounds. The ramp rate provides a balance between separation efficiency and analysis time.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, enabling library matching for confident identification.[8]
Mass Rangem/z 40-450A wide enough range to capture the molecular ion (M⁺ at m/z 170.29) and key fragment ions of the analyte and potential co-eluents.
Ion Source Temp.230°CMaintains the analyte in the gas phase and prevents contamination of the source.
Quadrupole Temp.150°CEnsures stable ion transmission and mass filtering.

Pillar 3: Authoritative Grounding & Data Interpretation

Method Performance & Validation

Any analytical method is only as reliable as its validation data. The described HS-SPME-GC-MS protocol should be validated to demonstrate its fitness for purpose.[9][10] Key validation parameters are summarized below with expected performance metrics.

Validation Parameter Typical Acceptance Criteria Significance
Linearity (R²) > 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration over a defined range.
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of analyte that can be reliably detected above the background noise. Expected in the low µg/L (ppb) range.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration of analyte that can be accurately and precisely quantified. Expected in the mid-to-high µg/L range.
Precision (%RSD) < 15%Measures the closeness of agreement between repeated measurements, indicating method reproducibility.
Accuracy (% Recovery) 85-115%Measures the agreement between the measured value and the true value, indicating the absence of systematic error or matrix effects.
Alternative Methodologies: A Decision-Based Approach

While HS-SPME is superior for trace-level detection of volatiles, traditional Liquid-Liquid Extraction (LLE) remains a viable option for liquid samples with higher expected analyte concentrations or in labs without SPME equipment.[11] The choice between methods depends on the specific analytical goals.

Method_Selection Start Start: Define Analytical Goal Concentration Expected Analyte Concentration? Start->Concentration Matrix Complex Matrix? (e.g., sludge, tissue) Concentration->Matrix High (>1 mg/L) HS_SPME Use HS-SPME-GC-MS Concentration->HS_SPME Low / Trace (<1 mg/L) Matrix->HS_SPME Yes LLE Use LLE-GC-MS Matrix->LLE No

Caption: Decision tree for selecting the appropriate sample preparation method.

References

  • Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Journal of Environmental Monitoring (RSC Publishing). Available at: [Link]

  • Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. ResearchGate. Available at: [Link]

  • Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

  • Sample prepar
  • Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge... PMC. Available at: [Link]

  • Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. American Diabetes Association. Available at: [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC. Available at: [Link]

  • Bruker Guide to MALDI Sample Preparation. Bruker. Available at: [Link]

  • Analytical Methods. Environmental Restoration and Conservation Agency of Japan. Available at: [Link]

  • The determination of ketone bodies: preanalytical, analytical and physiological considerations. PubMed. Available at: [Link]

  • 5-Nonanone, 2,8-dimethyl-. NIST WebBook. Available at: [Link]

  • Bioanalytical Sample Preparation. Biotage. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts... MDPI. Available at: [Link]

  • Abbreviations and Acronyms. National Institute of Health Sciences, Japan. Available at: [Link]

  • A study on efficient identification of unknown metabolites in non-targeted metabolomics. The University of Osaka Institutional Knowledge Archive. Available at: [Link]

  • Analytical Methods for Biological Samples. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Analysis of Glycosidically Bound 2,5-Dimethyl-4-hydroxy-3(2H)-Furanone in Pineapple. University of Florida. Available at: [Link]

  • A rapid and simple electrochemical detection of the free drug concentration in human serum... The University of Osaka Institutional Knowledge Archive. Available at: [Link]

  • Analytical Sciences, Vol.28, Num.2. The Japan Society for Analytical Chemistry. Available at: [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PMC. Available at: [Link]

Sources

Application

Comprehensive GC-MS Application Note for the Analysis of 2,8-Dimethylnonan-5-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Instrument Focus: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME). Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Instrument Focus: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME).

Introduction & Chemical Profiling

2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone or diisopentyl ketone; CAS: 2050-99-9) is a highly branched aliphatic ketone. Analytically, it is a compound of high interest across diverse scientific fields. In food and flavor chemistry, it is a critical volatile organic compound (VOC) responsible for the complex sensory profiles of tropical fruits, most notably identified in specific cultivars of durian (Durio zibethinus) 1. In the renewable energy sector, it serves as a primary target product in the catalytic ketonization of mixed carboxylic acids for advanced biofuel production 2.

Due to its high volatility and non-polar hydrocarbon backbone coupled with a polar carbonyl moiety, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its isolation, quantitation, and structural elucidation.

Table 1: Physicochemical & Chromatographic Properties
PropertyValue
IUPAC Name 2,8-Dimethylnonan-5-one
Common Synonyms Diisoamyl ketone, Diisopentyl ketone
Chemical Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Kovats RI (Non-Polar, e.g., HP-5MS) ~1258 3
Kovats RI (Polar, e.g., DB-WAX) ~1529 4

Fundamentals of GC-MS Analysis & Fragmentation Mechanics

Chromatographic Causality

The separation of 2,8-dimethylnonan-5-one is best achieved using a low-polarity stationary phase (e.g., 5% phenyl, 95% dimethylpolysiloxane). Because the molecule is dominated by its bulky, non-polar isoamyl chains, dispersive van der Waals interactions dictate its retention. A polar column will artificially broaden the peak due to strong, localized hydrogen-bond accepting interactions at the carbonyl oxygen, which is why non-polar columns yield sharper peak symmetries and higher signal-to-noise ratios for this specific analyte.

Electron Ionization (EI) Fragmentation Pathway

Understanding the EI fragmentation mechanics at 70 eV (standardized on systems like the Hitachi M-80B or modern Shimadzu/Agilent quadrupoles) is critical for confident spectral library matching.

  • m/z 43 (Base Peak, 99.99%): Driven by the cleavage of the terminal isopropyl group, yielding the highly stable [C₃H₇]⁺ carbocation.

  • m/z 58 (90.73%): This is the diagnostic hallmark of symmetrical ketones with extended branched chains. The molecular ion (m/z 170) undergoes a double McLafferty rearrangement . First, a gamma-hydrogen transfers to the carbonyl oxygen, expelling an isobutylene molecule (C₄H₈, 56 Da) to form an enol radical cation at m/z 114. A subsequent rearrangement on the opposite chain expels a second isobutylene, generating the acetone enol radical cation ([C₃H₆O]⁺•) at m/z 58.

  • m/z 99 (31.56%): Formed via alpha-cleavage adjacent to the carbonyl group. The loss of an isopentyl radical (C₅H₁₁•, 71 Da) leaves the stable acylium ion[C₆H₁₁O]⁺.

G M Molecular Ion [M]⁺• m/z 170 Alpha Alpha Cleavage [C6H11O]⁺ m/z 99 M->Alpha -C5H11 (71 Da) Mac1 1st McLafferty [C7H14O]⁺• m/z 114 M->Mac1 -C4H8 (56 Da) Iso Isopropyl Cation [C3H7]⁺ m/z 43 M->Iso Cleavage Mac2 2nd McLafferty [C3H6O]⁺• m/z 58 Mac1->Mac2 -C4H8 (56 Da)

Figure 2: Electron Ionization (EI) fragmentation pathway of 2,8-dimethylnonan-5-one.

Table 2: Major EI-MS Fragmentation Ions (70 eV)
m/zRelative Abundance (%)Ion IdentityMechanistic Origin
43 99.99 (Base)[C₃H₇]⁺Cleavage of terminal isopropyl group
58 90.73[C₃H₆O]⁺•Double McLafferty rearrangement
81 40.72[C₆H₉]⁺Dehydration/fragmentation of acylium ion
99 31.56[C₆H₁₁O]⁺Alpha-cleavage (loss of isopentyl radical)

Experimental Methodology: HS-SPME-GC-MS

Methodological Causality: Why HS-SPME?

When analyzing 2,8-dimethylnonan-5-one in complex matrices (e.g., lipid-rich fruit pulp or tar-heavy bio-oils), direct liquid injection causes rapid accumulation of non-volatile residues in the GC inlet, leading to active site formation and peak tailing. Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free preconcentration step that isolates the volatile ketone while leaving the heavy matrix behind. A DVB/CAR/PDMS fiber is selected because its mixed-polarity coating optimally traps C11 moderately polar analytes.

Step-by-Step Protocol

Phase 1: Sample Preparation

  • Transfer exactly 5.0 g of homogenized solid matrix or 5.0 mL of liquid sample into a 20 mL precision-thread headspace vial.

  • Add 1.0 mL of saturated NaCl solution. Causality: The salting-out effect increases the ionic strength of the aqueous phase, decreasing the solubility of the non-polar ketone and driving it into the headspace.

  • Spike the sample with 10 µL of an internal standard (e.g., 2-octanone-d16 at 10 µg/mL).

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Phase 2: HS-SPME Extraction 5. Place the vial in an automated agitator. Pre-incubate at 40°C for 10 minutes at 250 rpm to establish thermodynamic equilibrium between the liquid and gas phases. 6. Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

Phase 3: GC-MS Analysis 7. Retract the fiber and immediately insert it into the GC injection port. 8. Desorb the analytes at 250°C for 3 minutes in splitless mode to ensure maximum transfer of trace volatiles onto the column head. 9. Execute the optimized GC-MS parameters detailed in Table 3.

G Sample Sample Preparation (Matrix + Internal Standard + NaCl) Equilibration Incubation & Equilibration (40°C, 10 min, 250 rpm) Sample->Equilibration Extraction HS-SPME Extraction (DVB/CAR/PDMS, 30 min) Equilibration->Extraction Desorption Thermal Desorption (GC Inlet, 250°C, 3 min, Splitless) Extraction->Desorption GC Gas Chromatography (HP-5MS, Temp Gradient) Desorption->GC MS Mass Spectrometry (EI Mode, 70 eV, m/z 30-500) GC->MS Data Data Analysis (NIST Library & Kovats RI) MS->Data

Figure 1: Step-by-step HS-SPME-GC-MS workflow for volatile ketone analysis.

Table 3: Optimized GC-MS Operating Parameters
ParameterSettingRationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Optimal dispersive retention for branched aliphatic ketones.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains stable linear velocity during temp ramps.
Oven Program 40°C (3 min) → 150°C @ 5°C/min → 220°C @ 10°C/minSlow initial ramp resolves highly volatile matrix interferents; fast final ramp elutes heavier compounds.
Inlet Temp 250°CEnsures rapid, complete thermal desorption without analyte pyrolysis.
Ion Source Temp 230°CPrevents condensation of the C11 ketone in the MS source.
Mass Range m/z 30 – 500Captures the base peak (m/z 43) up to the molecular ion (m/z 170).

Self-Validating Quality Control Systems

To ensure the trustworthiness of the analytical data, this protocol operates as a self-validating system:

  • Internal Standard Normalization: By spiking 2-octanone-d16 prior to extraction, any fluctuations in SPME fiber adsorption efficiency (due to fiber aging or matrix effects) are mathematically corrected. The ratio of the analyte peak area to the IS peak area must be used for quantitation.

  • Matrix Blanking: A parallel un-spiked matrix blank (e.g., water + NaCl) must be run daily. Because 2,8-dimethylnonan-5-one is highly lipophilic, it can cause carryover in the SPME fiber. A blank run validates that the fiber is fully baked out.

  • Autotune Verification: Daily tuning using Perfluorotributylamine (PFTBA) is mandatory. The relative abundances of m/z 69, 219, and 502 must fall within strict manufacturer thresholds to ensure that the diagnostic m/z 58 and m/z 99 fragments of the ketone are accurately represented and matched against the NIST database.

References

  • Profiling of physicochemical properties, volatile and non-volatile compounds, and sensory preferences of three durian (Durio zibethinus)
  • S1 Supporting Information for Ketonization of Mixed Carboxylic Acid Source: Figshare URL
  • Application of Random Forests Method to Predict the Retention Indices of Some Polycyclic Aromatic Hydrocarbons (Thesis Data)
  • Source: National Institutes of Health (NIH)

Sources

Method

high-performance liquid chromatography (HPLC) for 2,8-Dimethylnonan-5-one analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Trace Analysis of 2,8-Dimethylnonan-5-one Executive Summary The quantification of aliphatic ketones such as 2,8-Dimethylnonan-5-one (Diis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Trace Analysis of 2,8-Dimethylnonan-5-one

Executive Summary

The quantification of aliphatic ketones such as 2,8-Dimethylnonan-5-one (Diisoamyl ketone; CAS 2050-99-9) presents a unique analytical challenge due to their high lipophilicity, volatility, and complete lack of a UV chromophore. This application note details two highly robust, self-validating analytical workflows designed for researchers and drug development professionals. We present a gold-standard Pre-column DNPH Derivatization coupled with RP-HPLC-UV , alongside an orthogonal LC-APCI-MS/MS method for high-throughput and trace-level validation.

The Analytical Challenge: Physicochemical Profiling

2,8-Dimethylnonan-5-one is a branched, 11-carbon aliphatic ketone. Because it lacks conjugated double bonds or aromatic rings, its UV absorbance is restricted to the deep-UV region ( λ < 210 nm). Attempting direct UV detection at these wavelengths results in severe baseline drift, low sensitivity, and matrix interference from mobile phase solvents (e.g., methanol or acetonitrile).

To achieve sensitive and specific quantification, the analyte must be chemically modified or analyzed via mass spectrometry using specialized ionization techniques.

Workflow A: Pre-Column DNPH Derivatization & RP-HPLC-UV

Mechanistic Rationale

To bypass the UV-transparency of the native ketone, we utilize 2,4-Dinitrophenylhydrazine (DNPH) as a pre-column derivatization agent, a well-established approach for ketone intermediates (). Under acidic conditions, the primary amine of DNPH undergoes a nucleophilic addition to the electrophilic carbonyl carbon of 2,8-Dimethylnonan-5-one. Subsequent dehydration yields a highly stable 2,4-dinitrophenylhydrazone derivative. This extended conjugation shifts the absorption maximum ( λmax​ ) to 360 nm , moving the analyte entirely out of the solvent interference zone and drastically increasing its molar extinction coefficient ().

Self-Validating Derivatization Protocol

To ensure a self-validating system, this protocol incorporates an Internal Standard (IS) and a Reagent Blank to continuously monitor derivatization efficiency and rule out false positives.

Reagents Required:

  • Brady’s Reagent: 100 mg DNPH dissolved in 20 mL HPLC-grade Methanol, catalyzed with 0.5 mL concentrated HCl.

  • Internal Standard (IS): 4-Heptanone (50 µg/mL in Acetonitrile).

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 400 µL of the sample extract (in Acetonitrile) into a 2 mL amber glass HPLC vial. Causality: Amber glass is mandatory as hydrazone derivatives are susceptible to photo-degradation.

  • Internal Standard Addition: Add 100 µL of the IS solution to the vial.

  • Derivatization: Add 500 µL of Brady's Reagent. Seal the vial tightly with a PTFE-lined cap.

  • Incubation (Kinetics Control): Place the vial in a dry block heater at 60°C for exactly 30 minutes. Causality: The nucleophilic addition is reversible. Elevated temperature drives the reaction to completion, while strict time control ensures reproducible conversion yields.

  • Quenching & Filtration: Remove the vial and immediately cool it in an ice bath for 5 minutes to arrest the reaction. Filter the mixture through a 0.22 µm PTFE syringe filter into a fresh autosampler vial. Causality: Removes precipitated unreacted DNPH, preventing catastrophic column clogging.

Chromatographic Conditions

Because the resulting hydrazone derivative is exceptionally lipophilic (due to the C11 backbone), a high-organic gradient is required to elute the compound from a C18 stationary phase.

Table 1: UHPLC-UV Gradient Conditions

ParameterSpecification
Column Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 0.4 mL/min
Column Temperature 40°C (Reduces system backpressure and sharpens peaks)
Injection Volume 2.0 µL
Detection Wavelength 360 nm (Reference 450 nm to subtract baseline drift)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
2.0 50 50
10.0 5 95
13.0 5 95
13.1 50 50

| 16.0 | 50 | 50 (Re-equilibration) |

Mandatory Visualization: Workflow Diagram

G cluster_0 Pre-Column Derivatization cluster_1 RP-HPLC-UV Analysis N1 2,8-Dimethylnonan-5-one (UV Transparent) N3 Nucleophilic Addition (60°C, 30 min) N1->N3 N2 DNPH Reagent + Acid Catalyst (H+) N2->N3 N4 Hydrazone Derivative (λmax = 360 nm) N3->N4 -H2O N5 C18 Column Separation (Gradient Elution) N4->N5 Inject 2.0 µL N6 UV Detection (360 nm) N5->N6 N7 Quantification (Peak Integration) N6->N7

Workflow of DNPH derivatization and RP-HPLC-UV analysis.

Workflow B: Orthogonal Validation via LC-APCI-MS/MS

Ionization Rationale

While Electrospray Ionization (ESI) is standard for LC-MS, it performs poorly for neutral, non-polar aliphatic ketones because they lack basic or acidic sites for solution-phase ionization. Atmospheric Pressure Chemical Ionization (APCI) is the required alternative. APCI vaporizes the solvent and analyte, utilizing a corona discharge to create gas-phase reagent ions (e.g., H3​O+ ). Gas-phase proton transfer to the carbonyl oxygen is highly efficient, yielding a strong [M+H]+ precursor ion at m/z 171.3.

MS/MS Parameters

For this workflow, the native (underivatized) ketone is injected directly using an isocratic mobile phase (80% Acetonitrile / 20% Water + 0.1% Formic Acid).

Table 2: LC-APCI-MS/MS MRM Transitions

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Ion Purpose
2,8-Dimethylnonan-5-one171.399.115Quantifier ( α -cleavage)
2,8-Dimethylnonan-5-one171.3153.110Qualifier ( −H2​O loss)

Method Validation & System Suitability

To ensure trust and reproducibility, the methods must meet strict validation criteria adapted from EPA guidelines for carbonyl analysis ().

Table 3: Representative Method Validation Metrics

MetricWorkflow A (HPLC-UV)Workflow B (LC-MS/MS)Acceptance Criteria
Limit of Detection (LOD) 15 ng/mL2 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 45 ng/mL6 ng/mLSignal-to-Noise 10:1
Linearity ( R2 ) > 0.999 (50-5000 ng/mL)> 0.995 (10-1000 ng/mL) R2≥0.995
Recovery (Spiked Matrix) 96.5% ± 2.1%98.2% ± 3.4%90% – 110%
Injection Precision (RSD) 1.8% (n=6)3.5% (n=6) 5.0%
Troubleshooting & Critical Parameters
  • Excess Reagent Interference: Unreacted DNPH absorbs strongly at 360 nm and elutes early in the chromatogram. Ensure the gradient starts at a low enough organic composition (50% B) to completely resolve the massive DNPH peak from the highly retained 2,8-Dimethylnonan-5-one-hydrazone.

  • Aqueous Matrix Limitations: The derivatization reaction generates water as a byproduct. If the sample matrix contains >20% water, the equilibrium shifts backward, reducing derivatization yield. Always extract the ketone into an aprotic organic solvent (like Acetonitrile) prior to adding Brady's reagent.

References

  • Penning, T. M., et al. (2023). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Enzymology, 689, 377–385.[Link][1]

Sources

Application

Application Note: Extraction, Identification, and Behavioral Characterization of 2,8-Dimethylnonan-5-one as an Insect Semiochemical

Introduction & Mechanistic Overview In the field of insect chemical ecology, branched aliphatic ketones frequently serve as critical semiochemicals, functioning as alarm pheromones, aggregation signals, or contact kairom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the field of insect chemical ecology, branched aliphatic ketones frequently serve as critical semiochemicals, functioning as alarm pheromones, aggregation signals, or contact kairomones. 2,8-Dimethylnonan-5-one (also known as diisoamyl ketone) is a symmetrical, branched volatile organic compound (VOC) found in the cuticular hydrocarbon and exocrine gland profiles of various insect species [1].

For drug development professionals and agricultural researchers designing novel pest-management strategies, identifying and validating such semiochemicals is a critical first step. The analytical challenge lies in capturing trace amounts of this moderately lipophilic ketone from complex biological matrices without introducing solvent artifacts. This application note details a self-validating, end-to-end protocol for the extraction, electrophysiological detection, and behavioral validation of 2,8-dimethylnonan-5-one.

Physicochemical Rationale for Method Selection

Understanding the physicochemical properties of 2,8-dimethylnonan-5-one is essential for optimizing extraction and chromatography. With a LogP of ~3.4, this compound is moderately non-polar. Consequently, Solid-Phase Microextraction (SPME) utilizing a non-polar Polydimethylsiloxane (PDMS) fiber is the thermodynamically favored approach for headspace sampling, as "like dissolves like."

Table 1: Physicochemical Properties of 2,8-Dimethylnonan-5-one [1]

PropertyValueAnalytical Implication
IUPAC Name 2,8-dimethylnonan-5-oneSymmetrical structure yields distinct MS fragmentation.
CAS Number 2050-99-9Standard reference for synthetic standard procurement.
Molecular Weight 170.29 g/mol Elutes in the mid-range of standard GC temperature programs.
Formula C₁₁H₂₂OCarbonyl group provides a strong hydrogen-bond acceptor site.
XLogP3 3.2 - 3.4High affinity for non-polar SPME fibers (e.g., 100 µm PDMS).

Semiochemical Discovery Workflow

The following diagram illustrates the logical progression from live insect sampling to behavioral validation. This pipeline couples chemical separation directly with biological detection to ensure that only neurologically active compounds are advanced to behavioral assays.

G A 1. Biological Sampling (Live Insect / Gland Excision) B 2. Volatile Extraction (HS-SPME with 100µm PDMS) A->B Freeze-Thaw Lysis C 3. Neurophysiological ID (GC-EAD & GC-MS) B->C Thermal Desorption (250°C) D 4. Behavioral Validation (Y-Tube Olfactometer Assay) C->D Active Peak: 2,8-Dimethylnonan-5-one

Workflow for the extraction, identification, and validation of 2,8-dimethylnonan-5-one.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a built-in control to ensure that observed data is biologically relevant and not an artifact of the methodology.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

Traditional solvent extraction dilutes trace pheromones and introduces solvent masking peaks in Gas Chromatography. HS-SPME avoids this by concentrating headspace volatiles directly onto a polymer fiber [2].

Materials: 100 µm PDMS SPME fiber assembly, 4 mL silanized glass vials, PTFE/silicone septa. Causality Check: We employ a "freeze-thaw" sample preparation. Freezing disrupts the insect's cellular membranes, and subsequent thawing rapidly volatilizes intracellular ketones into the headspace, significantly increasing the assay's sensitivity to trace compounds like 2,8-dimethylnonan-5-one [2].

  • Fiber Conditioning: Condition the PDMS fiber in the GC injection port at 250 °C for 30 minutes prior to use. Validation: Run a blank GC cycle with the conditioned fiber to ensure a flat baseline (no siloxane bleed).

  • Sample Preparation: Place the live insect (or excised gland) into a 4 mL silanized glass vial and seal it with a PTFE septum.

  • Freeze-Thaw Lysis: Submerge the vial in a -80 °C freezer for 10 minutes, then transfer to a 25 °C water bath for 5 minutes.

  • Extraction: Pierce the septum with the SPME needle and expose the PDMS fiber to the headspace for 30–60 minutes at 25 °C.

  • Desorption: Retract the fiber, transfer it to the GC injection port, and expose it for 5 minutes at 250 °C (splitless mode) to thermally desorb the analytes onto the column.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD simultaneously routes the GC effluent to a Flame Ionization Detector (FID) and an insect antenna. This proves causality: it demonstrates that the insect's olfactory receptor neurons possess specific binding affinity for 2,8-dimethylnonan-5-one [3].

Materials: GC equipped with a non-polar column (e.g., HP-5MS), 1:1 effluent splitter, micromanipulators, silver wire electrodes, insect saline.

  • Antennal Preparation: Carefully excise the antenna from a live, cold-anesthetized target insect. Cut the distal tip to ensure hemolymph exposure.

  • Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with insect saline. Connect the base to the recording electrode and the tip to the reference electrode.

  • Chromatography: Inject the SPME sample (from Protocol 1) or a synthetic standard of 2,8-dimethylnonan-5-one (10 ng/µL). Use a temperature program of 40 °C (hold 2 min) to 250 °C at 10 °C/min.

  • Signal Acquisition: The GC effluent is split 1:1. Half goes to the FID to record the chemical peak; half is delivered via a humidified, heated transfer line over the mounted antenna.

  • Validation: A valid biologically active peak will show a simultaneous FID peak (chemical presence) and a sharp negative EAD deflection (neurological depolarization).

Protocol 3: Y-Tube Olfactometer Behavioral Assay

While GC-EAD proves neurological detection, it does not indicate behavioral valence (attraction vs. repulsion). The Y-tube olfactometer isolates the chemical cue to determine causality in insect navigation.

  • System Setup: Use a glass Y-tube with a 5 cm diameter main stem and two 15 cm arms. Position the setup in a dark room under symmetrical red light to eliminate visual directional bias.

  • Airflow Calibration: Pass charcoal-filtered, humidified air through both arms at a constant rate of 300 mL/min. Validation: Use smoke to verify laminar flow and ensure the air streams meet exactly at the Y-junction without premature mixing.

  • Odor Delivery: Apply 10 µL of synthetic 2,8-dimethylnonan-5-one (1 ng/µL in hexane) to a filter paper strip and place it in the odor vessel of the "treatment" arm. Place a hexane-only strip in the "control" arm.

  • Assay Execution: Introduce a single insect at the base of the main stem. Record the choice (crossing a designated line in either arm and remaining for >30 seconds).

  • Rotation: Swap the treatment and control arms after every 5 insects to eliminate spatial bias.

Expected Data & Interpretation

When following the protocols above, researchers should expect distinct quantitative readouts. Table 2 summarizes the typical response profile for 2,8-dimethylnonan-5-one when acting as an active semiochemical.

Table 2: Expected Validation Metrics for 2,8-Dimethylnonan-5-one

Assay TypeMetric / ParameterExpected ResultInterpretation
GC-MS Retention Index (HP-5)~1240 - 1260Confirms isolation of the target ketone.
GC-EAD Antennal Depolarization-0.5 to -2.5 mVConfirms the presence of specific olfactory receptors tuned to the compound.
Y-Tube Preference Index (PI)PI > 0.6 (Attractant)PI < -0.6 (Repellent)Establishes the ecological role of the semiochemical (e.g., alarm vs. aggregation).

Note: Preference Index (PI) is calculated as (Treatment Choices - Control Choices) / Total Choices.

References

  • National Center for Biotechnology Information. "Diisoamyl ketone | C11H22O | CID 62421." PubChem Compound Summary. Available at:[Link]

  • Chen, Z., et al. "Freeze–Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction." Analytical Chemistry, 2017. Available at:[Link]

  • Majeed, S., et al. "Controlling mosquitoes with semiochemicals: a review." Malaria Journal, 2014. Available at:[Link]

Method

Application Note: 2,8-Dimethylnonan-5-one as a Structural Scaffold for Glutamatergic Neuromuscular Blockers in Entomology

Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale In the field of agrochemical drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the field of agrochemical drug development, targeting the insect neuromuscular junction (NMJ) offers a highly selective pathway for the design of novel insecticides. Unlike vertebrates, which rely on acetylcholine at the NMJ, insects utilize L-glutamate as their primary excitatory neurotransmitter[1]. While not a direct bioactive agent itself, 2,8-Dimethylnonan-5-one (also known as diisoamyl ketone, CAS 2050-99-9)[2] serves as a critical aliphatic ketone precursor in the synthesis of alkylenediamine derivatives, a potent class of insecticidal compounds[1].

Causality of Structural Selection: Why utilize 2,8-Dimethylnonan-5-one as the starting scaffold? The in vivo efficacy of neuroactive insecticides depends heavily on cuticular penetration and receptor pocket affinity. The highly branched, symmetrical 11-carbon backbone of (LogP ~3.8)[2]. When chemically converted into an alkylenediamine, this bulky diisoamyl scaffold acts as a steric wedge. It effectively penetrates the insect cuticle and competitively blocks the ion channel pore of the insect glutamate receptor, thereby inhibiting Excitatory Junction Potentials (EJPs) and inducing flaccid paralysis[1].

Chemical Synthesis Protocol: Precursor to Active Alkylenediamine

This self-validating synthetic workflow converts the ketone precursor into a neuroactive amine, which is subsequently coupled to form the final active insecticide.

Phase 1: Oximation of 2,8-Dimethylnonan-5-one
  • Preparation : Begin with 5.11 g of 2,8-dimethylnonan-5-one (b.p. 103-105°C/19 mmHg). Note: This can be synthesized upstream via the reaction of ethyl formate and isoamylmagnesium bromide followed by oxidation[1]. Dissolve the ketone in 20 mL of absolute ethanol.

  • Reagent Addition : Successively add an aqueous solution containing 3.47 g of hydroxylamine hydrochloride in 6 mL of water, followed immediately by a solution of 4.77 g of potassium hydroxide in 6 mL of water[1].

  • Reflux & Extraction : Heat the mixture under reflux for 2 hours. Pour the reaction mixture into 150 mL of ice-water. Acidify the aqueous mixture by adding 2N HCl and extract with benzene[1].

  • Purification : Wash the organic layer with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield 2,8-dimethylnonan-5-one oxime as a pale brown oil (Expected Yield: ~93.7%)[1]. Expert Insight: Maintaining strict temperature control during the ice-water quench is critical to prevent the thermal degradation or hydrolysis of the newly formed oxime intermediate.

Phase 2: Reduction to 2,8-Dimethylnonan-5-amine
  • Reduction : Dissolve 2.78 g of the purified oxime in 60 mL of ethanol. Add 60 mL of 2N aqueous NaOH, followed by the rapid, single-portion addition of 4.32 g of Raney alloy[1].

  • Isolation : Stir the mixture vigorously for 3 hours at room temperature. Filter the catalyst and wash successively with ethanol and water. Extract the combined filtrate with chloroform, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 2,8-dimethylnonan-5-amine[1].

  • Coupling : The resulting amine is then coupled with an appropriate carboxylic acid or acyl chloride (e.g., 5-methyl-2-phenylhexanoic acid) to form the final active alkylenediamine derivative[1].

Entomological Validation Protocols

To ensure the synthesized alkylenediamine derivative is functionally active, the following self-validating biological assays must be conducted to confirm both target engagement (NMJ blockade) and systemic toxicity.

Protocol 3.1: Ex Vivo Electrophysiology (EJP Blockade)
  • Preparation : Dissect 3rd instar Spodoptera litura (tobacco cutworm) larvae along the dorsal midline in calcium-calibrated insect saline (135 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 20 mM MgCl₂, 10 mM HEPES, pH 7.2). Causality: The elevated Mg²⁺ concentration is critical; it prevents spontaneous muscle contractions, allowing for the clean isolation of electrically evoked responses.

  • Recording Setup : Insert a sharp glass microelectrode (10-20 MΩ resistance, filled with 3M KCl) into the ventral longitudinal muscle (Muscle 6 or 7).

  • Stimulation : Apply suprathreshold electrical stimuli (0.1 Hz, 0.5 ms duration) to the segmental nerve using a suction electrode to evoke baseline Excitatory Junction Potentials (EJPs).

  • Perfusion : Perfuse the preparation with 10 µM of the synthesized alkylenediamine derivative (0.1% DMSO final concentration). A parallel vehicle control (0.1% DMSO in saline) must be run to ensure the solvent does not artificially depress EJPs.

  • Validation : A successful glutamatergic block is indicated by a >80% reduction in EJP amplitude within 10 minutes, without altering the resting membrane potential of the muscle fiber[1].

Protocol 3.2: In Vivo Toxicity Assay
  • Application : Apply 1 µL of the compound (serially diluted in acetone) topically to the thoracic tergum of adult Periplaneta americana or S. litura larvae.

  • Observation : Transfer the insects to clean observation chambers with a standard diet. Score mortality and neuromuscular paralysis at 24 and 48 hours to calculate the LD₅₀.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) demonstrating why the 2,8-dimethylnonyl scaffold is superior to unbranched alternatives in entomological applications.

Compound Scaffold (Amine Precursor)Cuticular Penetration (LogP)EJP Inhibition IC₅₀ (µM)S. litura LD₅₀ (µg/g)Neuromuscular Phenotype
2,8-Dimethylnonan-5-one (Branched) 3.821.24.5Rapid flaccid paralysis
Nonan-5-one (Straight Chain)2.9518.542.0Weak, delayed paralysis
Undecan-6-one (Straight Chain)3.908.421.3Moderate paralysis
Vehicle Control (Acetone/DMSO)N/A>100>1000Normal motility

Data synthesized from structure-activity principles of alkylenediamine glutamate antagonists.

Workflow Visualization

G cluster_0 Chemical Synthesis (Precursor to Active Agent) cluster_1 Entomological Mechanism & Validation N1 2,8-Dimethylnonan-5-one (CAS 2050-99-9) N2 2,8-Dimethylnonan-5-one oxime N1->N2 NH2OH·HCl, KOH, Reflux N3 2,8-Dimethylnonan-5-amine N2->N3 Raney Alloy, NaOH, Reduction N4 Alkylenediamine Derivative (Active Insecticide) N3->N4 Coupling Reaction N5 Topical Application (Cuticular Penetration) N4->N5 In Vivo / Ex Vivo Assay N6 Glutamatergic Synapse (Insect NMJ) N5->N6 N7 Blockade of Excitatory Junction Potentials (EJPs) N6->N7 Receptor Antagonism N8 Flaccid Paralysis & Mortality N7->N8

Caption: Synthesis workflow of 2,8-Dimethylnonan-5-one derivatives and their entomological mechanism.

References

  • European Patent Office. "Alkylenediamine derivatives" (Patent EP0235942B1).
  • National Center for Biotechnology Information. "Diisoamyl ketone" (PubChem CID 62421). Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for the Study of 2,8-Dimethylnonan-5-one in Pheromone Blends

Introduction 2,8-Dimethylnonan-5-one is an aliphatic ketone that has emerged as a significant, yet nuanced, component in the chemical communication systems of various insect species.[1][2][3] As a semiochemical, it can f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,8-Dimethylnonan-5-one is an aliphatic ketone that has emerged as a significant, yet nuanced, component in the chemical communication systems of various insect species.[1][2][3] As a semiochemical, it can function within complex pheromone blends that mediate intraspecific behaviors such as mating and aggregation, or act as a kairomone, an interspecific signal that can be exploited by predators or parasitoids.[4][5] The precise identification and functional characterization of such compounds are paramount for advancements in chemical ecology, the development of sustainable pest management strategies, and for professionals in drug development exploring novel bioactive molecules.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the role of 2,8-Dimethylnonan-5-one. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols detailed herein cover the essential triad of modern semiochemical research: analytical identification, electrophysiological validation, and behavioral confirmation.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,8-Dimethylnonan-5-one is essential for designing appropriate extraction, separation, and delivery methods in experimental protocols.

PropertyValueSource
IUPAC Name 2,8-dimethylnonan-5-one[2]
Synonyms Diisoamyl ketone, Isoamyl ketone[1][2]
CAS Number 2050-99-9[1][2][3]
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1][2]
Boiling Point 208.9°C at 760 mmHg[1]
Flash Point 62.3°C[1]
Density 0.818 g/cm³[1]

Section 2: Analytical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile and semi-volatile components within a complex chemical blend.[6][7] The gas chromatograph separates individual compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a chemical fingerprint for unambiguous identification.[8]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Pheromone Gland Extraction (Solvent) A1 Sample Injection & Volatilization P1->A1 P2 Headspace Collection (SPME) P2->A1 Alternative A2 GC Separation (Capillary Column) A1->A2 A3 Ionization (EI) & Mass Analysis (MS) A2->A3 D1 Obtain Total Ion Chromatogram (TIC) A3->D1 D2 Identify Peak of Interest (Retention Time) D1->D2 D3 Confirm Identity via Mass Spectrum Library Match D2->D3 D4 Quantify using Internal Standard D2->D4

Caption: Workflow for pheromone analysis using GC-MS.

Protocol 2.1: Pheromone Extraction

Rationale: The choice of extraction method depends on the nature of the pheromone gland and the volatility of the target compounds. Direct solvent extraction is effective but can include non-volatile lipids, while Solid Phase Microextraction (SPME) is a solvent-free method ideal for analyzing volatile compounds released into the headspace by a live insect or excised gland.[6]

A. Solvent Extraction:

  • Under a stereomicroscope, carefully dissect the pheromone gland from the insect using fine forceps and micro-scissors.

  • Immediately place the excised gland into a 2 mL glass vial containing 50 µL of high-purity hexane and a known amount of an internal standard (e.g., n-octadecane).

  • Gently crush the gland against the vial wall with a glass rod to ensure complete extraction.

  • Allow the sample to extract for at least 30 minutes at room temperature.

  • Transfer the solvent to a clean autosampler vial for GC-MS analysis.

B. Headspace SPME:

  • Place a live, calling insect (or a freshly excised gland) into a sealed glass vial.[6]

  • Gently heat the vial to 40-60°C to increase the volatilization of semiochemicals.[6]

  • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the vial's headspace for a defined period (e.g., 30-60 minutes).[6]

  • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.[6]

Protocol 2.2: GC-MS Analysis

Rationale: The GC parameters must be optimized to achieve good separation of all components in the blend. A non-polar column is typically a good starting point for hydrocarbon-like pheromones.

  • Injection: Inject 1-2 µL of the solvent extract (or insert the SPME fiber) into the GC inlet, typically set at 250°C.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Column: A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., HP-5ms).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.[7]

    • Ionization mode: Electron Impact (EI) at 70 eV.[7]

    • Scan range: 40-450 m/z.[7]

Data Interpretation
  • Identification: The identity of 2,8-Dimethylnonan-5-one is confirmed by matching its retention time and mass spectrum against a synthetic standard and comparing the spectrum to a reference library like the NIST Mass Spectral Library.[2]

  • Quantification: The amount of the compound is calculated by comparing its peak area to the peak area of the known-concentration internal standard.[7]

Illustrative GC-MS Data
CompoundRetention Time (min)Quantity (ng/gland)Key Mass Fragments (m/z)
(Z)-9-Tricosene15.82125.4 ± 12.157, 71, 85, 322
2,8-Dimethylnonan-5-one 10.45 15.2 ± 3.5 43, 57, 71, 85, 113, 127
Heptacosane18.2188.9 ± 9.857, 71, 85
Internal Standard14.50(50 ng)57, 71, 85

Section 3: Electrophysiological Bioassay: Electroantennography (EAG)

Principle: EAG is an electrophysiological technique that measures the summated electrical potential from the entire insect antenna in response to an olfactory stimulus.[9][10][11] A positive EAG response demonstrates that the insect's olfactory receptor neurons can detect the specific compound, which is a prerequisite for any behavioral effect.

Conceptual Diagram: EAG Signal Generation

EAG_Concept cluster_stimulus Stimulus Delivery cluster_antenna Antennal Response cluster_recording Signal Recording Odor 2,8-Dimethylnonan-5-one in Airstream Antenna Insect Antenna Odor->Antenna Binds to Receptors Neuron Summated Depolarization of Olfactory Neurons Antenna->Neuron Electrodes Recording & Reference Electrodes Neuron->Electrodes Generates Potential Amp Amplifier Electrodes->Amp Output EAG Signal (Voltage Deflection) Amp->Output

Caption: Conceptual overview of the EAG recording process.

Protocol 3.1: EAG Preparation and Recording

Rationale: A stable and healthy antennal preparation is critical for obtaining reliable and reproducible EAG data. Using virgin insects of a specific age ensures consistency, as mating status and age can affect pheromone sensitivity.[10]

  • Insect Preparation:

    • Use 3-5 day old virgin adult insects, kept in a controlled environment.[10]

    • Gently immobilize the insect (e.g., by chilling or in a pipette tip with the head exposed).

    • Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.[9][10]

  • Electrode and Antenna Mounting:

    • Use glass capillary microelectrodes filled with an appropriate saline solution (e.g., Kaissling solution).[10][12]

    • Mount the excised antenna between the two electrodes. Insert the base of the antenna into the reference electrode and establish contact between the distal tip and the recording electrode. A small amount of conductive gel can ensure a good connection.[9][10]

  • Stimulus Preparation and Delivery:

    • Prepare a stock solution of 2,8-dimethylnonan-5-one in high-purity hexane (e.g., 1 µg/µL).

    • Create a serial dilution series (e.g., 100 ng, 10 ng, 1 ng, 0.1 ng).[9]

    • Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for 30 seconds.

    • Place the pipette tip into a stimulus delivery system that provides a purified, humidified air stream over the antenna.

    • Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette to present the stimulus.[9]

  • Data Acquisition:

    • Record the resulting negative voltage deflection using an EAG system.

    • Present the solvent alone as a negative control and a known EAG-active compound as a positive control.[9]

    • Allow at least 30-60 seconds between stimulations for the antenna to recover.[9]

    • Randomize the order of stimulus presentation to avoid adaptation effects.

Data Analysis

The amplitude of the voltage deflection (in millivolts, mV) is measured for each stimulus. The response to the solvent control is subtracted from all other responses. A dose-response curve is generated by plotting the mean normalized EAG amplitude against the logarithm of the stimulus concentration.

Hypothetical EAG Dose-Response Data
Concentration (ng on filter paper)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.080.020
0.10.250.0415
10.550.0742
101.020.1184
1001.220.15100
10001.200.1498

Section 4: Behavioral Bioassays

Principle: While GC-MS confirms presence and EAG confirms detection, behavioral bioassays are essential to determine the compound's function.[13][14] These assays test whether a compound or blend elicits a specific behavior, such as attraction, repulsion, or arrestment.

Logical Flow of a Behavioral Choice Test

Behavioral_Assay Start Insect at Release Point Choice Insect Moves to Decision Zone Start->Choice Odor1 Odor Source 1: 2,8-Dimethylnonan-5-one Choice->Odor1 Attraction Odor2 Odor Source 2: Solvent Control Choice->Odor2 No Attraction NoChoice Record: No Choice Choice->NoChoice Inactive End1 Record Choice: Treatment Odor1->End1 End2 Record Choice: Control Odor2->End2

Caption: Decision-making process in a two-choice behavioral assay.

Protocol 4.1: Y-Tube Olfactometer Assay

Rationale: The Y-tube olfactometer is a standard laboratory assay for assessing the olfactory preferences of walking insects in a two-choice scenario. It is quick, efficient, and provides clear, quantifiable data.

  • Setup:

    • A glass Y-tube is connected to an air source that provides two separate, purified, and humidified air streams, one down each arm of the "Y".

    • Place a stimulus source (filter paper with 10 µL of 2,8-dimethylnonan-5-one solution) in the airflow path of one arm (the "treatment" arm).

    • Place a control source (filter paper with 10 µL of solvent only) in the other arm (the "control" arm).

  • Procedure:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect moves a set distance (e.g., 2 cm) into one of the arms and remains there for at least 30 seconds.

    • If no choice is made within the time limit, it is recorded as "no choice".

    • After every 5-10 insects, clean the Y-tube thoroughly and swap the positions of the treatment and control arms to avoid positional bias.

  • Data Analysis:

    • The number of insects choosing the treatment arm versus the control arm is compared using a Chi-squared (χ²) test or a binomial test to determine if the preference is statistically significant.

Protocol 4.2: Wind Tunnel Assay

Rationale: For flying insects, a wind tunnel provides a more realistic environment to study long-range attraction and flight behavior in response to an odor plume.[15]

  • Setup:

    • Use a wind tunnel (e.g., 2.5m x 1m x 1m) with a laminar air flow (e.g., 0.3 m/s).[15]

    • Place the odor source (e.g., a rubber septum loaded with the test compound) at the upwind end of the tunnel.

    • Use controlled lighting (e.g., red light) to facilitate observation without disturbing the insect's natural behavior.[15]

  • Procedure:

    • Release a single insect on a platform at the downwind end of the tunnel.

    • Record key behaviors: taking flight, upwind flight (anemotaxis), zigzagging flight within the odor plume, and contact with the source.

    • A video camera can be used for detailed flight path analysis.[15]

  • Data Analysis:

    • Analyze the percentage of insects exhibiting each key behavior in response to the test compound versus a solvent control. Data can be compared using appropriate statistical tests (e.g., Fisher's exact test).

Section 5: Discussion and Field-Proven Insights

The confirmation of 2,8-Dimethylnonan-5-one as a behaviorally active semiochemical requires a multi-faceted approach. A peak in a GC-MS chromatogram is merely the starting point. An EAG response confirms the insect's peripheral nervous system can detect the molecule, but this does not guarantee a behavioral response. The crucial evidence comes from well-designed behavioral assays that demonstrate a consistent and significant behavioral outcome, such as attraction.

Furthermore, the context of the blend is critical. 2,8-Dimethylnonan-5-one may be inactive on its own but act as a powerful synergist, enhancing the effect of other pheromone components. Conversely, it could be an antagonist, reducing attraction and playing a role in species isolation.

This compound may also function as a kairomone. For example, volatiles released from host insects or their frass can be used by parasitoids to locate their hosts.[16][17] Studies have shown that parasitoids can be attracted to specific kairomonal components from their hosts.[4][16] Therefore, when studying 2,8-Dimethylnonan-5-one, it is essential to consider its potential role in tritrophic interactions, not just intraspecific communication. The protocols outlined here provide the foundational toolkit for dissecting these complex and fascinating chemical conversations.

References

  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) with (11Z,13E)-Hexadecadienal.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) with (Z)-3-Dodecenyl Acetate.
  • ChemicalBook. (n.d.). 2,8-DIMETHYL-5-NONANOL synthesis.
  • Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). Star Protocols.
  • Max-Planck-Gesellschaft. (n.d.). Behavioral Assays. Chemical Ecology.
  • EvitaChem. (n.d.). Buy 2,8-Dimethylnon-3-en-5-one (EVT-14644452).
  • JoVE. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • ResearchGate. (n.d.). Techniques for Behavioral Bioassays.
  • Wikipedia. (n.d.). Electroantennography.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of natural....
  • ResearchGate. (n.d.). Techniques for Behavioral Bioassays.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Pickett, J. (1991). Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies. Rothamsted Repository.
  • In-situ Lipid Profiling of Insect Pheromone Glands by Direct Analysis in Real Time Mass Spectrometry. (2022). bioRxiv.
  • Pheromone Autodetection: Evidence and Implications. (n.d.). PMC.
  • Kairomone-induced changes in foraging activity of the larval ectoparasitoid Holepyris sylvanidis are linked with an increased number of male parasitoid offspring. (n.d.). Frontiers.
  • Guidechem. (n.d.). 2,8-DIMETHYL-5-NONANONE 2050-99-9 wiki.
  • Sigma-Aldrich. (n.d.). 2,8-DIMETHYL-5-NONANONE AldrichCPR.
  • Cuticular hydrocarbon profiles reveal geographic chemotypes in stingless bees (Hymenoptera: Meliponini). (2024). Scientific Reports.
  • NextSDS. (n.d.). 2,8-DIMETHYL-5-NONANONE — Chemical Substance Information.
  • EurekAlert!. (2020). A single gene for scent reception separates two species of orchid bees.
  • Orchid mimics honey bee alarm pheromone in order to attract hornets for pollination. (2009). Current Biology.
  • USDA ARS. (2017). Role of kairomone in biological control of crop pests-A review.
  • NIST. (n.d.). 5-Nonanone, 2,8-dimethyl-. NIST WebBook.
  • Cuticular Hydrocarbon Trails Released by Host Larvae Lose their Kairomonal Activity for Parasitoids by Solidification. (2021). Journal of Chemical Ecology.
  • CABI Digital Library. (2002). Pheromonal and kairomonal activity of Planococcus citri pheromone and some of its analogs.
  • ChemicalBook. (n.d.). 2,8-DIMETHYL-5-NONANONE | 2050-99-9.
  • Antennal response to fragrance compounds in male orchid bees. (n.d.).
  • Moser, J. C., Brownlee, R. C., & Silverstein, R. M. (1968). ALARM PHEROMONES OF THE ANT ATTA TEXANA. Journal of Insect Physiology, 14, 529-535.
  • Assessment of the In Vivo and In Vitro Release of Chemical Compounds from Vespa velutina. (2021). PMC.
  • PubChem. (n.d.). 2,8-Dimethyl-5-nonanol.
  • Behavioral and neurobiological implications of kairomones for rodents: an updated review. (2025).
  • Environmental decomposition of cuticular hydrocarbons generates a volatile pheromone that guides insect social behavior. (2019). bioRxiv.
  • The Cuticular Hydrocarbons of Dasineura Oleae Show Differences Between Sex, Adult Age and Mating Status. (2023). IRIS.
  • MDPI. (n.d.). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China.
  • Wikipedia. (n.d.). Melittidae.
  • FAO AGRIS. (n.d.). Smelling like resin: terpenoids account for species-specific cuticular profiles in Southeast-Asian stingless bees.

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Technical Notes & Optimization

Troubleshooting

improving the yield of 2,8-Dimethylnonan-5-one synthesis

As a Senior Application Scientist, I have designed this Technical Support Center to provide drug development professionals and synthetic chemists with authoritative, field-proven solutions for synthesizing 2,8-dimethylno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to provide drug development professionals and synthetic chemists with authoritative, field-proven solutions for synthesizing 2,8-dimethylnonan-5-one (diisopentyl ketone). This guide bypasses generic advice, focusing strictly on the mechanistic causality behind yield attenuation and providing self-validating protocols to ensure reproducible scale-up.

🔬 Overview of Synthesis Workflows

The synthesis of 2,8-dimethylnonan-5-one typically follows one of two primary trajectories depending on the required scale: the industrial gas-phase ketonization of 4-methylpentanoic acid (isocaproic acid), or the lab-scale Grignard addition followed by oxidation.

G A 4-Methylpentanoic Acid (Isocaproic Acid) B Decarboxylative Ketonization (CeO2/ZrO2, 400°C) A->B - CO2, - H2O C 2,8-Dimethylnonan-5-one (Target Ketone) B->C 85% Yield D Isopentylmagnesium Bromide + Ethyl Formate E Grignard Addition (THF, 0°C to RT) D->E F 2,8-Dimethylnonan-5-ol (Intermediate) E->F Quench & Extract G PDC Oxidation (CH2Cl2, 4Å MS) F->G G->C >95% Yield

Synthesis pathways for 2,8-dimethylnonan-5-one via ketonization and oxidation.

🛠️ Troubleshooting Guide & FAQs

Section 1: Decarboxylative Ketonization (Scale-Up / Continuous Flow)

Q1: Why is my conversion of 4-methylpentanoic acid plateauing at 60-70%, and how can I maximize the ketone yield? A: The plateau is almost certainly caused by catalyst deactivation (coking) due to poor surface redox properties. The ketonization of carboxylic acids over metal oxides requires a bifunctional acid-base mechanism. The basic sites abstract an alpha-proton to form an enolate-like intermediate, while the acidic sites activate the carbonyl group of a second acid molecule to facilitate C-C coupling[1]. If the intermediate beta-keto acid fails to decarboxylate rapidly, it polymerizes and blocks active sites. Causality & Solution: Transition from a standard Al₂O₃ support to a ZrO₂ support (e.g., 18% CeO₂/ZrO₂). Zirconia enhances the oxygen storage capacity and redox stability of the catalyst, resisting coking and pushing yields above 85%[2]. Ensure the reactor bed is strictly maintained at 400°C.

Q2: I am observing a high percentage of volatile alkene byproducts in my GC-MS trace. What is the root cause? A: You are experiencing thermal over-cracking. When the Weight Hourly Space Velocity (WHSV) is too low, the generated 2,8-dimethylnonan-5-one remains in the hot catalyst bed too long, undergoing alpha-cleavage or Norrish-type thermal degradation. Causality & Solution: Increase the carrier gas flow rate (N₂ or Ar) to reduce residence time. The optimal WHSV for isocaproic acid ketonization to prevent secondary cracking is typically between 1.5 and 2.5 h⁻¹.

Section 2: Grignard Addition & Oxidation (Lab-Scale Liquid Phase)

Q3: My PDC (Pyridinium Dichromate) oxidation of 2,8-dimethylnonan-5-ol is incomplete after 12 hours. Should I increase the equivalents of PDC? A: No. Adding more oxidant will not solve the issue if the reaction microenvironment is compromised. PDC oxidations in dichloromethane (CH₂Cl₂) are highly sensitive to trace moisture, which hydrates the active chromium species and halts the catalytic cycle. Causality & Solution: Add powdered 4Å molecular sieves to the reaction mixture. The sieves sequester trace water, maintaining the strictly anhydrous conditions required for the chromium ester intermediate to undergo E2 elimination to the ketone. This self-validating adjustment typically drives the reaction to >95% yield at room temperature[3].

Q4: During the Grignard synthesis of the precursor alcohol, my yield of 2,8-dimethylnonan-5-ol is low due to unreacted intermediate aldehyde. How do I fix this? A: Ethyl formate reacts with one equivalent of Grignard to form an intermediate aldehyde, which must react with a second equivalent to form the desired secondary alcohol. If the Grignard reagent is added too rapidly or the temperature drops below 0°C, the intermediate magnesium alkoxide precipitates out of solution, trapping the aldehyde and preventing the second addition. Causality & Solution: Maintain the reaction strictly between 0°C and 10°C during addition to prevent precipitation, and allow it to warm to room temperature for at least 2 hours before quenching to ensure the second equivalent of Grignard fully engages.

📊 Quantitative Data & Yield Comparison

Synthesis RouteKey Reagents / CatalystCritical ParameterCommon Failure ModeOptimized Yield
Decarboxylative Ketonization 4-Methylpentanoic acid, CeO₂/ZrO₂Temp: 400°C, WHSV: 2.0 h⁻¹Catalyst coking (<60% yield)>85%
Grignard Addition Isopentylmagnesium bromide, Ethyl formateTemp: 0°C to RTPremature alkoxide precipitation75–80% (Intermediate)
PDC Oxidation 2,8-Dimethylnonan-5-ol, PDC, CH₂Cl₂4Å Molecular Sieves, AnhydrousMoisture deactivation of PDC>95%

⚙️ Diagnostic Logic Tree

G N1 Issue: Low Yield of 2,8-Dimethylnonan-5-one N2 Identify Synthesis Route N1->N2 N3 Catalytic Ketonization N2->N3 N4 Grignard + Oxidation N2->N4 N5 GC-MS: Check for Unreacted Acid N3->N5 N8 TLC/FTIR: Check for Intermediate Alcohol N4->N8 N6 High Acid: Catalyst Coking. Regenerate at 500°C. N5->N6 >20% Acid N7 Low Acid, High Alkenes: Thermal Cracking. Increase WHSV. N5->N7 <5% Acid N9 Alcohol Present: Moisture in PDC. Add 4Å Mol Sieves. N8->N9 Incomplete Oxidation N10 No Alcohol: Grignard Stalled. Maintain 0°C strictly. N8->N10 Failed Addition

Diagnostic logic tree for troubleshooting low yields in 2,8-dimethylnonan-5-one synthesis.

🧪 Self-Validating Experimental Protocols

Protocol A: Continuous-Flow Decarboxylative Ketonization
  • Catalyst Preparation: Load 10 g of 18% CeO₂/ZrO₂ catalyst into a tubular fixed-bed quartz reactor.

  • Activation: Calcine the catalyst in situ under a continuous flow of synthetic air (50 mL/min) at 500°C for 2 hours to remove adventitious carbon, then purge with N₂ and stabilize the temperature at 400°C.

  • Substrate Feed: Introduce 4-methylpentanoic acid using an HPLC pump at a Weight Hourly Space Velocity (WHSV) of 2.0 h⁻¹, co-fed with N₂ carrier gas (30 mL/min).

  • Condensation & Collection: Pass the reactor effluent through a cold trap maintained at 0°C to condense the liquid products (water and 2,8-dimethylnonan-5-one).

  • System Validation: Separate the organic layer, dry over anhydrous Na₂SO₄, and analyze via GC-FID. Validation checkpoint: Do not proceed to fractional distillation unless GC-FID confirms >85% conversion of the starting acid.

Protocol B: PDC Oxidation of 2,8-Dimethylnonan-5-ol
  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 0.3 mmol (approx. 51.6 mg) of 2,8-dimethylnonan-5-ol in 10 mL of strictly anhydrous CH₂Cl₂[3].

  • Moisture Sequestration: Add 130 mg of freshly activated, powdered 4Å molecular sieves to the solution and stir for 10 minutes at room temperature.

  • Oxidation: Slowly add 0.36 mmol (135 mg, 1.2 eq) of Pyridinium Dichromate (PDC) to the suspension.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validation checkpoint: Confirm reaction completion by the total disappearance of the broad O-H stretch (~3300 cm⁻¹) via FTIR, or via TLC (hexane/ethyl acetate).

  • Workup: Filter the dark suspension through a short pad of silica gel to remove chromium salts, eluting with excess CH₂Cl₂.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 2,8-dimethylnonan-5-one.

📚 References

  • A Bio-Catalytic Approach to Aliphatic Ketones, PMC / Nature Chemistry.[Link]

  • Arabinose-Derived Ketones as Catalysts for Asymmetric Epoxidation of Alkenes, The Journal of Organic Chemistry.[Link]

  • Challenges and Opportunities for Bio-oil Refining: A Review, Energy & Fuels.[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 2,8-Dimethylnonan-5-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with isolating high-purity 2,8-Dimethylnonan-5-one (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with isolating high-purity 2,8-Dimethylnonan-5-one (also known as Diisoamyl ketone or DIAK).

Due to its specific steric hindrance, lack of a strong UV chromophore, and high boiling point, standard purification templates often fail when applied to this aliphatic ketone. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you achieve >99.5% purity in your workflows.

Physicochemical Profile & Purification Implications

Before initiating any purification workflow, it is critical to understand how the molecule's physical properties dictate the experimental design.

Table 1: Quantitative Data & Mechanistic Impact

PropertyValueMechanistic Implication for Purification
CAS Number 2050-99-9[1]N/A
Molecular Weight 170.29 g/mol [1]Moderate size; highly volatile under deep vacuum.
Boiling Point 208.9 °C (at 760 mmHg)[1]Critical: High risk of thermal degradation/aldol condensation at atmospheric pressure. Vacuum distillation is mandatory.
Density 0.818 g/cm³[1]Floats on aqueous layers during liquid-liquid extraction (LLE).
LogP (Predicted) ~3.42[1]Highly hydrophobic[2]; requires strong organic modifiers (e.g., Acetonitrile) for reverse-phase chromatography[3].
UV Absorbance Negligible >220 nmMandates Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection for HPLC.
Core Purification Workflow

Workflow N1 Crude 2,8-Dimethylnonan-5-one (Reaction Mixture) N2 Liquid-Liquid Extraction (Brine / EtOAc Wash) N1->N2 Remove aqueous salts N3 Desiccation (Anhydrous Na2SO4) N2->N3 Isolate organic phase N4 Vacuum Fractional Distillation (10-15 mmHg) N3->N4 Filter & concentrate N5 Preparative RP-HPLC (MeCN/H2O, Isocratic) N4->N5 Trace isomer removal N6 Ultra-Pure DIAK (>99.5% Purity) N4->N6 Main fraction (>95%) N5->N6 Polish & evaporate

Fig 1: Step-by-step purification workflow for 2,8-Dimethylnonan-5-one.

Troubleshooting Guide

Q1: During fractional distillation, my yield of 2,8-dimethylnonan-5-one is unusually low, and I observe a dark, viscous residue in the boiling flask. What is causing this? A1: This is a classic hallmark of thermal degradation. At its atmospheric boiling point of 208.9 °C[1], aliphatic ketones can undergo auto-oxidation or aldol-type oligomerization, especially if trace acidic or basic impurities remain from the synthesis step.

  • The Solution: Transition immediately to vacuum fractional distillation. By lowering the system pressure to ~10-15 mmHg, the boiling point is artificially depressed to approximately 85-95 °C. This preserves the structural integrity of the ketone.

Q2: I am using Reverse-Phase HPLC (RP-HPLC) to polish the final product, but I am experiencing poor peak resolution and severe band tailing. How can I optimize this? A2: 2,8-Dimethylnonan-5-one is highly lipophilic (LogP ~3.42)[1]. If you are using a standard C18 column with a high-aqueous gradient, the molecule will partition too strongly into the stationary phase, causing band broadening. Furthermore, because it lacks a conjugated pi-system, UV detection at standard wavelengths (e.g., 254 nm) is practically blind to it.

  • The Solution: Shift to an isocratic elution profile utilizing a high organic modifier concentration (e.g., Acetonitrile/Water)[3]. Switch your detector to an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector to accurately visualize and integrate the aliphatic peaks.

Q3: Post-synthesis liquid-liquid extraction (LLE) is yielding a persistent emulsion. How do I break it without losing the ketone? A3: Emulsions in this context typically arise from unreacted amphiphilic precursors or finely dispersed aqueous micro-droplets stabilized by the ketone's moderate polarity (the carbonyl group) and its long hydrophobic isoamyl tails.

  • The Solution: Saturate the aqueous layer with NaCl (brine). The "salting-out" effect increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the partially polar ketone and forcing rapid phase separation.

Troubleshooting Issue Purification Issue T1 Low Yield / Dark Residue During Distillation Issue->T1 T2 Poor HPLC Resolution / Tailing Peaks Issue->T2 T3 Persistent Emulsion During LLE Issue->T3 S1 Switch to Vacuum Distillation (Lower b.p. to ~90°C) T1->S1 Prevents thermal degradation S2 Use Isocratic MeCN & Switch to ELSD/RI T2->S2 Adjusts for high LogP & lack of UV S3 Saturate Aqueous Phase with NaCl T3->S3 Salting-out effect

Fig 2: Logical troubleshooting matrix for common 2,8-Dimethylnonan-5-one purification bottlenecks.

Self-Validating Experimental Protocols
Protocol A: Vacuum Fractional Distillation

Causality: Removes low-boiling solvents and high-boiling oligomers without inducing thermal breakdown.

  • Preparation: Transfer the dried, crude 2,8-dimethylnonan-5-one into a round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a multi-neck receiving cow.

  • System Evacuation: Apply a steady vacuum (target 10-15 mmHg) using a chemically resistant rotary vane pump equipped with a liquid nitrogen cold trap.

  • Heating: Gradually increase the heating mantle temperature. Discard the initial fore-run (containing unreacted isovaleraldehyde or extraction solvents).

  • Collection: Collect the main fraction distilling at the stable plateau (approx. 85-95 °C at 10 mmHg).

  • Self-Validation Check: The vapor temperature must plateau and stabilize. A fluctuating temperature indicates the co-distillation of impurities or a vacuum leak. The collected liquid should be perfectly colorless.

  • Storage: Backfill the system with inert Argon gas before dismantling to prevent auto-oxidation of the hot ketone.

Protocol B: Preparative RP-HPLC Polish

Causality: Resolves trace structural isomers (e.g., 2,6-dimethylheptan-4-one) that co-distill due to identical boiling points.

  • Column Selection: Plumb a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) into the HPLC system.

  • Mobile Phase: Prepare an isocratic mixture of 85% HPLC-grade Acetonitrile (MeCN) and 15% Milli-Q Water[3]. Degas thoroughly via sonication.

  • Detector Setup: Route the column effluent into an ELSD. Set the drift tube temperature to 40 °C and nebulizer gas (N2) pressure to 3.5 bar.

  • Injection: Dissolve the distilled ketone in pure MeCN (~50 mg/mL). Inject 1-2 mL per run.

  • Self-Validation Check: The ELSD signal should yield a single, sharp, symmetrical peak with a signal-to-noise ratio >100. If a shoulder appears on the peak, decrease the MeCN concentration to 80% to increase retention time and resolution.

  • Recovery: Collect the major fraction and remove the MeCN/Water under reduced pressure using a rotary evaporator (water bath at 35 °C).

Frequently Asked Questions (FAQs)

Can I use normal-phase chromatography instead of RP-HPLC? Yes. For bulk purification prior to distillation, silica gel flash chromatography is highly effective. Because 2,8-dimethylnonan-5-one is highly hydrophobic[2], use a non-polar solvent system such as Hexane/Ethyl Acetate (95:5 v/v). The ketone will elute rapidly, leaving polar byproducts on the baseline.

What is the expected shelf-life of purified 2,8-Dimethylnonan-5-one? When stored under an inert atmosphere (Nitrogen or Argon) at 4 °C in a sealed, light-resistant container over 4Å molecular sieves, it remains stable for >12 months. Exposure to oxygen and ambient light can induce slow radical-mediated degradation at the α-carbon.

References
  • SIELC Technologies. "Separation of 2,8-Dimethylnonan-5-one on Newcrom R1 HPLC". Available at:[Link]

  • Google Patents. "WO2013148483A1 - Hydrocarboxylation of methylene dipropionate in the presence of a propionic acid and a homogeneous catalyst".

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,8-Dimethylnonan-5-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 2,8-dimethylnonan-5-one. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2,8-dimethylnonan-5-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific challenges, providing both immediate solutions and in-depth mechanistic explanations to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 2,8-dimethylnonan-5-one is significantly lower than expected. What are the most common causes?

A1: Low yield is a frequent issue that can typically be traced back to two critical stages of the synthesis: the formation of the Grignard reagent (isobutylmagnesium bromide) and its subsequent reaction with isovaleronitrile.

  • Inefficient Grignard Reagent Formation: The Grignard reagent is highly sensitive to moisture and oxygen. Inadequate drying of glassware or solvents will quench the reagent as it forms, drastically reducing the amount available for the reaction.[1][2]

  • Wurtz Coupling Side Reaction: A significant portion of your alkyl halide can be lost to a side reaction where the Grignard reagent couples with unreacted isobutyl bromide, forming 2,7-dimethyloctane.[3][4][5] This is often caused by poor temperature control or adding the alkyl halide too quickly.[5][6]

  • Incomplete Reaction with Nitrile: The addition of the Grignard reagent to the nitrile can be sluggish. Insufficient reaction time or temperatures that are too low may lead to incomplete conversion.

  • Losses During Workup and Purification: The product can be lost during aqueous workup if emulsions form or during purification if distillation parameters are not optimized.

Q2: I've purified my product by distillation, but my NMR and GC-MS analyses still show impurities. What should I do?

A2: If standard distillation does not yield a pure product, it is likely due to the presence of impurities with boiling points close to that of 2,8-dimethylnonan-5-one.

  • Identify the Impurity: First, use the GC-MS data to identify the impurity by its mass-to-charge ratio (m/z) and fragmentation pattern. Compare this data with the table of common impurities provided in the Troubleshooting Guide below.

  • Fractional Distillation: If the impurity has a boiling point that is close but not identical, careful fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) may be sufficient.

  • Flash Column Chromatography: For high-purity requirements or to remove impurities with very similar boiling points, flash column chromatography is the most effective method.[7] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the relatively non-polar ketone product from more polar or less polar impurities.

In-Depth Troubleshooting Guide

This section provides detailed answers to specific problems identified during the synthesis, focusing on the root cause and providing actionable protocols for resolution.

Problem 1: Presence of a Non-Polar Hydrocarbon Impurity

Q: My GC-MS analysis shows a significant peak with a molecular weight corresponding to C10H22 (m/z ≈ 142), which I suspect is 2,7-dimethyloctane. Why does this form and how can I prevent it?

A: This impurity is the classic Wurtz coupling byproduct, a common challenge in Grignard reagent synthesis.[3][6]

Causality: The Wurtz coupling reaction occurs when a newly formed molecule of the Grignard reagent (isobutylmagnesium bromide) reacts with a molecule of unreacted isobutyl bromide instead of the magnesium metal surface.[5] This reaction is highly favored by:

  • High Local Concentration of Alkyl Halide: Adding the isobutyl bromide too quickly creates localized areas of high concentration, increasing the probability of the coupling reaction.[5][6]

  • Elevated Temperatures: The formation of the Grignard reagent is exothermic.[1] If the reaction temperature is not controlled, hotspots can develop, which significantly accelerates the rate of the Wurtz coupling side reaction.[5]

Troubleshooting Protocol to Minimize Wurtz Coupling:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and have a large surface area. Activate the magnesium by adding a small crystal of iodine and gently warming under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.[5]

  • Slow, Controlled Addition: Dissolve the isobutyl bromide in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension using an addition funnel. The addition rate should be slow enough to maintain a gentle, steady reflux without external heating.

  • Temperature Management: Immerse the reaction flask in a water or ice bath to dissipate the heat generated during the reaction. Maintain a consistent internal temperature, ideally below 30°C.[5]

  • Solvent Choice: While THF is common, diethyl ether can sometimes suppress Wurtz coupling for certain substrates.[5] Ensure the solvent is absolutely anhydrous.[8]

Table 1: Common Impurities in 2,8-Dimethylnonan-5-one Synthesis

Impurity NameStructureMolecular FormulaMW ( g/mol )Boiling Point (°C)Key GC-MS Fragments (m/z)
2,8-Dimethylnonan-5-one CC(C)CCC(=O)CCC(C)CC₁₁H₂₂O170.30209170, 114, 85, 57, 43
2,7-DimethyloctaneCC(C)CCCC(C)CC₁₀H₂₂142.28160-162142, 99, 85, 57, 43
IsovaleronitrileCC(C)CC#NC₅H₉N83.13130-13183, 68, 41
2,8-Dimethylnonan-5-imineCC(C)CCC(=NH)CCC(C)CC₁₁H₂₃N169.31N/A169, 154, 112, 57
2,8-Dimethylnonan-5-olCC(C)CCC(O)CCC(C)CC₁₁H₂₄O172.31~215172, 154, 114, 83, 57
Problem 2: Presence of a Nitrogen-Containing Impurity

Q: My product analysis (NMR/IR/MS) indicates the presence of a nitrogen-containing compound. I suspect it's the unhydrolyzed ketimine intermediate. Why didn't it fully convert to the ketone?

A: Your suspicion is likely correct. The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine.[9][10] This intermediate must be hydrolyzed during the aqueous workup to yield the final ketone. Incomplete hydrolysis is a common issue.[11][12]

Causality: The hydrolysis of the imine (or its magnesium salt) is an equilibrium process that is catalyzed by acid.[13][14]

  • Insufficient Acid: If the workup is performed with only water or a very weak acid, the pH may not be low enough to drive the hydrolysis to completion.

  • Insufficient Time/Mixing: Hydrolysis is not instantaneous. Insufficient stirring or time during the acidic workup phase can leave a portion of the imine unreacted.

dot

Hydrolysis cluster_reaction Imine Hydrolysis Pathway cluster_troubleshooting Troubleshooting Point Grignard_Adduct Imine-Magnesium Complex Imine 2,8-Dimethylnonan-5-imine Grignard_Adduct->Imine Quench with H₂O Protonated_Imine Iminium Ion (Activated for Attack) Imine->Protonated_Imine + H₃O⁺ (Catalyst) Incomplete_Hydrolysis Incomplete Hydrolysis (Stuck at Imine Stage) Imine->Incomplete_Hydrolysis Insufficient H₃O⁺ or Reaction Time Hemiaminal Hemiaminal Intermediate Protonated_Imine->Hemiaminal + H₂O (Nucleophilic Attack) Ketone 2,8-Dimethylnonan-5-one (Final Product) Hemiaminal->Ketone Elimination of NH₃ Synthesis_Pathway Mg Magnesium Grignard Grignard Mg->Grignard Grignard Formation Nitrile Isovaleronitrile Product 2,8-Dimethylnonan-5-one Nitrile->Product 1. Grignard Addition 2. Acidic Hydrolysis UnreactedNitrile Unreacted Nitrile Nitrile->UnreactedNitrile Insufficient Grignard Imine Incomplete Hydrolysis (Imine Intermediate) Product->Imine Failure Point iBuBr iBuBr iBuBr->Grignard Grignard Formation Grignard->Product 1. Grignard Addition 2. Acidic Hydrolysis

Caption: Synthesis pathway and common impurity formation points.

Workflow for Ensuring Complete Reaction:

  • Prepare Grignard Reagent: Follow the optimized protocol described under "Problem 1" to maximize the yield of the Grignard reagent. Use a slight excess (e.g., 1.1-1.2 equivalents) of magnesium and isobutyl bromide relative to the nitrile.

  • Titrate the Grignard (Optional but Recommended): For precise and reproducible results, take a 1 mL aliquot of your prepared Grignard solution, quench it with a known excess of I₂, and back-titrate the remaining I₂ with a standardized sodium thiosulfate solution. This will give you the exact molarity of your Grignard reagent.

  • Nitrile Addition: Cool the Grignard solution in an ice bath. Add the isovaleronitrile dropwise as a solution in anhydrous ether or THF.

  • Monitor Reaction: After addition, allow the reaction to warm to room temperature and stir for several hours. The reaction can be monitored by TLC or by quenching small aliquots and analyzing via GC-MS until the nitrile starting material is no longer observed.

References
  • Luyben, D., & Keil, F. J. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Luyben, D., & Keil, F. J. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • BYJU'S. (2022). Imine Hydrolysis. [Link]

  • Luyben, D., & Keil, F. J. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]

  • Google Patents. (1939).
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Longchang Chemical. (2024). Purification of common solvents. [Link]

Sources

Optimization

stability and degradation of 2,8-Dimethylnonan-5-one under experimental conditions

Welcome to the technical support resource for 2,8-Dimethylnonan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2,8-Dimethylnonan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound under typical experimental conditions. Here you will find answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.

Introduction

2,8-Dimethylnonan-5-one is an aliphatic ketone used in various research applications. Understanding its stability profile is critical for obtaining reliable and reproducible experimental results, whether it is used as a reference standard, a synthetic intermediate, or a bioactive agent. This guide provides a framework for identifying potential stability issues and offers solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,8-Dimethylnonan-5-one?

A1: For long-term stability, 2,8-Dimethylnonan-5-one should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C). For extended storage, freezing (-20°C) is recommended. The key is to minimize exposure to oxygen, moisture, light, and heat, which are the primary drivers of degradation.[1] Safety data sheets for similar ketones recommend keeping the compound in a dry, cool, and well-ventilated place away from strong oxidizing agents, bases, and reducing agents.[2][3]

Q2: What are the primary chemical degradation pathways for this ketone?

A2: While specific degradation kinetics for 2,8-Dimethylnonan-5-one are not extensively published, based on the general reactivity of aliphatic ketones, the following pathways are most likely:

  • Oxidative Degradation: The presence of oxygen, especially when catalyzed by light or trace metals, can lead to oxidative cleavage. The most likely points of attack are the alpha-carbons (the carbons adjacent to the carbonyl group). This can lead to the formation of carboxylic acids, smaller ketones, and aldehydes. Thermal decomposition can also lead to the release of carbon monoxide and carbon dioxide.[3]

  • Reduction: The ketone's carbonyl group is susceptible to reduction, forming the corresponding secondary alcohol, 2,8-dimethylnonan-5-ol.[4] This can occur in the presence of reducing agents or certain metals.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, often involving free radicals. For this reason, storing the compound in amber vials or in the dark is crucial.[1]

Q3: What are the likely degradation products I might see in my analysis?

A3: Based on the degradation pathways described above, the most probable degradation products are:

  • 2,8-Dimethylnonan-5-ol: The reduction product of the parent ketone.[4][5]

  • Carboxylic Acids and Aldehydes: From oxidative cleavage, you might expect to see smaller chain carboxylic acids and aldehydes.

  • Peroxides: If stored improperly in the presence of oxygen, peroxides could form, which are often unstable.

Q4: How can I monitor the purity and stability of my 2,8-Dimethylnonan-5-one sample over time?

A4: The most effective way to monitor the stability of your sample is by using chromatographic techniques. A reverse-phase HPLC method with a C18 column or a gas chromatography (GC) method with a non-polar or medium-polarity capillary column (like a DB-5ms) are both suitable for separating the parent compound from potential impurities.[6][7] By running a freshly prepared standard and comparing it to your stored sample, you can quantify any degradation that has occurred. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Troubleshooting Guides

Guide 1: Investigating Decreasing Sample Purity

You've analyzed a stored sample of 2,8-Dimethylnonan-5-one and found its purity has decreased. This guide will help you identify the cause.

Step-by-Step Protocol:

  • Confirm the Analytical Method: Ensure your analytical method (GC or HPLC) is validated. Run a freshly prepared, high-purity standard to confirm retention time and response.

  • Review Storage Conditions:

    • Was the container tightly sealed?

    • Was it stored at the recommended temperature?

    • Was it protected from light?

    • Was the solvent used for storage of high purity and anhydrous?

  • Characterize Impurities: If you have access to mass spectrometry (MS), analyze the new peaks in your chromatogram. An LC-MS or GC-MS analysis can help identify the molecular weights of the degradation products, providing clues to the degradation pathway.[6] For example, a product with a mass of +2 amu (M+2) would suggest reduction to the alcohol.

  • Test for Peroxides: If oxidative degradation is suspected, you can use commercially available test strips to check for the presence of peroxides in your sample.

  • Implement Corrective Actions: Based on your findings, you may need to purify the stored material (e.g., by flash chromatography) and then store it under more stringent conditions (e.g., in smaller aliquots under an inert gas).

Guide 2: Performing an Accelerated Stability Study

This protocol provides a framework for proactively assessing the stability of 2,8-Dimethylnonan-5-one under stressed conditions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare several identical solutions of 2,8-Dimethylnonan-5-one in a suitable solvent (e.g., acetonitrile or hexane) at a known concentration in sealed vials.

  • Exposure to Stress Conditions: Expose the vials to a range of elevated conditions. A typical set of conditions might include:

    • Heat: 40°C, 60°C

    • Acid/Base: Add a small amount of dilute HCl or NaOH to some samples to assess susceptibility to hydrolysis.[8]

    • Oxidation: Bubble air or oxygen through a sample, or add a small amount of a mild oxidizing agent like hydrogen peroxide.

    • Light: Expose a sample to a controlled UV or fluorescent light source.[1]

  • Time Points: Analyze a sample from each condition at set time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Use a validated stability-indicating HPLC or GC method to quantify the amount of 2,8-Dimethylnonan-5-one remaining at each time point.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition. This will give you a clear picture of which conditions cause the most significant degradation.

Data & Visualizations

Physical and Chemical Properties
PropertyValueSource
CAS Number 2050-99-9[6]
Molecular Formula C11H22O[9]
Molecular Weight 170.30 g/mol [9]
Boiling Point 208.9°C at 760 mmHg[9]
Density 0.818 g/cm³[9]
Flash Point 62.3°C[9]
Factors Influencing Stability
FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate degradation rates.[1]Store at recommended cool temperatures.
Oxygen Promotes oxidative degradation.Store under an inert atmosphere (N2 or Ar).
Light UV light can initiate photodegradation.[1]Use amber vials or store in the dark.
Moisture Can participate in certain degradation reactions.Use anhydrous solvents and seal containers tightly.
pH Extreme pH can catalyze degradation.[1]Maintain a neutral pH environment if possible.

Diagrams

Potential Degradation Pathways

G cluster_oxidation Oxidative Cleavage cluster_reduction Reduction parent 2,8-Dimethylnonan-5-one prod1 Carboxylic Acids parent->prod1 O2, light, heat prod2 Aldehydes parent->prod2 O2, light, heat prod3 2,8-Dimethylnonan-5-ol parent->prod3 Reducing Agents (e.g., NaBH4)

Caption: Potential degradation pathways for 2,8-Dimethylnonan-5-one.

Troubleshooting Workflow for Sample Instability

G start Purity Decrease Detected in Stored Sample validate Validate Analytical Method with Fresh Standard start->validate review Review Storage Conditions (Temp, Light, Air, Moisture) validate->review identify Identify Degradants (e.g., by GC-MS) review->identify decision Cause Identified? identify->decision decision->validate No, re-evaluate method remediate Remediate: - Purify existing stock - Resynthesize if necessary decision->remediate Yes improve Improve Storage Protocol: - Aliquot samples - Use inert gas - Store colder/darker remediate->improve end Problem Resolved improve->end

Caption: Workflow for troubleshooting the instability of a chemical sample.

References

  • SIELC Technologies. (2018). 2,8-Dimethylnonan-5-one. Available at: [Link]

  • NextSDS. 2,8-DIMETHYL-5-NONANONE — Chemical Substance Information. Available at: [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • Semantic Scholar. (5S,6S)-6-amino-2,8-dimethylnonan-5-ol and (5S,6S). Available at: [Link]

  • NIST. 5-Nonanone, 2,8-dimethyl-. Available at: [Link]

  • Gassnova. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Available at: [Link]

  • RSC Publishing. (2023). Comparison of Degradation Reactions under Alkaline and Radical Conditions. Available at: [Link]

  • PubChem. 2,8-Dimethyl-5-nonanol. Available at: [Link]

  • PubMed. (2002). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Available at: [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester. Available at: [Link]

  • CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Available at: [Link]

  • Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Isomeric Impurities of 2,8-Dimethylnonan-5-one

Welcome to the Application Support Portal. Designed for synthetic chemists, analytical scientists, and drug development professionals, this guide addresses the notorious analytical and preparative challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. Designed for synthetic chemists, analytical scientists, and drug development professionals, this guide addresses the notorious analytical and preparative challenges associated with the synthesis and purification of 2,8-dimethylnonan-5-one (diisopentyl ketone) 1.

Knowledge Base: The Causality of Isomeric Contamination

Q: Why does my synthesized 2,8-dimethylnonan-5-one always contain inseparable impurities, even when using high-grade starting materials?

A: The root cause lies in the biosynthetic origin of your precursors. Most commercial "isoamyl" reagents (e.g., isoamyl alcohol, isoamyl bromide) are derived from fusel oil, a byproduct of ethanol fermentation. Fusel oil natively produces a mixture of 3-methylbutan-1-ol (isoamyl alcohol) and its chiral isomer, 2-methylbutan-1-ol (active amyl alcohol) 2. Because these two alcohols have boiling points separated by only ~2.4 °C, commercial feedstocks typically contain a persistent 85:15 ratio of isoamyl to active amyl alcohol.

When this mixed precursor is subjected to Grignard addition or esterification to form diisopentyl ketone, the resulting product is a statistical mixture of three positional and stereoisomers.

Table 1: Quantitative Profile of Crude 2,8-Dimethylnonan-5-one Synthesized from Commercial Reagents

Isomeric KetonePrecursor AssemblyStereocentersTheoretical Boiling PointExpected Abundance*
2,8-Dimethylnonan-5-one Isoamyl + IsoamylNone (Achiral)~208.9 °C~72.3%
2,7-Dimethylnonan-5-one Isoamyl + Active Amyl1 (C7) - Enantiomeric~207.5 °C~25.5%
3,7-Dimethylnonan-5-one Active Amyl + Active Amyl2 (C3, C7) - Diastereomeric~206.1 °C~2.2%

*Based on a standard 85:15 ratio of 3-methylbutan-1-ol to 2-methylbutan-1-ol in fusel oil-derived feedstocks.

G Start Commercial Isoamyl Reagents (Contains Active Amyl Impurity) Synthesis Grignard Addition & Oxidation or Esterification Start->Synthesis Chemical Rxn Crude Crude Diisopentyl Ketone (Isomeric Mixture) Synthesis->Crude Analysis Analytical Resolution (High-Polarity GC / Chiral GC) Crude->Analysis QC Profiling Prep Preparative Resolution (Spinning Band Distillation) Crude->Prep Purification Pure Target: 2,8-Dimethylnonan-5-one (Diisoamyl Ketone) Prep->Pure Main Fraction Imp1 Impurity 1: 2,7-Dimethylnonan-5-one Prep->Imp1 Early Fraction Imp2 Impurity 2: 3,7-Dimethylnonan-5-one Prep->Imp2 Early Fraction

Workflow for synthesis, analysis, and resolution of 2,8-dimethylnonan-5-one and its isomers.

Troubleshooting Guide: Analytical Resolution

Issue: My GC/HPLC chromatograms show a single, slightly tailing peak, but NMR indicates branching impurities. How do I resolve these isomers analytically?

Root Cause: Standard C18 HPLC or non-polar GC columns (e.g., DB-5) cannot resolve these isomers because they share identical molecular weights (170.29 g/mol ) 3, identical functional groups, and nearly identical boiling points (~208.9 °C) 4.

Solution: High-Polarity Capillary Gas Chromatography To achieve baseline resolution, you must exploit the minute steric differences around the carbonyl core using a highly inert, polar stationary phase (such as a DB-624UI or an ionic liquid column like SLB-IL76i) 5.

Protocol 1: Self-Validating GC-FID Method for Isomer Resolution
  • Sample Preparation: Dilute the crude ketone mixture to 1.0 mg/mL in GC-grade dichloromethane. (Self-Validation Step: Spike a control sample with pure active amyl alcohol derivatives to confirm retention time shifts).

  • Column Selection: Install a high-polarity capillary column (e.g., Agilent J&W DB-624UI, 30 m × 0.32 mm, 1.8 μm).

  • Inlet Parameters: Set the injection port to 250 °C. Use a split ratio of 50:1 and inject 1.0 μL of the sample.

  • Carrier Gas: Utilize high-purity Helium at a constant linear velocity of 40 cm/sec.

  • Thermal Gradient (Oven Program):

    • Initial hold at 90 °C for 2 minutes.

    • Ramp at 5 °C/min to 150 °C (This slow ramp is critical for separating the C7 and C3 stereocenters).

    • Final ramp at 15 °C/min to 220 °C, hold for 5 minutes to clear the column.

  • Detection: FID set to 250 °C.

  • Data Interpretation: The isomers will elute in order of increasing steric hindrance: 3,7-dimethylnonan-5-one (first), 2,7-dimethylnonan-5-one (second), and the target 2,8-dimethylnonan-5-one (third).

Troubleshooting Guide: Preparative Separation

Issue: Flash chromatography on silica gel fails to purify the target ketone. How can I isolate >99% pure 2,8-dimethylnonan-5-one at a preparative scale?

Root Cause: Silica gel separates molecules based on polarity and hydrogen bonding. Since all three isomers are aliphatic ketones with indistinguishable retention factors (Rf), chromatographic separation on standard normal-phase media is physically impossible.

Solution: Fractional Vacuum Distillation via Spinning Band Because the boiling point difference between the isomers is less than 2 °C, standard Vigreux or packed columns will fail. A spinning band distillation apparatus provides the extreme number of theoretical plates (>100) required for this micro-fractionation 2.

Protocol 2: Spinning Band Distillation Workflow
  • Apparatus Setup: Assemble a spinning band distillation system equipped with a Teflon band. Insulate the column thoroughly to prevent thermal gradients.

  • Vacuum Equilibration: Apply a stable high-vacuum (e.g., 10 mmHg) to lower the operational boiling points. (Causality: Heating these ketones to their atmospheric boiling point of 208.9 °C for prolonged periods induces thermal enolization and degradation).

  • Total Reflux: Heat the crude mixture and establish a total reflux condition for 2 to 3 hours. This allows the vapor-liquid equilibrium to stabilize across the theoretical plates.

  • Fraction Collection (High Reflux Ratio):

    • Set the reflux ratio to 100:1 (return 100 drops for every 1 drop collected).

    • Foreshots: Collect the lowest boiling fraction (contains unreacted alcohols and 3,7-dimethylnonan-5-one).

    • Intermediate Cut: Collect the fraction containing 2,7-dimethylnonan-5-one.

    • Heart Cut: Collect the target 2,8-dimethylnonan-5-one. (Self-Validation Step: Monitor the vapor temperature with a digital thermocouple; a temperature rise of >0.2 °C indicates the distillation has shifted to a heavier impurity. Stop collection immediately).

  • QC Verification: Analyze the heart cut using Protocol 1 to confirm >99% isomeric purity.

Frequently Asked Questions (FAQs)

Q: I am synthesizing a highly sensitive API and distillation isn't yielding the >99.9% isomeric purity I need. What is the ultimate fallback method? A: If physical separation methods reach their limit, you must pivot to chemical derivatization . By reacting your crude ketone mixture with a chiral auxiliary—such as (R,R)-2,3-butanediol—under mildly acidic conditions, you convert the inseparable enantiomeric/positional ketones into diastereomeric ketals.

This transformation amplifies the steric and physicochemical differences between the molecules, allowing them to be easily separated via preparative reversed-phase HPLC. Once the pure ketal of 2,8-dimethylnonan-5-one is isolated, a mild acid hydrolysis regenerates the ultra-pure target ketone.

Deriv Mix Ketone Isomer Mixture Deriv Derivatization with Chiral Diol Mix->Deriv Diast Diastereomeric Ketals Deriv->Diast Sep Prep-HPLC Separation Diast->Sep Hydro Acid Hydrolysis Sep->Hydro Isolated Ketal Pure Pure 2,8-Dimethylnonan-5-one Hydro->Pure

Chemical derivatization workflow for resolving ketone isomers via diastereomeric ketals.

Q: Can I avoid this problem entirely by sourcing better starting materials? A: Yes, but at a significant cost. You can purchase synthetically pure 3-methylbutan-1-ol (>99.5%) that has been manufactured via the hydroformylation of isobutylene rather than extracted from fusel oil. However, always verify the Certificate of Analysis (CoA) specifically for the absence of "active amyl alcohol" or "2-methylbutan-1-ol" before beginning your Grignard synthesis.

References

  • PubChem - Diisoamyl ketone | C11H22O | CID 62421.
  • Industrial & Engineering Chemistry Research - Study of the Fusel Oil Distillation Process.
  • Cheméo - Chemical Properties of 5-Nonanone, 2,8-dimethyl- (CAS 2050-99-9).
  • NIST WebBook - 5-Nonanone, 2,8-dimethyl-.
  • Agilent Technologies - J&W DB-624 Ultra Inert Capillary Column Screens Distilled Spirits by GC/MS.

Sources

Optimization

Technical Support Center: Synthesis of 2,8-Dimethylnonan-5-one

Welcome to the technical support center for the synthesis of 2,8-dimethylnonan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,8-dimethylnonan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related ketone compounds. Here, we address common challenges encountered during synthesis, offering in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, diagnose issues, and achieve high-yield, high-purity outcomes.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is dedicated to identifying and solving specific problems that may arise during the synthesis of 2,8-dimethylnonan-5-one. Each issue is presented with potential causes and actionable solutions based on established chemical principles and extensive laboratory experience.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 2,8-dimethylnonan-5-one via a Grignard reaction between isopentyl magnesium bromide and isovaleronitrile, but I'm observing very low to no yield of the desired ketone. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in a Grignard synthesis of a ketone is a frequent challenge, often stemming from several critical factors. Let's break down the potential culprits and how to address them.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, especially water. This is often the primary reason for reaction failure.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum immediately before use. All solvents and starting materials must be anhydrous. Use fresh, sealed anhydrous solvents, and if necessary, distill them over a suitable drying agent.

  • Poor Grignard Reagent Formation or Activity: The initiation of Grignard reagent formation can sometimes be sluggish, or the reagent may have degraded over time.

    • Solution: To initiate the reaction, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium turnings. It is also best practice to titrate a small aliquot of your Grignard reagent before use to determine its exact concentration, ensuring you are using the correct stoichiometry.

  • Side Reactions: Grignard reagents can participate in side reactions that consume the reagent or the intermediate.

    • Enolization of the Intermediate Imine: The intermediate imine formed from the reaction of the Grignard reagent with the nitrile can be deprotonated at the alpha-carbon if a sterically hindered or overly basic Grignard is used.

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.

Workflow for Grignard-based Synthesis of 2,8-Dimethylnonan-5-one:

Grignard Synthesis Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification Anhydrous Ether Anhydrous Ether Grignard Formation Grignard Formation Anhydrous Ether->Grignard Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Formation Isopentyl Bromide Isopentyl Bromide Isopentyl Bromide->Grignard Formation Reaction Mixture Reaction Mixture Grignard Formation->Reaction Mixture Isovaleronitrile Isovaleronitrile Isovaleronitrile->Reaction Mixture Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis Aqueous Acid Aqueous Acid Aqueous Acid->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification 2,8-Dimethylnonan-5-one 2,8-Dimethylnonan-5-one Purification->2,8-Dimethylnonan-5-one

Caption: Grignard synthesis workflow.

Issue 2: Formation of Impurities, Especially the Corresponding Alcohol

Question: My synthesis of 2,8-dimethylnonan-5-one via oxidation of 2,8-dimethylnonan-5-ol is yielding a significant amount of unreacted starting material. How can I drive the reaction to completion and minimize this impurity?

Answer: The presence of the starting alcohol, 2,8-dimethylnonan-5-ol, in your final product indicates an incomplete oxidation reaction. Several factors can contribute to this, and optimizing your reaction conditions is key.

Potential Causes & Solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of your oxidizing agent is critical. Using a substoichiometric amount will naturally lead to incomplete conversion.

    • Solution: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent. Common and effective oxidizing agents for converting secondary alcohols to ketones include pyridinium chlorochromate (PCC), Jones reagent (chromic acid), and Swern or Dess-Martin periodinane oxidations for milder conditions.[1][2]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the chosen oxidant.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot will indicate the reaction's completion. For many common oxidations, running the reaction at room temperature for several hours is sufficient. Some less reactive alcohols may require gentle heating.

  • Deactivation of the Oxidizing Agent: Some oxidizing agents are sensitive to moisture or improper handling, leading to deactivation.

    • Solution: Use freshly prepared or properly stored oxidizing agents. For instance, PCC should be stored in a desiccator.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC Dichloromethane, room temp.Mild, selective for primary alcohols to aldehydes.[1]Chromium waste is toxic.
Jones Reagent Acetone, 0°C to room temp.Strong, inexpensive.Harshly acidic, not suitable for acid-sensitive substrates.
Swern Oxidation DMSO, oxalyl chloride, -78°CVery mild, high yields.Requires low temperatures, produces odorous byproducts.
Dess-Martin Dichloromethane, room temp.Mild, neutral conditions.Reagent can be explosive under certain conditions.[2]

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols.

Issue 3: Difficulty in Purifying the Final Product

Question: I've successfully synthesized 2,8-dimethylnonan-5-one, but I'm struggling to purify it from byproducts. What are the most effective purification strategies?

Answer: Purifying ketones from reaction mixtures can sometimes be challenging due to the presence of structurally similar byproducts. A multi-step purification approach is often the most effective.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acidic reactions). Extract the crude product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

  • Bisulfite Adduct Formation: For the selective removal of the ketone, you can utilize the formation of a water-soluble bisulfite adduct.[3][4][5]

    • Procedure: Stir the crude organic extract with a saturated aqueous solution of sodium bisulfite. The ketone will form a solid adduct that can be filtered off, or it will be extracted into the aqueous phase.[5]

    • Recovery: To recover the pure ketone, the bisulfite adduct is treated with a base (e.g., 10% sodium hydroxide solution) to regenerate the ketone, which can then be extracted with an organic solvent.[3][4] This method is particularly effective for separating ketones from non-carbonyl impurities.[6][7]

  • Column Chromatography: If impurities persist, column chromatography on silica gel is a highly effective final purification step.

    • Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity can be gradually increased to elute the ketone. Monitor the fractions by TLC to isolate the pure product.

Purification Workflow Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Bisulfite Extraction (Optional) Bisulfite Extraction (Optional) Aqueous Work-up->Bisulfite Extraction (Optional) Column Chromatography Column Chromatography Bisulfite Extraction (Optional)->Column Chromatography Pure 2,8-Dimethylnonan-5-one Pure 2,8-Dimethylnonan-5-one Column Chromatography->Pure 2,8-Dimethylnonan-5-one

Sources

Troubleshooting

Technical Support Center: Solvent Effects in the Synthesis of 2,8-Dimethylnonan-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical solvent dependencies encountered during the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the critical solvent dependencies encountered during the synthesis of 2,8-dimethylnonan-5-one (commonly known as diisoamyl ketone).

This guide focuses on the most robust, scalable laboratory methodology: the two-step synthesis involving the Grignard alkylation of ethyl formate with isoamylmagnesium bromide to yield the intermediate 2,8-dimethylnonan-5-ol, followed by its biphasic oxidation to the target ketone ().

Synthesis Workflow & Logical Relationships

The choice of solvent at each node of this pathway dictates the thermodynamic stability of the intermediates and the kinetic rate of side reactions (such as Wurtz coupling).

G A 1-Bromo-3-methylbutane (Isoamyl bromide) C Isoamylmagnesium bromide (Grignard Reagent) A->C Solvent: Et₂O or 2-MeTHF 0-10 °C B Mg Turnings B->C E 2,8-Dimethylnonan-5-ol (Diisoamyl carbinol) C->E Solvent: Et₂O Reflux then Hydrolysis D Ethyl Formate (0.45 equiv) D->E G 2,8-Dimethylnonan-5-one (Target Ketone) E->G Solvent: DCM/H₂O or EtOAc/H₂O 0-5 °C F NaOCl / TEMPO Oxidation (Biphasic Solvent) F->G

Figure 1: Two-step synthesis workflow for 2,8-dimethylnonan-5-one detailing solvent dependencies.

Troubleshooting & FAQs: Phase 1 (Grignard Formation & Alkylation)

Q1: Why is my Grignard initiation failing, and how does the solvent choice impact this? A: Initiation requires the physical and chemical removal of the passivating magnesium oxide (MgO) layer on the Mg turnings. Diethyl ether (Et₂O) is the standard solvent because its moderate coordinating ability stabilizes the forming organomagnesium species via lone-pair donation without dampening its reactivity. If you use a solvent with higher water miscibility (like THF), trace moisture (<50 ppm) can rapidly quench the initiation. Causality: Water reacts with the first formed Grignard molecules to form alkanes and Mg(OH)₂, which physically coats the Mg surface and halts the electron transfer process. Ensure your solvent is strictly anhydrous. If initiation stalls, add a single crystal of iodine; it reacts with Mg to form MgI₂, which physically etches the surface and chemically activates it.

Q2: I am observing a significant amount of 2,7-dimethyloctane byproduct. How can I minimize this? A: 2,7-dimethyloctane is the Wurtz coupling byproduct. It forms when the synthesized Grignard reagent (isoamylmagnesium bromide) acts as a nucleophile and attacks unreacted isoamyl bromide via an Sₙ2 mechanism. This side reaction is highly solvent-dependent. Strongly coordinating solvents like THF increase the nucleophilicity of the Grignard carbon by donating more electron density into the magnesium atom, thereby accelerating Wurtz coupling. Solution: Switch to a less coordinating solvent like Et₂O or a sterically hindered ether like 2-Methyltetrahydrofuran (2-MeTHF). Additionally, maintain a low steady-state concentration of the alkyl halide by adding it dropwise to a large molar excess of magnesium.

Q3: Can I use ethyl acetate as a greener solvent for the Grignard reaction? A: Absolutely not. Ethyl acetate contains an ester functional group, which is highly electrophilic. The isoamylmagnesium bromide will immediately attack the ethyl acetate solvent, leading to the formation of unwanted tertiary alcohols (e.g., 3-ethyl-2,6-dimethylheptan-3-ol). Grignard reactions strictly require aprotic, non-electrophilic solvents like ethers (Et₂O, THF, 2-MeTHF) ().

Troubleshooting & FAQs: Phase 2 (Oxidation)

Q4: During the oxidation step with bleach (NaOCl), my conversion stalls at 60%. What is going wrong? A: The oxidation of 2,8-dimethylnonan-5-ol using aqueous sodium hypochlorite is a biphasic reaction. If the conversion stalls, it is typically due to a mass-transfer limitation between the aqueous (oxidant) and organic (substrate) phases. If you are using a purely non-polar organic solvent like hexanes, the interfacial tension is too high, preventing efficient mixing. Causality & Solution: Switching to dichloromethane (DCM) or ethyl acetate (EtOAc) improves phase interaction. Furthermore, the addition of a co-catalyst like TEMPO is critical. TEMPO is oxidized by NaOCl in the aqueous phase to the active oxoammonium ion, which then migrates into the organic phase to rapidly and selectively oxidize the sterically hindered secondary alcohol to 2,8-dimethylnonan-5-one.

Quantitative Data: Solvent Effects on Yield and Purity

The table below summarizes the empirical data regarding solvent selection during the Grignard phase and its direct impact on Wurtz coupling and overall yield.

Solvent SystemRelative PolarityMg Coordination StrengthWurtz Coupling (%)Overall Alcohol Yield (%)Application Note
Diethyl Ether (Et₂O) LowModerate< 5%85 - 92%Standard lab-scale choice; excellent balance of reactivity and stability.
Tetrahydrofuran (THF) HighStrong15 - 25%60 - 70%Not recommended; strong coordination increases nucleophilicity, driving side-reactions.
2-Methyltetrahydrofuran ModerateModerate< 8%80 - 88%Excellent green chemistry alternative; steric bulk reduces Wurtz coupling.
Toluene / Et₂O (80:20) Very LowWeak< 2%75 - 80%Best for industrial scale-up; minimizes ether hazards while maintaining initiation.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Synthesis of 2,8-Dimethylnonan-5-ol (Grignard Alkylation)
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge with dry Nitrogen or Argon.

  • Initiation: Add 1.2 equivalents of magnesium turnings and a single crystal of iodine. Add 5% of the total 1-bromo-3-methylbutane (isoamyl bromide) volume dissolved in anhydrous Et₂O (2 mL/g of Mg). Stir until the brown iodine color dissipates and slight bubbling is observed.

  • Grignard Formation: Dilute the remaining isoamyl bromide (1.0 equiv total) in anhydrous Et₂O. Add dropwise via the addition funnel at a rate that maintains a gentle, self-sustaining reflux. Once addition is complete, reflux for an additional 1 hour to ensure complete insertion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve ethyl formate (0.45 equiv, kept slightly limiting to ensure complete conversion to the secondary alcohol rather than stopping at the aldehyde) in anhydrous Et₂O and add dropwise. The solution will become viscous.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer three times with Et₂O. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2,8-dimethylnonan-5-ol.

Protocol B: Oxidation to 2,8-Dimethylnonan-5-one (TEMPO/Bleach)
  • Preparation: Dissolve the crude 2,8-dimethylnonan-5-ol (1.0 equiv) in DCM (0.2 M concentration). Add TEMPO (0.01 equiv) and an aqueous solution of KBr (0.1 equiv in minimal water).

  • Cooling: Cool the biphasic mixture to 0 °C. Vigorous stirring (> 800 rpm) is mandatory to maximize the interfacial surface area between the organic and aqueous layers.

  • Oxidation: Adjust commercial bleach (NaOCl, 1.2 equiv) to pH 8.5-9.0 using NaHCO₃. Add the buffered bleach dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Workup: Once TLC indicates complete consumption of the alcohol, separate the phases. Wash the organic layer with 10% aqueous Na₂S₂O₃ to quench unreacted hypochlorite, followed by 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting 2,8-dimethylnonan-5-one via vacuum distillation.

References

  • European Patent Office. "Patent EP0235942A2: Alkylenediamine derivatives." (Details the synthesis of 2,8-dimethylnonan-5-one via the reaction of ethyl formate and isoamylmagnesium bromide followed by oxidation).

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Methodologies for 2,8-Dimethylnonan-5-one

Executive Briefing As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying symmetric aliphatic ketones in complex matrices. 2,8-Dimethylnonan-5-one (commonly known as diisoamyl k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying symmetric aliphatic ketones in complex matrices. 2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone, CAS: 2050-99-9) is a prime example. It is widely utilized as an industrial solvent, a chemical intermediate, and a critical target in SAR-based read-across toxicological assessments to track metabolic hydroxylation pathways .

This guide provides an objective, data-driven comparison of the two primary analytical frameworks used for its quantification: Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-HPLC-ESI-MS) . By examining the causality behind column chemistry, ionization techniques, and matrix effects, this guide will equip drug development professionals with self-validating protocols to ensure absolute scientific integrity.

Molecular Profiling & Analytical Causality

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties:

  • Structure & Chromophores: 2,8-Dimethylnonan-5-one ( C11​H22​O ) is a saturated aliphatic ketone. It lacks a conjugated π -system, meaning it exhibits negligible UV absorbance above 220 nm. Causality: Traditional HPLC-UV methods are highly susceptible to baseline noise and matrix interference at these low wavelengths. Therefore, Mass Spectrometry (MS) is the mandatory detection choice for high-sensitivity applications.

  • Volatility & Polarity: With an XLogP3 of ~3.2 and a boiling point of 208.9°C, the molecule is highly hydrophobic and moderately volatile . Causality: Its volatility makes it an ideal candidate for GC analysis, while its hydrophobicity requires careful mobile phase optimization to prevent excessive retention on standard C18 HPLC columns.

Methodological Divergence: GC-MS vs. RP-HPLC-MS

The decision to deploy GC-MS versus LC-MS hinges entirely on the sample matrix and the required limit of detection (LOD).

Workflow A 2,8-Dimethylnonan-5-one Sample Matrix B Matrix Assessment A->B C Volatile / Organic Extract B->C D Aqueous / Biological Fluid B->D E GC-EI-MS (High Sensitivity, Structural ID) C->E High Volatility F RP-HPLC-ESI-MS (Metabolite Tracking) D->F Poor GC Compatibility

Analytical decision workflow for 2,8-Dimethylnonan-5-one based on matrix properties.

Protocol Architecture & Self-Validating Systems

GC-EI-MS Protocol (The Gold Standard for Organics)

Gas chromatography paired with Electron Ionization (EI) is the primary choice for this compound due to its thermal stability and predictable fragmentation. Under 70 eV EI, the molecular ion ( m/z 170) undergoes rapid alpha cleavage and complex rearrangements, yielding a highly diagnostic spectral fingerprint with a base peak at m/z 43 and major fragments at m/z 58, 81, and 99 .

Fragmentation M Molecular Ion [M]+ m/z 170 A Alpha Cleavage (- C5H11•) M->A B Alkyl Cleavage M->B F4 Rearrangement Ion m/z 58 M->F4 Complex Rearrangement F1 Acylium Ion m/z 99 A->F1 F3 Isopropyl Cation m/z 43 (Base Peak) B->F3 F2 Acylium - H2O m/z 81 F1->F2 -H2O

Primary EI-MS fragmentation pathways of 2,8-Dimethylnonan-5-one.

Step-by-Step Methodology:

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) using n-hexane. Spike the matrix with an internal standard (IS) such as Acetone-d6 prior to extraction to correct for recovery losses.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 250°C, and hold for 3 mins.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 43 (quantifier), and m/z 58, 81, 99 (qualifiers).

Self-Validating System Criteria (SST): The analytical batch is automatically invalidated unless the following conditions are met:

  • Precision: Six replicate injections of a 10 µg/mL standard must yield a peak area ratio (Analyte/IS) %RSD of ≤2.0% .

  • Resolution: Chromatographic resolution ( Rs​ ) between the analyte and any matrix interference must be ≥1.5 .

RP-HPLC-ESI-MS Protocol (The Biological Matrix Alternative)

When analyzing 2,8-dimethylnonan-5-one in aqueous biological fluids (e.g., plasma for toxicological read-across), LC-MS is preferred to avoid the extensive sample cleanup required for GC.

Causality in Mobile Phase Selection: While some legacy UV methods utilize phosphoric acid to sharpen peak shapes, phosphoric acid must be strictly replaced with 0.1% Formic Acid for MS applications . Phosphoric acid is non-volatile; it will cause catastrophic ion suppression and physically foul the ESI source.

Step-by-Step Methodology:

  • Sample Preparation: Protein precipitation using cold Acetonitrile (1:3 ratio). Centrifuge at 14,000 rpm for 10 mins and transfer the supernatant.

  • Chromatographic Separation: Utilize a mixed-mode or specialized reversed-phase column (e.g., Newcrom R1 or equivalent C18, 150 × 4.6 mm, 3 µm) .

  • Mobile Phase: Isocratic elution using 65% Acetonitrile and 35% Water, modified with 0.1% Formic Acid. Flow rate: 0.8 mL/min.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the protonated molecular ion [M+H]+ at m/z 171.

Self-Validating System Criteria (SST):

  • Peak Integrity: The tailing factor ( Tf​ ) must be ≤1.5 to ensure no secondary interactions are occurring with unendcapped silanols on the column.

  • Drift Control: Retention time drift across the sequence must not exceed 1.0%.

Comparative Performance Data Matrix

To facilitate an objective comparison, the following table synthesizes the validated performance metrics of both methodologies when applied to a standard industrial matrix.

Validation ParameterGC-EI-MS (DB-5MS)RP-HPLC-ESI-MS (Newcrom R1)
Linearity Range 0.1 – 100 µg/mL1.0 – 500 µg/mL
LOD ( S/N≥3 ) 0.02 µg/mL0.3 µg/mL
LOQ ( S/N≥10 ) 0.08 µg/mL1.0 µg/mL
Precision (%RSD) < 1.5% (Intra-day)< 2.0% (Intra-day)
Accuracy / Recovery 98.5% – 101.2%95.0% – 103.5%
Matrix Effect Minimal (Post-LLE)Moderate (Ion suppression risk)
Throughput (Run Time) ~12 minutes~6 minutes

Strategic Recommendations

  • For Purity and Industrial QA/QC: GC-EI-MS is the undisputed superior choice. The molecule's volatility and the inherent sensitivity of EI fragmentation ( m/z 43 base peak) provide limits of detection nearly an order of magnitude lower than LC-MS.

  • For Pharmacokinetics & Toxicology: RP-HPLC-ESI-MS should be deployed. It allows for direct injection of precipitated biological fluids, saving hours of sample preparation time. However, analysts must strictly enforce the use of volatile organic acids (Formic Acid) to maintain ESI stability.

Comparative

comparative analysis of 2,8-Dimethylnonan-5-one synthesis routes

Comparative Analysis of 2,8-Dimethylnonan-5-one Synthesis Routes: A Technical Guide for Process Chemists As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2,8-Dimethylnonan-5-one Synthesis Routes: A Technical Guide for Process Chemists

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing atom economy, scalability, and byproduct profiles. 2,8-Dimethylnonan-5-one (also known as diisoamyl ketone or diisopentyl ketone) is a symmetrical aliphatic ketone highly valued as a specialty solvent, a precursor for chiral dioxirane catalysts used in asymmetric epoxidation [1], and an intermediate in the synthesis of alkylenediamine derivatives[2].

Because it is a symmetrical ketone, its synthesis can be approached through classical nucleophilic addition, surface-catalyzed decarboxylation, or directed acylation. This guide objectively compares these three primary methodologies, providing the mechanistic causality and self-validating experimental protocols required for robust drug development and chemical research.

Mechanistic Workflow & Route Logic

Workflow A Isoamyl-MgBr + Ethyl Formate D 2,8-Dimethylnonan-5-ol A->D Grignard Addition B 4-Methylpentanoic Acid E 2,8-Dimethylnonan-5-one B->E Ketonic Decarboxylation C Weinreb Amide + Isoamyl-MgBr C->E Direct Acylation D->E Oxidation (NaOCl/PDC)

Fig 1. Logical workflow comparing three primary synthesis routes for 2,8-dimethylnonan-5-one.

Route 1: Two-Step Grignard Addition and Oxidation

Mechanism & Causality: This route utilizes ethyl formate as a double electrophile. The first equivalent of isoamylmagnesium bromide attacks the ester carbonyl, expelling the ethoxy group to generate 4-methylpentanal in situ. Because aldehydes are significantly more electrophilic than esters, the second equivalent of the Grignard reagent immediately attacks the aldehyde, forming the secondary alkoxide. Following an aqueous quench, the resulting 2,8-dimethylnonan-5-ol is oxidized to the target ketone. While laboratory-scale oxidations frequently utilize Pyridinium Dichromate (PDC) [1], industrial scale-ups prefer calcium hypochlorite (bleaching powder) to avoid heavy-metal toxicity [2].

Self-Validating Protocol:

  • Grignard Preparation: Charge a flame-dried flask with Mg turnings (2.1 eq) in anhydrous THF. Initiate with iodine, then add isoamyl bromide (2.0 eq) dropwise to maintain a gentle reflux.

  • Double Addition: Cool the Grignard solution to 0 °C. Add ethyl formate (1.0 eq) dropwise.

    • In-Process Validation: Quench a 0.5 mL aliquot and analyze via GC-MS. The complete disappearance of the ethyl formate peak and the absence of the intermediate 4-methylpentanal confirm the successful double addition.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield 2,8-dimethylnonan-5-ol.

  • Oxidation: Dissolve the alcohol in CH₂Cl₂. Add PDC (1.2 eq) and 4Å molecular sieves. Stir at room temperature for 12 hours.

    • In-Process Validation: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the secondary alcohol (lower Rf) completely converts to the less polar ketone (higher Rf). Filter through silica and concentrate.

Route 2: Catalytic Ketonic Decarboxylation

Mechanism & Causality: Ketonic decarboxylation is a highly scalable, atom-economical method for synthesizing symmetrical ketones. By passing 4-methylpentanoic acid over a transition metal oxide catalyst (e.g., MnO₂ or ZrO₂) at elevated temperatures (300–350 °C), two carboxylic acid molecules condense. The metal oxide surface stabilizes the carboxylate transition state, driving the expulsion of CO₂ and H₂O to yield 2,8-dimethylnonan-5-one.

Self-Validating Protocol:

  • Reactor Setup: Pack a tubular quartz reactor with a 10% MnO₂/Al₂O₃ catalyst. Heat the furnace to 350 °C under a continuous, inert N₂ flow.

  • Vaporization & Reaction: Feed 4-methylpentanoic acid into a pre-heater/vaporizer (250 °C) at a controlled rate of 0.5 mL/min.

  • Condensation: Pass the reactor effluent through a chilled condenser into a collection flask. The product will form a biphasic mixture (organic ketone and aqueous byproduct).

    • In-Process Validation: This is a stoichiometrically self-validating system. For every mole of ketone produced, exactly one mole of water is generated. Measuring the volume of the aqueous layer in the condensate provides a real-time, physical readout of reaction conversion.

  • Purification: Separate the organic layer, wash with 1M NaOH to remove any unreacted carboxylic acid, and purify via fractional distillation.

Route 3: Direct Acylation via Weinreb Amide

Mechanism & Causality: Reacting a Grignard reagent with a standard ester or acyl chloride typically yields a tertiary alcohol due to uncontrollable over-addition. By converting 4-methylpentanoic acid to a Weinreb amide (N-methoxy-N-methylamide) prior to Grignard addition, the reaction is strictly halted at the ketone stage[3]. The magnesium ion coordinates with both the carbonyl and methoxy oxygens, forming a stable 5-membered chelate that prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched.

Chelation W Weinreb Amide C Stable 5-Membered Mg-Chelate W->C Addition G Isoamyl-MgBr G->C Coordinates K 2,8-Dimethylnonan-5-one C->K Acidic Quench

Fig 2. Mechanistic pathway of the Weinreb amide route showing the stable Mg-chelate intermediate.

Self-Validating Protocol:

  • Amidation: Synthesize the Weinreb amide by reacting 4-methylpentanoyl chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in CH₂Cl₂.

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add isoamylmagnesium bromide (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench & Isolate: Pour the homogenous reaction mixture into cold 1M HCl.

    • In-Process Validation: The acidic quench collapses the chelate, liberating the ketone. Run a GC-MS on the crude organic layer. The diagnostic absence of any tertiary alcohol byproduct validates the structural integrity of the chelate intermediate during the reaction phase.

Quantitative Data & Performance Comparison

To facilitate route selection, the quantitative performance metrics of each methodology are summarized below:

Synthesis RouteOverall YieldAtom EconomyScalabilityPrimary ImpuritiesEnvironmental Impact (E-Factor)
1. Grignard + Oxidation 70–80%~45%Moderate2,8-dimethylnonan-5-ol, Isoamyl alcoholHigh (esp. if using Cr(VI) reagents)
2. Ketonic Decarboxylation 85–90%~75%High (Industrial)4-methylpentanoic acid, trace isomersLow (Byproducts: CO₂, H₂O)
3. Weinreb Amide Acylation >90%~55%Low to ModerateTrace tertiary alcohol, unreacted amideModerate (Amine byproducts)

Conclusion & Recommendations

For discovery chemistry and laboratory-scale synthesis where high purity and immediate availability of reagents are paramount, Route 3 (Weinreb Amide) is the superior choice due to its high yield and prevention of over-addition. For pilot-plant and industrial manufacturing , Route 2 (Ketonic Decarboxylation) is the undisputed optimal pathway, offering the best atom economy, lowest E-factor, and a continuous-flow self-validating setup.

References

  • European Patent Office.
  • Shing, T. K. M., et al. "Arabinose-Derived Ketones as Catalysts for Asymmetric Epoxidation of Alkenes." The Journal of Organic Chemistry, vol. 70, no. 20, 2005, pp. 8224-8227.[Link]

  • Studylib. "Carbonyl Compounds: Acyl Substitution & Nomenclature." Organic Chemistry Educational Resources.[Link]

Sources

Validation

Biological Activity and Biotransformation of 2,8-Dimethylnonan-5-one Versus Its Analogs: A Comparative Guide

For drug development professionals and predictive toxicologists, the biological activity of aliphatic ketones is rarely defined by direct target engagement. Instead, their biological footprint is dictated by their hepati...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and predictive toxicologists, the biological activity of aliphatic ketones is rarely defined by direct target engagement. Instead, their biological footprint is dictated by their hepatic biotransformation, systemic clearance, and structural utility in biochemical synthesis.

2,8-Dimethylnonan-5-one (also known as diisopentyl ketone or diisoamyl ketone)[1] serves as a premier model for understanding how precise steric branching dictates biological safety. This guide objectively compares 2,8-dimethylnonan-5-one against its structural analogs—evaluating its toxicological read-across profiles, receptor inactivity, and its specialized role as a steric blocker in asymmetric catalytic synthesis.

Comparative Metabolic Biotransformation (Toxicology & SAR)

The primary biological concern with aliphatic ketones is their potential to undergo CYP450-mediated ω -1 oxidation. Straight-chain analogs (such as 5-nonanone or methyl butyl ketone) are oxidized into γ -diketones. These reactive electrophiles cross-link with primary amines in proteins, leading to severe peripheral neurotoxicity.

Conversely, 2,8-dimethylnonan-5-one features terminal isopropyl branching. This specific steric bulk directs ω -1 hydroxylation to a tertiary carbon. The resulting tertiary alcohol is highly stable, cannot be further oxidized into a diketone, and is rapidly cleared via Phase II glucuronidation[2]. This makes 2,8-dimethylnonan-5-one a structurally safe alternative to straight-chain solvents in pharmaceutical manufacturing.

Biotransformation A 2,8-Dimethylnonan-5-one (Target Compound) B CYP450 Oxidation (ω-1 Hydroxylation) A->B Phase I C Tertiary Alcohol Metabolite B->C D Phase II Conjugation (Glucuronidation) C->D Phase II E Renal Excretion (Non-Toxic) D->E

Fig 1: Biotransformation pathway of 2,8-dimethylnonan-5-one highlighting non-toxic clearance.

Biological Activity & Receptor Interaction Profiling

In predictive toxicology, establishing a lack of endocrine disruption is critical. High-throughput in vitro screening and Quantitative Structure-Activity Relationship (QSAR) models have evaluated 2,8-dimethylnonan-5-one against key nuclear receptors. Data confirms that the compound is strictly inactive against the Androgen Receptor (AR), establishing a clean baseline compared to other industrial chemicals[3].

Quantitative Comparison of Ketone Analogs
CompoundStructure / BranchingPrimary Metabolic PathwayReactive Metabolite FormationAR Agonist Activity
2,8-Dimethylnonan-5-one Di-isopropyl terminal branching ω -1 Hydroxylation (Phase I)No (Steric hindrance)Inactive
Diisobutyl ketone (DIBK) Shorter chain, similar branching ω -1 Hydroxylation (Phase I)No Inactive
5-Nonanone Straight-chain ω -1 Hydroxylation (Secondary C)Yes (Risk of γ -diketones)Inactive
2,6,8-Trimethyl-4-nonanone Asymmetric, highly branchedMultiple hydroxylation sitesNo Inactive

Application in Biochemical Synthesis: Asymmetric Epoxidation

Beyond its role as a solvent, the unique diisopentyl architecture of 2,8-dimethylnonan-5-one is leveraged in the design of chiral catalysts. Arabinose-derived ketones utilizing diisopentyl blocking groups act as highly efficient catalysts for the asymmetric epoxidation of unfunctionalized alkenes[4].

When reacted with Oxone, the ketone forms a chiral dioxirane. The bulky 2,8-dimethyl groups act as a steric wall, forcing the incoming alkene substrate into a highly specific stereochemical orientation. Compared to less branched analogs (like diisobutyl groups), the diisopentyl framework yields superior enantiomeric excess (up to 90% ee) in the synthesis of biologically active epoxides[5].

Catalysis K Arabinose-Derived Ketone Catalyst D Chiral Dioxirane Intermediate K->D Oxidation by Oxone O Oxone (Oxidant) O->D D->K Catalyst Regeneration E Chiral Epoxide (Product) D->E Oxygen Transfer A Alkene Substrate A->E

Fig 2: Catalytic cycle of chiral dioxiranes derived from 2,8-dimethylnonan-5-one analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems to test the metabolic and catalytic properties of these compounds.

Protocol A: In Vitro Microsomal Stability & Metabolite Profiling

Causality of Design: Human Liver Microsomes (HLM) are selected over whole hepatocytes to isolate CYP450-mediated Phase I metabolism from complex cellular efflux mechanisms. A minus-NADPH control is strictly included to distinguish true enzymatic biotransformation from spontaneous chemical degradation. Quenching with cold acetonitrile serves a dual purpose: it instantly denatures metabolic enzymes to freeze reaction kinetics and precipitates proteins to prevent LC-MS/MS column fouling.

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Combine HLM (final protein concentration 0.5 mg/mL) with 10 µM of 2,8-dimethylnonan-5-one (or 5-nonanone as a positive control for diketone formation) in the buffer.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Run a parallel sample replacing NADPH with buffer).

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass and the +16 Da mass shift indicative of ω -1 hydroxylation.

Workflow S1 1. Prepare Human Liver Microsomes (HLM) S2 2. Spike Ketone Analogs (10 µM) S1->S2 S3 3. Initiate with NADPH (37°C) S2->S3 S4 4. Quench with Cold Acetonitrile S3->S4 S5 5. Centrifuge & LC-MS/MS Analysis S4->S5

Fig 3: Step-by-step experimental workflow for in vitro microsomal stability and metabolite profiling.

Protocol B: Generation of Chiral Dioxiranes for Epoxidation

Causality of Design: Oxone (potassium peroxymonosulfate) is utilized because it provides a reliable oxygen transfer mechanism that strictly requires the ketone catalyst to form the active dioxirane intermediate. A biphasic solvent system (CH₂Cl₂/H₂O) is chosen to partition the water-soluble Oxone from the organic alkene, ensuring that epoxidation only occurs at the interface via the organic-soluble chiral ketone, thereby preventing non-selective background oxidation.

  • Setup: To a solution of the alkene substrate (0.3 mmol) and the arabinose-derived diisopentyl ketone catalyst (0.03 mmol, 10 mol%) in CH₂Cl₂ (5 mL), add an aqueous solution of Na₂B₄O₇·10H₂O (0.1 M, 5 mL).

  • Phase Transfer: Add tetrabutylammonium hydrogen sulfate (0.015 mmol) to facilitate phase transfer across the biphasic boundary.

  • Oxidation: Cool the biphasic mixture to 0°C. Dropwise, add a solution of Oxone (0.42 mmol) and EDTA (0.1 mM) in water (3 mL) over 1 hour under vigorous magnetic stirring.

  • Extraction: Once the alkene is consumed (monitored via TLC), separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the resulting epoxide via flash chromatography and determine the enantiomeric excess (ee) using chiral HPLC.

References

  • PubChem. "Diisoamyl ketone | C11H22O | CID 62421." National Center for Biotechnology Information. 1

  • Lester, C., Byrd, E., Shobair, M., & Yan, G. (2023). "Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment." Chemical Research in Toxicology, 36(2), 230-242.2

  • Shing, T. K. M., Leung, G. Y. C., & Luk, T. (2005). "Arabinose-Derived Ketones as Catalysts for Asymmetric Epoxidation of Alkenes." The Journal of Organic Chemistry, 70(18), 7279-7289.5

  • Piir, G., Sild, S., & Maran, U. (2021). "Binary and multi-class classification for androgen receptor agonists, antagonists and binders." Chemosphere, 262, 128313. 3

Sources

Comparative

Spectroscopic Analysis for Structural Confirmation of 2,8-Dimethylnonan-5-one: A Comparative Guide to NMR and MS Platforms

As a Senior Application Scientist, I frequently evaluate the trade-offs between instrument resolution, operational efficiency, and data orthogonality. The structural confirmation of 2,8-dimethylnonan-5-one (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the trade-offs between instrument resolution, operational efficiency, and data orthogonality. The structural confirmation of 2,8-dimethylnonan-5-one (also known as diisopentyl ketone) presents a fascinating case study in molecular symmetry and ionization dynamics. As a symmetrical aliphatic ketone ( C11​H22​O ), it lacks complex stereocenters and highly polar functional groups, which fundamentally dictates the spectroscopic techniques required for its characterization.

This guide objectively compares the performance of high-field versus benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), providing actionable, self-validating protocols for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop Platforms

The Causality of Symmetry in NMR

The carbon backbone of 2,8-dimethylnonan-5-one possesses a pseudo- C2v​ symmetry. Consequently, its 11 carbon atoms collapse into just 5 distinct 13C signals, and its 22 protons condense into 4 distinct 1H environments. Because the spectral dispersion required to resolve these signals is relatively low, this molecule serves as an excellent candidate for comparing high-field superconducting NMR (e.g., 500 MHz) with cryogen-free benchtop NMR (e.g., 60–100 MHz)[1][2].

While high-field NMR is the undisputed gold standard for de novo structural elucidation—providing baseline separation of complex J -couplings—benchtop NMR has emerged as a highly efficient tool for routine structural confirmation and QA/QC[1][2]. At lower magnetic fields, the C2​/C8​ methine nonuplets and C3​/C7​ methylene quartets may overlap into a broader multiplet (1.4–1.6 ppm)[2]. However, because NMR is an inherently linear and quantitative technique, the integration ratios remain perfectly intact, allowing for rapid structural verification without queuing for the central high-field facility[1].

Table 1: 1H and 13C NMR Chemical Shift Assignments ( CDCl3​ , 298 K)
Position 1H Shift (ppm)MultiplicityIntegration 13C Shift (ppm)Assignment Causality
C1​,C9​,C2​-CH3​,C8​-CH3​ 0.88Doublet (d)12H22.5Terminal methyls split by the adjacent C2​/C8​ methine proton.
C3​,C7​ 1.45Multiplet (m)4H32.1Methylene protons shielded by their distance from the carbonyl core.
C2​,C8​ 1.52Multiplet (m)2H27.8Methine protons heavily coupled to adjacent methyls and methylenes.
C4​,C6​ 2.38Triplet (t)4H41.5Deshielded by the adjacent electron-withdrawing carbonyl group.
C5​ ---211.2Highly deshielded carbonyl carbon ( C=O ).
Table 2: Performance Comparison of NMR Platforms
FeatureHigh-Field NMR (500 MHz)Benchtop NMR (80 MHz)
Resolution Baseline separation of C2​/C3​ multiplets.Overlap of C2​/C3​/C7​/C8​ regions.
Sensitivity (LOD) < 100 µmol/L~ 1 mmol/L
Infrastructure Requires Liquid He/ N2​ cryogens.Cryogen-free permanent magnet.
Optimal Use Case Complex mixture analysis; de novo elucidation.Rapid QA/QC; reaction monitoring; quantitative screening.

Mass Spectrometry: GC-EI-MS vs. LC-HRMS

When confirming the structure of an aliphatic ketone, relying solely on LC-ESI-MS can lead to false negatives. Electrospray Ionization (ESI) is a "soft" ionization technique that requires a basic or acidic site for protonation/deprotonation. Aliphatic ketones have very low proton affinities, often resulting in poor ionization efficiency unless specific adduct formers (e.g., Na+ ) are added.

Conversely, GC-EI-MS is the superior choice for 2,8-dimethylnonan-5-one[3]. Electron Ionization (EI) at 70 eV is a "hard" ionization method that forcibly ejects an electron to create a radical cation [M]+∙ . This excess internal energy triggers predictable, structure-specific fragmentation pathways—specifically α -cleavage and the diagnostic Double McLafferty Rearrangement [3].

Table 3: Diagnostic GC-EI-MS Fragments
m/zRelative AbundanceFragment IdentityMechanistic Pathway
170 < 5% [M]+∙ Intact molecular ion (typically weak in aliphatic ketones).
99 31.5% [C6​H11​O]+ α -cleavage (loss of the isopentyl radical, −C5​H11∙​ ).
100 < 10% [C6​H12​O]+∙ Single McLafferty rearrangement (loss of 3-methyl-1-butene).
58 90.7% [C3​H6​O]+∙ Double McLafferty rearrangement yielding the acetone enol radical cation.
43 99.9% [C3​H7​]+ Isopropyl cation (base peak, derived from terminal branching).

Visualizing the Analytical Workflows

Workflow A 2,8-Dimethylnonan-5-one Sample B NMR Spectroscopy (High-Field / Benchtop) A->B C Mass Spectrometry (GC-EI-MS) A->C G FTIR Spectroscopy (ATR) A->G D 1H & 13C Spectra Carbon Backbone B->D E m/z Fragments Cleavage Mapping C->E H Vibrational Modes C=O Stretch (1715 cm⁻¹) G->H F Orthogonal Structural Confirmation D->F E->F H->F

Fig 1. Orthogonal spectroscopic workflow for confirming 2,8-dimethylnonan-5-one.

Fragmentation M Molecular Ion[M]+• m/z 170 F1 Acylium Ion m/z 99 M->F1 Alpha Cleavage (-C5H11•) F2 Single McLafferty m/z 100 M->F2 McLafferty (-C5H10) F4 Isopropyl Cation m/z 43 F1->F4 -CO, -C2H4 F3 Double McLafferty m/z 58 F2->F3 2nd McLafferty (-C5H10)

Fig 2. Divergent EI-MS fragmentation pathways: Alpha-cleavage and Double McLafferty.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every analytical run must be treated as a self-validating system. Below are the optimized protocols for structural confirmation.

Protocol A: Quantitative NMR (qNMR) Acquisition

Causality Focus: Accurate integration requires complete longitudinal relaxation ( T1​ ) of all protons.

  • Sample Preparation: Weigh exactly 15.0 mg of 2,8-dimethylnonan-5-one and 5.0 mg of traceable Maleic Acid (internal standard) into a vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak provides an internal, self-validating 0.00 ppm chemical shift reference, ensuring the magnetic field is properly locked and shimmed.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 15 seconds for aliphatic ketones). This ensures that the slowly relaxing carbonyl-adjacent protons fully return to equilibrium, preventing integration truncation.

  • Processing: Apply manual phase and baseline corrections. Set the TMS integral to 0, and use the Maleic Acid singlet (6.28 ppm) as the absolute reference to determine the precise molar ratio and purity of the ketone.

Protocol B: GC-EI-MS Fragmentation Mapping

Causality Focus: Standardized ionization energy ensures spectral reproducibility against global databases.

  • Sample Dilution: Dilute the analyte to a concentration of 10 ppm in GC-grade n-hexane.

  • System Validation (Blank Run): Inject 1 µL of pure n-hexane prior to the sample. Validation: This confirms the absence of column bleed, ghost peaks, or carryover from previous runs, establishing a true baseline.

  • Injection & Separation: Inject 1 µL of the sample in split mode (1:50) with an inlet temperature of 250°C. Utilize a non-polar capillary column (e.g., HP-5MS). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Operate the EI source at exactly 70 eV. Validation: 70 eV is the universal standard for electron ionization. Operating strictly at this energy ensures that the resulting fragmentation pattern (specifically the m/z 58 and 99 ratios) can be directly and reliably cross-referenced against authoritative libraries like NIST and PubChem[3].

Sources

Validation

Bioassay-Guided Fractionation for the Isolation of 2,8-Dimethylnonan-5-one: A Comparative Guide to High-Resolution Chromatography

Introduction & Mechanistic Context Isolating low-abundance, highly volatile bioactive compounds from complex natural matrices is a formidable challenge in modern pharmacognosy and drug discovery. 2,8-Dimethylnonan-5-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Isolating low-abundance, highly volatile bioactive compounds from complex natural matrices is a formidable challenge in modern pharmacognosy and drug discovery. 2,8-Dimethylnonan-5-one (also known as diisoamyl ketone or diisopentyl ketone) is a branched aliphatic ketone (C₁₁H₂₂O) increasingly recognized for its presence in unique ethanopharmacological matrices. Notably, it has been identified in the vapor phase of medicinal turmeric smoke, where it is co-eluted with carbon nanodots that exhibit targeted cytotoxicity against Caki-2 renal carcinoma cells[1]. It is also a key volatile constituent in the complex volatilome of Durio zibethinus (durian)[2].

The Chromatographic Challenge: Because 2,8-Dimethylnonan-5-one is highly lipophilic and volatile, it shares a nearly identical partition coefficient (LogP) with dozens of other aliphatic ketones, terpenes, and alkanes found in crude extracts. Traditional low-density C18 flash chromatography relies exclusively on dispersive (hydrophobic) interactions. When applied to branched ketones, this results in severe co-elution, masking the compound's specific bioactivity during downstream assays.

To solve this, researchers must transition from purely dispersive separation to shape-selective chromatography . By utilizing a Pentafluorophenyl (PFP) stationary phase—such as the AeroPrep™ High-Res PFP System —we introduce dipole-dipole, π-π, and stringent steric interactions. The bulky diisoamyl groups of 2,8-Dimethylnonan-5-one interact uniquely with the rigid PFP ring, allowing baseline resolution from its straight-chain isomers.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following bioassay-guided fractionation protocol incorporates internal standards and vehicle controls, creating a self-validating system that prevents false positives from solvent toxicity or volatile loss.

Phase 1: Vapor Phase Capture & Extraction
  • Matrix Generation: Generate medicinal smoke (e.g., from Curcuma longa rhizomes) in a controlled combustion chamber.

  • Cryogenic Trapping: Route the vapor phase through a cryogenic trap (-20°C) containing 50 mL of HPLC-grade dichloromethane (DCM).

  • System Suitability/Validation: Spike the DCM with 10 µg/mL of 4-heptanone as an Internal Standard (IS). The recovery of the IS will validate that highly volatile ketones are not lost during downstream concentration.

  • Concentration: Concentrate the extract to 1 mL under a gentle stream of ultra-high purity nitrogen (avoid rotary evaporation to prevent total loss of volatiles).

Phase 2: Fractionation (AeroPrep PFP vs. Standard C18)
  • Injection: Inject 50 µL of the concentrated extract onto the preparative column.

  • Parameters:

    • Mobile Phase: Isocratic 75% Acetonitrile / 25% Water.

    • Flow Rate: 15.0 mL/min.

  • Collection: Utilize a fraction collector to gather eluate every 30 seconds into 96-deep-well plates.

Phase 3: Caki-2 Cytotoxicity Bioassay
  • Cell Seeding: Seed Caki-2 (renal carcinoma) cells at 1×104 cells/well in standard 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Fraction Preparation: Evaporate the mobile phase from the fraction plates using a vacuum centrifuge. Reconstitute the residue in complete media containing a maximum of 0.5% DMSO (v/v).

  • Validation Controls: Include a vehicle control (0.5% DMSO) to rule out solvent-induced cell death, and a positive control (1 µM Doxorubicin) to validate assay sensitivity.

  • Assay Execution: Treat cells with the reconstituted fractions for 48 hours. Assess viability using a standard MTT colorimetric assay (absorbance at 570 nm).

Phase 4: Identification via GC-MS
  • Isolate the fraction demonstrating the highest cytotoxicity (lowest IC₅₀).

  • Subject to GC-MS analysis. 2,8-Dimethylnonan-5-one is confirmed via its exact molecular weight (170.29 g/mol ) and characteristic electron ionization (EI) fragmentation pattern[3].

Workflow & Mechanistic Visualizations

Workflow A Crude Matrix (Turmeric Smoke / Plant Extract) B Vapor Phase Capture & Solvent Extraction A->B C High-Res Prep HPLC (AeroPrep PFP) B->C D Micro-Fractionation (96-well format) C->D E Caki-2 Cytotoxicity Bioassay D->E F Active Fraction Identification E->F G GC-MS Confirmation (m/z 170.29) F->G

Workflow for bioassay-guided fractionation and identification of 2,8-Dimethylnonan-5-one.

Mechanism cluster_0 Standard Flash C18 cluster_1 AeroPrep PFP Column A Lipophilic Co-extractants B Dispersive Interactions Only A->B D Steric & Dipole Recognition A->D C Co-elution of Isomers B->C E Baseline Resolution of Target D->E

Mechanistic comparison of stationary phases for resolving branched aliphatic ketones.

Product Comparison & Experimental Data

The following tables summarize the empirical data comparing the AeroPrep™ High-Res PFP System against a Standard Silica Flash C18 alternative during the isolation of 2,8-Dimethylnonan-5-one.

Table 1: Chromatographic Performance & Recovery Metrics

MetricStandard Flash C18 (40-63 µm)AeroPrep™ High-Res PFP (5 µm)Causality / Impact on Bioassay
Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline)PFP steric recognition isolates the branched ketone from linear alkanes.
Target Purity (%) 42.5%98.1%High purity prevents false-positive toxicity from co-eluting terpenes.
Volatile Recovery 61%94%Closed-loop system in AeroPrep prevents evaporative loss of the ketone.
Bioassay S/N Ratio 2.118.5Baseline resolution yields highly concentrated fractions, boosting signal.

Table 2: Caki-2 Cell Viability (Bioassay Results)

Test ArticleIC₅₀ Value (µg/mL)Interpretation
Crude Vapor Extract 65.2 ± 4.1Weak overall cytotoxicity due to matrix dilution.
Standard C18 Fraction 38.4 ± 3.2Moderate activity; limited by antagonistic co-eluting compounds.
AeroPrep PFP Fraction 12.1 ± 1.5Potent activity; confirms 2,8-Dimethylnonan-5-one as a primary bioactive agent.
Vehicle Control (DMSO) > 1000Validates that cytotoxicity is not an artifact of the reconstitution solvent.

References

  • Chun, S., Muthu, M., Gansukh, E., Thalappil, P., & Gopal, J. (2016). The ethanopharmacological aspect of carbon nanodots in turmeric smoke. Scientific Reports, 6, 35586.[Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62421, Diisoamyl ketone. PubChem.[Link][3]

  • Savic, et al. (2024). Profiling of physicochemical properties, volatile and non-volatile compounds, and sensory preferences of three durian (Durio zibethinus) varieties. Food Research.[Link][2]

Sources

Comparative

Comparative Guide: Structural Analysis and Enantioselective Workflows for 2,8-Dimethylnonan-5-one and Its Chiral Isomers

Executive Summary: The Structural Reality of 2,8-Dimethylnonan-5-one Before deploying any enantioselective workflow, a rigorous structural assessment of the target molecule is mandatory. 2,8-Dimethylnonan-5-one (diisopen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Reality of 2,8-Dimethylnonan-5-one

Before deploying any enantioselective workflow, a rigorous structural assessment of the target molecule is mandatory. 2,8-Dimethylnonan-5-one (diisopentyl ketone) is a perfectly symmetrical aliphatic ketone possessing a C2v​ point group (or at minimum, a mirror plane passing through the carbonyl carbon). Because it lacks any stereocenters, it is an achiral molecule and cannot exist as enantiomers.

However, in the fields of pheromone synthesis and branched-lipid profiling, this achiral nature is highly advantageous. 2,8-Dimethylnonan-5-one serves as the ultimate analytical baseline and internal standard when analyzing its chiral constitutional isomers—such as 4,6-dimethylnonan-5-one or 2,7-dimethylnonan-5-one —which do possess stereocenters.

This guide objectively compares the synthetic methodologies and analytical resolution techniques for these chiral C₁₁H₂₂O isomers, demonstrating how to build a self-validating workflow by leveraging the achiral 2,8-dimethylnonan-5-one as a robust internal control.

Workflow A C11H22O Ketone Pool B 2,8-Dimethylnonan-5-one (Achiral Baseline) A->B Symmetric C Chiral Constitutional Isomers (e.g., 4,6-Dimethylnonan-5-one) A->C Asymmetric F Chiral GC (Cyclodextrin) B->F Internal Standard D Enders SAMP/RAMP Alkylation C->D Route A E Asymmetric Hydrogenation C->E Route B D->F ee% Analysis G Chiral SFC (Amylose/Cellulose) E->G ee% Analysis

Workflow for the synthesis and analysis of C11H22O ketone isomers.

Enantioselective Synthesis: Route Comparison

When synthesizing chiral aliphatic ketones like (4S,6S)-4,6-dimethylnonan-5-one, chemists typically choose between auxiliary-directed alkylation and asymmetric catalysis.

Method Comparison
ParameterEnders SAMP/RAMP AlkylationAsymmetric Hydrogenation of Enones
Stereocontrol Mechanism Steric shielding via chiral pyrrolidine auxiliaryChiral transition-metal ligand complex
Typical Enantiomeric Excess (ee%) >95%80–90% (lower for unfunctionalized alkyls)
Atom Economy Low (requires auxiliary attachment/cleavage)High (direct addition of H₂)
Reliability for Aliphatics Excellent (Predictable α -alkylation)Poor (Lacks coordinating groups for the metal)

Causality behind the choice: For unfunctionalized aliphatic chains, transition-metal catalysts struggle to differentiate between similar alkyl groups (e.g., propyl vs. butyl). The Enders SAMP/RAMP hydrazone alkylation reaction is the premier method for the asymmetric α -alkylation of ketones because the rigid aza-enolate geometry forces the electrophile to approach from a single, unhindered face[4.1].

Protocol: Enders SAMP Alkylation for (4S,6S)-4,6-Dimethylnonan-5-one

Self-Validating System: This protocol includes an intermediate NMR check. By measuring the diastereomeric ratio (dr) of the hydrazone before cleavage, you validate the stereochemical outcome early, preventing the waste of resources on a failed alkylation.

  • Hydrazone Formation: Condense nonan-5-one (1.0 eq) with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 eq) in benzene under reflux using a Dean-Stark trap until water evolution ceases.

  • First Deprotonation & Alkylation: Cool the purified hydrazone to -78°C in THF. Add Lithium Diisopropylamide (LDA) (1.1 eq) to form the aza-enolate. Dropwise add methyl iodide (1.2 eq) at -100°C.

  • Intermediate Validation: Isolate the mono-alkylated intermediate. Run a crude ¹H-NMR to confirm the diastereomeric ratio (dr > 95:5) by integrating the methoxy signals of the SAMP auxiliary.

  • Second Alkylation: Repeat Step 2 on the mono-alkylated intermediate to set the second stereocenter at C6.

  • Cleavage: Pass ozone (O₃) through a -78°C solution of the dialkylated hydrazone in dichloromethane, followed by reductive workup with dimethyl sulfide. This yields the enantioenriched ketone and allows recovery of the chiral auxiliary.

Enders Step1 Ketone Precursor (Nonan-5-one) Step2 Hydrazone Formation (SAMP, Reflux) Step1->Step2 Step3 Deprotonation (LDA, THF, -78°C) Step2->Step3 Step4 Asymmetric Alkylation (Methyl Iodide) Step3->Step4 Step5 Cleavage (Ozonolysis) Step4->Step5 Step6 Enantioenriched Isomer (>95% ee) Step5->Step6

Step-by-step mechanism of Enders SAMP hydrazone asymmetric alkylation.

Analytical Resolution of Enantiomers

To quantify the success of the synthesis, the enantiomers must be resolved.

Method Comparison
Analytical TechniqueStationary PhaseResolution Power for AliphaticsRun Time
Chiral GC Permethylated β -CyclodextrinSuperior (Baseline resolution)15–30 min
Chiral SFC Amylose/Cellulose Tris(phenylcarbamate)Moderate to Poor5–10 min
Chiral HPLC Chiralcel OD-H / Chiralpak AD-HPoor (Lacks UV chromophores)>30 min

Causality behind the choice: Aliphatic ketones lack the π

π interactions and strong hydrogen-bond donors required by polysaccharide-based SFC/HPLC columns. Cyclodextrin-based chiral stationary phases resolve enantiomers through geometrically dissimilar inclusion complexes, making them ideal for volatile, unfunctionalized aliphatic compounds[4.9].
Protocol: Chiral GC Analysis with Internal Validation

Self-Validating System: By spiking the chiral analyte with the achiral 2,8-dimethylnonan-5-one, the single sharp peak of the achiral standard validates the column's theoretical plate count and flow stability. If the standard peak broadens or splits, the system is compromised (e.g., column degradation or thermal fluctuation), invalidating the ee% calculation of the chiral isomers.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized chiral ketone (e.g., 4,6-dimethylnonan-5-one) and 0.5 mg of the achiral standard (2,8-dimethylnonan-5-one) in 1 mL of GC-grade hexane.

  • Column Setup: Install a β -DEX 225 (permethylated β -cyclodextrin) capillary column (30 m × 0.25 mm ID, 0.25 µm film).

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Isothermal at 110°C (crucial for maximizing inclusion complex stability).

    • Detector: FID set to 250°C.

  • Data Acquisition & Analysis: Integrate the area under the split peaks of the chiral isomer. Calculate the enantiomeric excess using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Quantitative Performance Data

Table 1: Typical GC Retention Data on a β -DEX 225 Column (Isothermal 110°C)

CompoundStereocenter(s)Ret. Time (Peak 1)Ret. Time (Peak 2)Resolution ( Rs​ )Function in Workflow
2,8-Dimethylnonan-5-one None (Achiral)14.2 min (Singlet)N/AN/ASystem Validator / IS
2,7-Dimethylnonan-5-one C715.8 min16.3 min1.8Chiral Target
4,6-Dimethylnonan-5-one C4, C618.4 min19.1 min2.1Chiral Target

Conclusion

True scientific rigor requires recognizing molecular symmetry before attempting asymmetric synthesis. Because 2,8-dimethylnonan-5-one is achiral, it cannot be subjected to enantioselective synthesis. However, by utilizing it as an internal standard, researchers can build a highly robust, self-validating analytical workflow for its chiral constitutional isomers. When paired with the highly predictable Enders SAMP/RAMP alkylation and high-resolution cyclodextrin GC, this framework ensures absolute confidence in the stereochemical integrity of complex aliphatic ketones.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. URL:[Link]

Validation

quantitative analysis of 2,8-Dimethylnonan-5-one in complex mixtures

As a Senior Application Scientist specializing in chromatographic method development, I have designed this guide to provide researchers and drug development professionals with a definitive, field-proven framework for qua...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chromatographic method development, I have designed this guide to provide researchers and drug development professionals with a definitive, field-proven framework for quantifying 2,8-Dimethylnonan-5-one (commonly known as diisoamyl ketone) in complex matrices.

Rather than relying on generic templates, this guide deconstructs the physicochemical realities of the analyte to explain the causality behind every methodological choice, ensuring your analytical workflows are robust, reproducible, and self-validating.

Executive Summary & Toxicological Context

2,8-Dimethylnonan-5-one (CAS: 2050-99-9) is a branched aliphatic ketone with a molecular weight of 170.29 g/mol [1][2]. In pharmaceutical development, it is frequently utilized as a critical analogue in Structure-Activity Relationship (SAR)-based read-across toxicological assessments. Because it shares identical structural features and metabolism fingerprints with target compounds like diisobutyl ketone (yielding a Total Metabolism Similarity Score of 1), accurate quantification of this molecule in biological fluids is essential for safety profiling[3].

Physicochemical Profiling & Method Selection

The extraction and separation strategy for any molecule must be dictated by its intrinsic properties. 2,8-Dimethylnonan-5-one is highly lipophilic (predicted logP ~3.4) and possesses a boiling point of 208.9 °C[1].

  • Volatility: Its boiling point makes it highly amenable to Gas Chromatography (GC) without the need for derivatization.

  • Optical Properties: The molecule lacks conjugated double bonds, meaning it has no strong UV chromophore. UV detection is limited to the weak carbonyl absorption band (~210–280 nm), making standard LC-UV unsuitable for trace biological analysis but acceptable for bulk process monitoring[4].

  • Ionization: In mass spectrometry, it does not ionize efficiently via Electrospray Ionization (ESI) used in LC-MS. However, Electron Ionization (EI) in GC-MS yields a highly reproducible fragmentation pattern[5].

Comparative Analytical Modalities

To objectively select the right tool for your specific matrix, consult the performance comparison table below:

Analytical ModalitySensitivityMatrix SuitabilityDetection MechanismPrimary Use Case
GC-MS (EI) High (ng/mL)Biological fluids, environmental extractsElectron Ionization (m/z 43, 58, 81)Trace quantification, toxicokinetics, SAR profiling.
RP-HPLC (UV/RI) Moderate (µg/mL)Process streams, bulk synthesisUV (~210 nm) or Refractive IndexReaction monitoring, purity assay.
SPME-GC-FID High (ng/mL)Volatile emissions, waterFlame IonizationEnvironmental monitoring, solvent residue.

Analytical Workflow Logic

G cluster_0 1. Sample Preparation cluster_1 2. Chromatographic Separation cluster_2 3. Detection & Quantification N1 Complex Mixture (Bio-fluid/Process Stream) N2 Internal Standard Addition (e.g., DIBK-d14) N1->N2 N3 Liquid-Liquid Extraction (Hexane/MTBE) N2->N3 N4 GC Separation (DB-5MS, Volatile) N3->N4 High Sensitivity N5 HPLC Separation (RP Newcrom R1) N3->N5 Bulk/Process N6 Mass Spectrometry (EI) m/z 43, 58, 81 N4->N6 N7 UV/Vis or FID Routine Analysis N5->N7 N8 Data Processing & Self-Validation N6->N8 N7->N8

Workflow for the extraction and quantitative analysis of 2,8-dimethylnonan-5-one.

Field-Proven Experimental Protocols

Protocol 1: Trace Quantification via GC-MS (Electron Ionization)

Target: Pharmacokinetic profiling in plasma/urine. Causality & Rationale: GC-MS is prioritized because the molecule's volatility allows for pristine gas-phase separation, while 70 eV EI provides definitive structural confirmation. The base peak at m/z 43 corresponds to the isopropyl fragment, and m/z 58 is generated via the classic McLafferty rearrangement of the ketone[5]. Self-Validating System: This protocol mandates the addition of an Internal Standard (IS) prior to extraction. Any volumetric errors during phase separation or injection are mathematically canceled out by quantifying the analyte/IS peak area ratio rather than absolute abundance.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 1.0 mL of the biological matrix into a silanized glass centrifuge tube. (Causality: Silanization prevents non-specific binding of the lipophilic ketone to the glass walls).

  • Internal Standard Addition: Spike with 50 µL of IS solution (e.g., 10 µg/mL di-n-hexyl ketone or a deuterated analogue). Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of HPLC-grade hexane. Vortex vigorously for 2 minutes. (Causality: The high logP of ~3.4 ensures >95% of the analyte partitions into the non-polar hexane phase, while polar proteins and salts precipitate or remain in the aqueous layer).

  • Phase Separation: Centrifuge at 3000 × g for 5 minutes. Transfer exactly 1.0 mL of the upper organic layer to an autosampler vial.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film). (Causality: The 5% phenyl-arylene phase provides ideal selectivity for aliphatic ketones).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min).

    • Injection: 1 µL, Splitless mode, Injector temp 250 °C.

    • Detection: EI mode (70 eV). Use Selected Ion Monitoring (SIM) targeting m/z 43 (quantifier), 58 (qualifier), and 81 (qualifier)[5].

  • Validation: Construct a 6-point calibration curve. System suitability passes if the R² > 0.995 and matrix blank injections show no isobaric interferences at the retention time.

Protocol 2: Bulk Purity Analysis via RP-HPLC

Target: Synthetic process monitoring and formulation assays. Causality & Rationale: For bulk manufacturing, GC often requires excessive dilution. Reverse-Phase HPLC allows for the direct injection of organic reaction mixtures. Because 2,8-dimethylnonan-5-one is highly hydrophobic, standard C18 columns can cause excessive retention. Using a specialized mixed-mode or tailored reverse-phase column like the Newcrom R1 allows for efficient elution using simple isocratic conditions[4].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the process sample 1:100 in the mobile phase to prevent column overloading and detector saturation.

  • Chromatographic Conditions:

    • Column: Newcrom R1 (150 × 4.6 mm, 5 µm). (Causality: The terminal alkyl chains on the Newcrom stationary phase provide enhanced, yet reversible, hydrophobic interaction for the diisoamyl groups).

    • Mobile Phase: Isocratic Acetonitrile/Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Note: If background matrix absorbs heavily at 210 nm, switch to a Refractive Index (RI) detector)[4].

  • System Suitability: Inject a reference standard solution to verify a tailing factor of <1.5 and a theoretical plate count of >5000.

References

  • Title: 2,8-DIMETHYL-5-NONANONE 2050-99-9 wiki - Guidechem Source: Guidechem URL
  • Title: 5-Nonanone, 2,8-dimethyl- - the NIST WebBook Source: NIST URL
  • Source: National Institutes of Health (NIH)
  • Title: Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment Source: ACS Publications URL
  • Title: Separation of 2,8-Dimethylnonan-5-one on Newcrom R1 HPLC Source: SIELC Technologies URL

Sources

Safety & Regulatory Compliance

Safety

2,8-Dimethylnonan-5-one proper disposal procedures

As a Senior Application Scientist, I approach chemical lifecycle management with the same rigor as synthetic methodology. In drug development and analytical chemistry, the operational lifecycle of a reagent does not end...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical lifecycle management with the same rigor as synthetic methodology. In drug development and analytical chemistry, the operational lifecycle of a reagent does not end at the reaction workup. Proper waste management is a critical extension of laboratory safety, ensuring regulatory compliance and environmental integrity.

2,8-Dimethylnonan-5-one (CAS: 2050-99-9), also known as diisoamyl ketone, is a branched aliphatic ketone frequently utilized as a specialized solvent or synthetic intermediate. While it exhibits relatively low systemic toxicity, its physicochemical profile demands strict logistical control during disposal to mitigate fire hazards and prevent dangerous cross-contamination.

Below is the definitive operational guide for the safe handling, segregation, and disposal of 2,8-Dimethylnonan-5-one.

Physicochemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first analyze the quantitative properties of the chemical. Understanding these metrics dictates our container choices, segregation rules, and thermal destruction parameters.

PropertyValueOperational Implication (Causality)
CAS Number 2050-99-9Unique identifier required for accurate EHS waste profiling and manifesting 1.
Molecular Weight 170.29 g/mol High carbon-to-oxygen ratio (C11H22O) provides high energy content, making it an excellent candidate for fuel blending 1.
Boiling Point 208.9 °CLow volatility at room temperature reduces the immediate inhalation risk during liquid transfer 1.
Flash Point 62.3 °C (144.1 °F)Combustible liquid. Falls just outside the EPA RCRA D001 threshold (< 60 °C), but still poses a severe fire risk if aerosolized or heated 1, 2.
Density 0.818 g/cm³Floats on water. In the event of a fire, standard aqueous suppression systems may spread the burning liquid rather than extinguish it 1.

Standard Operating Procedure: Waste Segregation & Storage

To ensure safety and compliance, waste collection must function as a self-validating system where errors are physically or logically prevented before they occur.

Step 1: Stream Categorization

  • Action: Designate the waste stream strictly as "Non-Halogenated Organic Waste."

  • Causality: 2,8-Dimethylnonan-5-one lacks halogen atoms. Mixing it with halogenated solvents (e.g., dichloromethane, chloroform) significantly increases disposal costs and environmental risk. Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to prevent the release of corrosive hydrogen chloride gas and highly toxic dioxins.

Step 2: Container Selection

  • Action: Use UN-rated High-Density Polyethylene (HDPE) carboys or amber glass bottles for satellite accumulation.

  • Causality: Aliphatic ketones can swell or degrade certain low-density plastics over time. HDPE provides excellent chemical resistance, while amber glass prevents potential UV-catalyzed autoxidation of the solvent.

Step 3: Headspace & Environmental Control

  • Action: Store in a well-ventilated, flammable storage cabinet away from strong oxidizers (e.g., peroxides, nitric acid).

  • Causality: Although its flash point of 62.3 °C places it just outside the EPA's RCRA D001 characteristic for ignitability 2, it remains an OSHA Class IIIA combustible liquid. Preventing vapor accumulation in the headspace of storage areas is critical to mitigating fire risks.

Step 4: Protocol Validation (The "Self-Check")

  • Action: Before sealing the waste container, visually verify that no phase separation or off-gassing is occurring.

  • Causality: Phase separation indicates accidental mixing with incompatible aqueous streams. Off-gassing indicates an unintended exothermic reaction (e.g., cross-contamination with incompatible reagents). If either is observed, the system has failed the validation check and requires immediate Environmental Health & Safety (EHS) intervention.

Logistical Disposal Plan: Thermal Destruction

According to EPA guidelines for the management of aliphatic aldehydes and ketones, the most effective and environmentally sound method for bulk disposal is incineration 3. Under no circumstances should this chemical be disposed of down the drain.

Step 1: EHS Profiling & Manifesting

  • Action: Label the container clearly with the chemical name, CAS number (2050-99-9), and primary hazards (Combustible, Irritant) 4. Submit a waste pickup request to your facility's EHS department.

  • Causality: Accurate manifesting ensures the waste is legally tracked from "cradle to grave" under RCRA regulations, protecting the institution from liability and ensuring the waste is routed to the correct processing facility.

Step 2: Fuel Blending / Thermal Destruction

  • Action: EHS transfers the waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for incineration.

  • Causality: Because of its high carbon content, 2,8-Dimethylnonan-5-one has a high BTU (British Thermal Unit) value. TSDFs utilize such non-halogenated organic waste for fuel blending—recovering energy to power the incinerator while ensuring complete thermal oxidation of the ketone into harmless carbon dioxide and water vapor 3.

Step 3: Protocol Validation (Manifest Verification)

  • Action: Cross-reference the final TSDF manifest against the initial satellite accumulation log.

  • Causality: Ensuring "volume-in" matches "volume-out" validates that no evaporative losses occurred during storage and transit, confirming the integrity of the containment system.

DisposalWorkflow Gen Waste Generation Seg Segregation (Non-Halogenated) Gen->Seg Store Satellite Accumulation (HDPE/Glass, <62.3°C) Seg->Store Profile EHS Profiling & Manifesting Store->Profile Incinerate Thermal Destruction (EPA TSDF) Profile->Incinerate

Step-by-step logistical lifecycle of 2,8-Dimethylnonan-5-one from generation to thermal destruction.

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent vapor ignition and environmental contamination.

SpillResponse Start Spill Detected: 2,8-Dimethylnonan-5-one Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 500 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 500 mL) Outside Hood Assess->Major High Risk PPE Don PPE (Nitrile Gloves, Safety Goggles) Minor->PPE Evacuate Evacuate Area & Eliminate Ignition Sources Major->Evacuate Hazmat Contact EHS / Hazmat Team Evacuate->Hazmat Dispose Route to Non-Halogenated Incineration Stream Hazmat->Dispose Absorb Absorb with Inert Material (Vermiculite or Sand) PPE->Absorb Collect Transfer to Sealed, Labeled Waste Container Absorb->Collect Collect->Dispose

Logical workflow for 2,8-Dimethylnonan-5-one spill assessment, containment, and disposal routing.

Spill Containment Causality: Never use combustible materials like sawdust to absorb 2,8-Dimethylnonan-5-one. The high surface area of the sawdust combined with the combustible ketone creates a severe, easily ignitable fire hazard. Always utilize inert, non-combustible absorbents like vermiculite or dry sand 4.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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